Methyl azide
Description
Structure
3D Structure
Properties
CAS No. |
624-90-8 |
|---|---|
Molecular Formula |
CH3N3 |
Molecular Weight |
57.055 g/mol |
IUPAC Name |
azidomethane |
InChI |
InChI=1S/CH3N3/c1-3-4-2/h1H3 |
InChI Key |
PBTHJVDBCFJQGG-UHFFFAOYSA-N |
Canonical SMILES |
CN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl azide (B81097) (CH₃N₃), a simple yet highly energetic organic azide. This document details established synthetic protocols, thorough characterization data, and essential safety precautions. The information presented is intended to equip researchers, scientists, and drug development professionals with the core knowledge required for the safe and effective handling and application of this versatile chemical intermediate.
Synthesis of Methyl Azide
This compound is typically synthesized via the nucleophilic substitution of a methylating agent with an azide salt. The most common and highest-yielding method involves the reaction of dimethyl sulfate (B86663) with sodium azide in an alkaline solution. An alternative method utilizes methyl iodide as the methylating agent.
Experimental Protocol: Synthesis from Dimethyl Sulfate and Sodium Azide
This procedure is adapted from established literature methods and has a reported yield of 80-90%.
Materials:
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium azide (NaN₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous calcium chloride (CaCl₂) or sodium hydroxide (NaOH) pellets
-
Water
-
Ice
Equipment:
-
Round-bottom flask with a distillation setup
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Condenser
-
Receiving flask cooled in an ice bath (-78 °C can be achieved with a dry ice/acetone bath for efficient collection)
-
Drying tube
Procedure:
-
Preparation of the Azide Solution: In a round-bottom flask, prepare an alkaline solution of sodium azide by dissolving sodium azide in an aqueous solution of sodium hydroxide.
-
Reaction Setup: Assemble the distillation apparatus. The round-bottom flask containing the azide solution is placed in a heating mantle and equipped with a magnetic stirrer and a dropping funnel. The condenser is attached and leads to a receiving flask cooled in an ice bath. A drying tube filled with anhydrous calcium chloride or sodium hydroxide pellets is placed between the condenser and the receiving flask to trap any co-distilled hydrazoic acid.
-
Addition of Dimethyl Sulfate: Slowly add dimethyl sulfate to the stirred, heated (70-80 °C) alkaline sodium azide solution from the dropping funnel.
-
Distillation and Collection: As the reaction proceeds, the volatile this compound (boiling point: 20-21 °C) will distill over. Collect the gaseous this compound in the cooled receiving flask.
-
Purification: The collected this compound may be contaminated with small amounts of dimethyl ether. If high purity is required, a careful fractional distillation can be performed. Extreme caution must be exercised during this step due to the explosive nature of this compound.
-
Storage: this compound is a white solid at low temperatures and can be stored indefinitely in the dark at -80 °C.[1]
Synthesis Pathway
Characterization of this compound
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
Data Presentation
The following tables summarize the key quantitative data for the characterization of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | CH₃N₃ | [1] |
| Molar Mass | 57.056 g/mol | [1] |
| Appearance | White solid/powder | [1] |
| Boiling Point | 20–21 °C | [1] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Reference |
| ¹H | 2.98 | CDCl₃ | Singlet | |
| ¹³C | 37.85 | CDCl₃ | - |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |
| ~2960 | C-H Asymmetric Stretch | Medium | |
| ~2880 | C-H Symmetric Stretch | Medium | |
| ~2100 | N-N-N Asymmetric Stretch | Strong | |
| ~1450 | CH₃ Asymmetric Deformation | Medium | |
| ~1280 | N-N-N Symmetric Stretch | Strong | |
| ~1150 | CH₃ Rocking | Medium |
Table 4: Mass Spectrometry (MS) Data
| m/z | Proposed Fragment | Comments |
| 57 | [CH₃N₃]⁺ | Molecular Ion (M⁺) |
| 29 | [CH₃N]⁺ | Loss of N₂ (M⁺ - 28) |
| 15 | [CH₃]⁺ | Loss of N₃ |
Experimental Protocols for Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is carefully dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A gas-phase IR spectrum can be obtained by introducing a low pressure of this compound into a gas cell. Alternatively, a spectrum of the neat liquid can be acquired by placing a drop between two KBr or NaCl plates. A solution-phase spectrum can be recorded in a suitable solvent like acetonitrile.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is collected and subtracted from the sample spectrum.
2.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Due to its volatility, this compound is typically introduced into the mass spectrometer via a gas chromatography (GC) interface or a direct insertion probe with careful temperature control.
-
Ionization: Electron ionization (EI) at 70 eV is a common method.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The primary fragmentation pathway for azides is the loss of a neutral nitrogen molecule (N₂), resulting in a peak at M-28.
Characterization Workflow
Safety Precautions
This compound is a highly explosive and toxic compound and must be handled with extreme caution in a well-ventilated fume hood behind a blast shield.
-
Explosion Hazard: this compound is shock and friction sensitive. Avoid contact with metals, as this can lead to the formation of highly unstable metal azides. Use plastic or Teflon-coated spatulas and equipment.
-
Toxicity: this compound is toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.
-
Storage: Store pure this compound at low temperatures (-80 °C) in the dark.
-
Disposal: All waste containing this compound must be handled and disposed of as hazardous explosive waste according to institutional and national regulations. Quenching with a suitable reducing agent may be necessary before disposal.
Disclaimer: This guide is intended for informational purposes only and does not constitute a license to practice. All experimental work should be conducted by trained professionals in a suitably equipped laboratory and in strict accordance with all applicable safety regulations.
References
An In-depth Technical Guide to the Thermal Decomposition of Gaseous Methyl Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of gaseous methyl azide (B81097) (CH₃N₃), a reaction of significant interest in chemical kinetics and mechanistic studies. This document details the underlying reaction mechanisms, kinetic parameters, and experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows.
Introduction
The thermal decomposition of methyl azide is a classic example of a unimolecular gas-phase reaction. Understanding its kinetics and mechanism is crucial for studies involving energetic materials, nitrene chemistry, and theoretical modeling of reaction dynamics. Early investigations established the reaction as a homogeneous, first-order process, though studies at high conversions revealed complex product mixtures, suggesting the influence of secondary reactions[1]. More recent and detailed studies at low conversions have provided a clearer picture of the primary decomposition pathway and the subsequent reactions of the highly reactive intermediates.
Reaction Mechanism and Kinetics
The thermal decomposition of gaseous this compound is predominantly a unimolecular process that proceeds via the extrusion of molecular nitrogen to form the methylnitrene (or methyl imino) radical, CH₃N[1][2].
Primary Decomposition: CH₃N₃ → CH₃N + N₂[1][2]
This initial step is the rate-limiting step in the overall decomposition[3]. The methylnitrene radical is formed in its triplet ground state (³A₂)[1][2]. Computational studies using methods such as the complete active space self-consistent field (CASSCF) have explored both spin-allowed and spin-forbidden pathways for this initial nitrogen extrusion. These studies indicate that the energy barriers for both pathways are nearly identical, with a calculated value of approximately 41 kcal/mol[3].
Subsequent Reactions of Methylnitrene:
The highly reactive methylnitrene radical undergoes further reactions, leading to the observed final products. These subsequent pathways include isomerization and decomposition:
-
Isomerization to Methyleneimine: The methylnitrene radical can isomerize to the more stable methyleneimine (CH₂=NH)[3]. CH₃N → CH₂=NH
-
Decomposition to Hydrogen and Hydrogen Cyanide: Methylnitrene can also decompose to produce molecular hydrogen and hydrogen cyanide[3]. CH₃N → H₂ + HCN
-
Polymerization: A significant pathway for the consumption of methylnitrene is polymerization. The major solid product of the decomposition is a polymer with a composition reported to be similar to hexamethylenetetramine[1][2]. This occurs through the self-reaction of methylnitrene radicals. n(CH₃N) → (CH₃N)n
The interplay of these reaction pathways is visualized in the following reaction scheme:
Quantitative Kinetic Data
The thermal decomposition of this compound has been shown to be a unimolecular reaction that follows first-order kinetics. The Arrhenius parameters for the high-pressure limit have been determined experimentally.
Table 1: Arrhenius Parameters for the Unimolecular Decomposition of this compound
| Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (°C) | Reference |
| 2.85 x 10¹⁴ | 40.5 | 155 - 200 | [1][2] |
Computational studies have also provided theoretical values for the activation energy, which are in good agreement with the experimental data. For instance, CASSCF calculations predict an energy barrier of 41 kcal/mol for the initial N₂ extrusion[3].
Table 2: Product Distribution from the Thermal Decomposition of Gaseous this compound
| Product | Yield | Notes | Reference |
| Nitrogen (N₂) | Major | Primary product from the initial decomposition step. | [1][2] |
| Polymer | Major | Formed from the subsequent reactions of methylnitrene. | [1][2] |
| Hydrogen (H₂) | Minor | Formed from the decomposition of methylnitrene. | [1][2] |
| Methane (CH₄) | Minor | Formed from the decomposition of methylnitrene. | [1][2] |
| Ethane (C₂H₆) | Not detected | Its absence suggests that methyl radicals are not significant intermediates. | [1][2] |
Theoretical Modeling: RRKM Theory
The unimolecular nature of the thermal decomposition of this compound is best described by the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. This theory accounts for the pressure dependence of the rate constant, a phenomenon known as "fall-off." At high pressures, the rate of collisional activation is sufficient to maintain a Boltzmann distribution of energized molecules, and the reaction is truly first-order. At lower pressures, the rate of activation becomes rate-limiting, and the observed rate constant decreases.
The application of RRKM theory to the decomposition of this compound requires knowledge of the vibrational frequencies of the reactant and the transition state. These are typically obtained from quantum chemical calculations. An RRKM calculation was performed using the UNIMOL suite of programs, with vibrational frequencies taken from the literature[4]. The calculation helps in understanding the energy distribution within the molecule and predicting the rate constants at different pressures and temperatures.
Experimental Protocols
The study of the thermal decomposition of gaseous this compound requires specialized equipment and careful handling due to the explosive nature of the reactant.
Synthesis and Purification of this compound
This compound is typically prepared by the methylation of sodium azide. A common method involves the reaction of dimethyl sulfate (B86663) with a slightly alkaline solution of sodium azide[5]. The gaseous this compound produced is then passed through a drying agent, such as anhydrous calcium chloride or sodium hydroxide, to remove any hydrazoic acid impurity and collected at low temperatures (e.g., -78 °C)[5]. Further purification can be achieved by trap-to-trap distillation in a vacuum system[1]. The purity of the this compound is crucial for accurate kinetic studies and is typically verified using mass spectrometry and gas chromatography[1].
Gas-Phase Decomposition Apparatus
A typical experimental setup for studying gas-phase unimolecular reactions is an all-glass, static vacuum system. Key components include:
-
Reaction Vessel: A Pyrex or quartz vessel of known volume, housed in a furnace with precise temperature control.
-
Pressure Measurement: A pressure transducer or a Bourdon-type spiral gauge is used to monitor the pressure change during the reaction[6].
-
Sample Introduction System: A system of vacuum lines and valves allows for the introduction of the gaseous this compound into the reaction vessel to a desired initial pressure.
-
Product Trapping and Analysis: The reaction can be quenched by expanding the gas mixture into a cold trap (e.g., liquid nitrogen). The products can then be separated and analyzed.
The following diagram illustrates a generalized workflow for an experimental study of the thermal decomposition of this compound.
Product Analysis Techniques
A combination of analytical techniques is employed to identify and quantify the products of the thermal decomposition:
-
Gas Chromatography (GC): Used to separate the volatile products of the reaction. A silica (B1680970) gel column can be used for the separation of light gases[6].
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), it allows for the identification of the separated products based on their mass-to-charge ratio and fragmentation patterns[6].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups of the products, both in the gas phase and in the condensed phase (for polymer analysis)[6].
-
Pyrolysis-GC-MS: This technique is particularly useful for the characterization of the polymeric residue. The polymer is heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are analyzed by GC-MS to elucidate the original structure of the polymer[7].
Conclusion
The thermal decomposition of gaseous this compound is a well-studied unimolecular reaction that serves as a valuable model system for understanding fundamental aspects of chemical kinetics. The reaction proceeds through a primary dissociation to form methylnitrene and molecular nitrogen, followed by a series of complex reactions of the nitrene intermediate, leading to the formation of a polymer, methyleneimine, hydrogen, and hydrogen cyanide. The kinetic parameters have been experimentally determined and are supported by theoretical calculations. Detailed experimental protocols involving high-vacuum systems and advanced analytical techniques are necessary for accurate and safe investigation of this energetic compound. The application of RRKM theory provides a robust framework for understanding the pressure dependence of the reaction rate. This comprehensive understanding is essential for researchers in fields ranging from physical chemistry to materials science and drug development, where azide chemistry plays a critical role.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Thermal decomposition of this compound | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthesis and Characterization of a Novel Aqueous Glycidyl Azide Polymer Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. jai.co.jp [jai.co.jp]
An In-depth Technical Guide to the Electronic Structure and Bonding in Methyl Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl azide (B81097) (CH₃N₃), the simplest organic azide, is a molecule of significant interest due to its energetic properties and its role as a versatile synthon in organic chemistry, particularly in bioorthogonal chemistry and the synthesis of nitrogen-containing heterocycles. A thorough understanding of its electronic structure and bonding is paramount for predicting its reactivity, stability, and spectroscopic properties. This guide provides a comprehensive analysis of the electronic structure of methyl azide, integrating valence bond theory, molecular orbital theory, and experimental data. It includes a detailed summary of its structural parameters, the methodologies used for their determination, and a visualization of its bonding characteristics.
Lewis Structures and Resonance Theory
The electronic structure of this compound is not adequately described by a single Lewis structure. Instead, it is best represented as a resonance hybrid of several contributing structures. The azide group's bonding is characterized by the delocalization of π electrons across the three contiguous nitrogen atoms. To draw the Lewis structures, we first count the total number of valence electrons: Carbon (4) + Hydrogen (3x1) + Nitrogen (3x5) = 22 valence electrons.
The principal resonance structures for this compound are:
-
Structure A: Features a double bond between all three nitrogen atoms. The central nitrogen atom bears a positive formal charge, while the terminal nitrogen atom has a negative formal charge.
-
Structure B: Depicts a single bond between the first and second nitrogen atoms and a triple bond between the second and third nitrogen atoms. In this contributor, the nitrogen atom bonded to the methyl group has a negative formal charge, and the central nitrogen atom has a positive formal charge.
-
Structure C: Shows a triple bond between the first and second nitrogen atoms and a single bond between the second and third. Here, the central nitrogen has a positive charge, and the terminal nitrogen has a negative charge.
The actual electronic distribution in this compound is a weighted average of these resonance forms, with Structures A and B being the most significant contributors. This resonance leads to a delocalized π-system across the N-N-N fragment, which is crucial for the molecule's stability and reactivity. The delocalization explains the observed bond lengths, which are intermediate between single, double, and triple bonds.
Valence Bond Theory and Hybridization
Valence bond theory provides a localized view of the bonding in this compound. The hybridization of the atoms can be inferred from the geometry and bonding of the major resonance contributors.
-
Carbon Atom (in CH₃): The carbon atom in the methyl group is bonded to three hydrogen atoms and one nitrogen atom. It adopts sp³ hybridization , forming four σ bonds with a tetrahedral geometry.
-
Nitrogen Atom (N1, attached to C): In the most significant resonance structures, this nitrogen is involved in one σ bond and at least one π bond. To accommodate this, it is considered to be sp² hybridized . One sp² hybrid orbital overlaps with an sp³ orbital of the carbon to form the C-N σ bond. Another sp² orbital forms a σ bond with the central nitrogen, and the remaining sp² orbital holds a lone pair of electrons. The unhybridized p orbital participates in the π-system of the azide group.
-
Central Nitrogen Atom (N2): This nitrogen atom forms two σ bonds and is involved in two π bonds in the major resonance contributor (Structure A). This linear arrangement suggests sp hybridization . The two sp hybrid orbitals form σ bonds with the adjacent nitrogen atoms. The two unhybridized p orbitals (py and pz) overlap with the p orbitals of the neighboring nitrogen atoms to form the two π bonds.
-
Terminal Nitrogen Atom (N3): This nitrogen atom is bonded to one nitrogen and has lone pairs. Its hybridization is considered to be sp² . One sp² hybrid orbital forms a σ bond with the central nitrogen, and the other two sp² orbitals accommodate lone pairs. The unhybridized p orbital participates in the π-system.
Molecular Orbital Theory
A more delocalized and complete picture of the bonding is provided by molecular orbital (MO) theory. The π molecular orbitals of the azide group are formed from the linear combination of the p orbitals on the three nitrogen atoms. This results in three π molecular orbitals: a bonding (π), a non-bonding (πn), and an anti-bonding (π) orbital. The four π electrons from the major resonance contributor fill the bonding and non-bonding molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) of this compound is the non-bonding π orbital (ψ₂), which has a node passing through the central nitrogen atom.[1] The Lowest Unoccupied Molecular Orbital (LUMO) is the anti-bonding π orbital. The energy difference between the HOMO and LUMO is a key factor in determining the molecule's reactivity, particularly in cycloaddition reactions.
Quantitative Data
The structural and electronic properties of this compound have been determined by various experimental and computational methods. The following table summarizes key quantitative data.
| Property | Experimental Value | Computational Value (Method) | Reference(s) |
| Bond Lengths | |||
| C-N | 1.47 ± 0.02 Å | 1.466 Å (MP2/6-311+G(d,p)) | [2],[3] |
| N-N (central) | 1.24 ± 0.01 Å | 1.268 Å (MP2/6-311+G(d,p)) | [2],[3] |
| N-N (terminal) | 1.12 ± 0.01 Å | 1.166 Å (MP2/6-311+G(d,p)) | [2],[3] |
| Bond Angles | |||
| ∠C-N-N | 120 ± 2° | 113.9° (MP2/6-311+G(d,p)) | [2],[3] |
| ∠N-N-N | ~180° (linear) | 172.4° (MP2/6-311+G(d,p)) | [3] |
| Dipole Moment | 2.17 ± 0.025 D | 2.21 D (B3LYP/6-311G**) | [4],[5] |
| Rotational Constants | A = 44373.25 MHz, B = 5397.66 MHz, C = 4950.00 MHz | - | [4] |
| Vibrational Frequencies | (Selected) ν(N≡N) asymm: ~2100 cm⁻¹, ν(N=N) symm: ~1250 cm⁻¹ | - | [3],[6] |
Experimental Protocols
The determination of the electronic and geometric structure of this compound relies on a combination of spectroscopic and diffraction techniques, complemented by computational chemistry.
Electron Diffraction
The gas-phase molecular structure of this compound has been determined using electron diffraction.[2] This technique involves passing a beam of high-energy electrons through a gaseous sample of the molecule. The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern of concentric rings.
-
Methodology: The sector-microphotometer and sector-visual methods were employed.[2] In this approach, a rotating sector is placed in front of the photographic plate to compensate for the rapid fall-off in scattered electron intensity with increasing scattering angle. The intensity of the diffraction pattern is then measured and converted into a radial distribution curve. By analyzing the positions and intensities of the peaks in this curve, the interatomic distances (bond lengths) and bond angles can be determined.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its geometry can be derived. It is also a powerful tool for determining the dipole moment.
-
Methodology: The microwave spectrum of this compound was recorded using a conventional 100 kc/sec Stark modulation spectrometer.[4] A microwave radiation is passed through a gaseous sample of this compound placed in a waveguide. The molecules absorb microwaves at specific frequencies corresponding to transitions between rotational energy levels. The application of a static electric field (Stark effect) splits the rotational lines, and the magnitude of this splitting is dependent on the molecule's dipole moment. By analyzing the frequencies of the absorption lines and their splitting in the Stark field, the rotational constants and the dipole moment can be precisely determined.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the vibrational energy levels of a molecule. The frequencies of the vibrational modes are characteristic of the types of bonds and the overall structure of the molecule.
-
Methodology: Infrared (IR) and Raman spectra of this compound have been recorded and analyzed.[3][6] In IR spectroscopy, the absorption of infrared radiation by the sample is measured, corresponding to vibrational transitions that involve a change in the molecular dipole moment. In Raman spectroscopy, the inelastic scattering of monochromatic light (usually from a laser) is observed. The frequency shifts in the scattered light correspond to the vibrational frequencies. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes may be active in one technique but not the other due to selection rules.
Computational Chemistry
Theoretical calculations, particularly using ab initio and density functional theory (DFT) methods, are indispensable for a detailed understanding of the electronic structure.
-
Methodology: Various computational methods have been applied to study this compound, including second-order Møller-Plesset perturbation theory (MP2) and DFT with the B3LYP functional, often in conjunction with basis sets like 6-311G**.[3][5] These methods solve the Schrödinger equation approximately to calculate the molecule's energy, geometry, vibrational frequencies, and other electronic properties. Natural Bond Orbital (NBO) analysis is a computational technique used to analyze the Lewis-like chemical bonding description of a molecule, providing insights into hybridization, charge distribution, and donor-acceptor interactions between orbitals.
Conclusion
The electronic structure and bonding in this compound are best understood through a synergistic approach that combines valence bond theory's intuitive concepts of resonance and hybridization with the more detailed and delocalized picture provided by molecular orbital theory. Experimental techniques such as electron diffraction and microwave spectroscopy have provided precise quantitative data on its geometry and polarity, which are in good agreement with high-level computational studies. This comprehensive understanding of the fundamental electronic properties of this compound is crucial for its application in synthetic chemistry and for the rational design of new molecules in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. On the vibrational spectra and structural parameters of methyl, silyl, and germyl azide from theoretical predictions and experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Electronic Structure of the Azide Group in 3¢-Azido-3¢-deoxythymidine (AZT) Compared to Small Azide Compounds | MDPI [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
The Advent and Evolution of Methyl Azide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl azide (B81097) (CH₃N₃), the simplest of the organic azides, is a compound of significant interest in organic synthesis and various research applications. Its discovery in the early 20th century marked a pivotal moment in the understanding of nitrogen-based reactive intermediates. This technical guide provides an in-depth exploration of the discovery, history, and evolution of methyl azide synthesis, offering detailed experimental protocols, comparative data, and a look into the ongoing efforts to improve the safety and efficiency of its preparation. While a valuable reagent, the inherent instability and potential for explosive decomposition of this compound have necessitated a continuous evolution in its synthetic methodologies, moving from classical batch preparations to modern, safer flow-chemistry techniques.
The Dawn of a New Reagent: The First Synthesis of this compound
The first documented synthesis of this compound was reported in 1905 by German chemists Otto Dimroth and W. Wislicenus. Their pioneering work, published in Berichte der deutschen chemischen Gesellschaft, laid the foundation for the study of this small, energetic molecule. The initial synthesis involved the methylation of sodium azide.[1] This fundamental approach, with modifications, has remained a cornerstone of this compound preparation for over a century.
Classical Synthesis: The Dimethyl Sulfate (B86663) Method
A widely practiced laboratory-scale synthesis of this compound involves the reaction of dimethyl sulfate with sodium azide in an alkaline solution.[2] This method, a direct descendant of the original 1905 discovery, has been refined over the years to improve yield and purity.
Experimental Protocol: Laboratory Synthesis of this compound from Dimethyl Sulfate and Sodium Azide
Caution: This reaction should be conducted behind a safety shield in a well-ventilated fume hood. This compound is a toxic and potentially explosive compound. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials:
-
Sodium azide (NaN₃)
-
Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and a suspected carcinogen.
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous calcium chloride (CaCl₂) or sodium hydroxide pellets
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas outlet tube
-
Cold trap (e.g., Dewar condenser with dry ice/acetone slush)
-
Receiving flask
Procedure:
-
Preparation of Alkaline Sodium Azide Solution: In the three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve sodium azide in an aqueous solution of sodium hydroxide. The flask is cooled in an ice bath.
-
Addition of Dimethyl Sulfate: Dimethyl sulfate is added dropwise to the stirred, cold solution from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is gently warmed to 70-80°C.[2] The gaseous this compound that evolves is passed through a tube packed with anhydrous calcium chloride or sodium hydroxide pellets to remove any contaminating hydrazoic acid.[2]
-
Collection: The purified this compound gas is then collected by condensation in a cold trap cooled to -78°C (dry ice/acetone).[2]
-
Purification (Optional): The collected this compound can be further purified by fractional distillation, though extreme caution is advised due to its explosive nature.[2]
Quantitative Data:
This method typically affords this compound in yields of 80-90%.[2]
Evolution of Synthesis: A Timeline of Methodologies
The synthesis of this compound has undergone significant evolution since its discovery, driven by the dual goals of improving safety and increasing efficiency. The following table summarizes key methods developed over the years.
| Method | Year of Development/Popularization | Reagents | Typical Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Original Dimroth & Wislicenus Method | 1905 | Sodium azide, Methylating agent | Not fully detailed in readily available sources | Not specified in readily available sources | Foundational discovery | Hazardous nature of early procedures |
| Dimethyl Sulfate Method | Mid-20th Century | Dimethyl sulfate, Sodium azide, Alkaline solution | 70-80°C | 80-90%[2] | High yield, well-established | Use of highly toxic dimethyl sulfate |
| Methyl Iodide and Silver Azide | Early to Mid-20th Century | Methyl iodide, Silver azide | Not widely used due to cost and potential for explosive byproducts | Variable | Avoids dimethyl sulfate | Use of expensive and potentially shock-sensitive silver azide |
| Diazomethane-based Methods | Mid-20th Century | Diazomethane (B1218177), Hydrazoic acid | Low temperature | Variable | Can be used for specific labeling studies | Use of highly toxic and explosive diazomethane[3][4][5] |
| In-situ Generation | Late 20th to Early 21st Century | Various precursors | Reaction conditions vary with the specific in-situ method | Generally high | Enhanced safety by avoiding isolation of pure this compound[6] | May require specific equipment or catalysts |
| Flow Chemistry | Early 21st Century | Dimethyl sulfate, Sodium azide (in a flow reactor) | Controlled temperature and pressure in a microreactor | High | Significantly improved safety, precise control over reaction parameters[7] | Requires specialized flow chemistry equipment |
Modern Era of Safety: In-situ Generation and Flow Chemistry
The inherent hazards associated with the isolation and handling of pure this compound have spurred the development of safer synthetic strategies.
In-situ Generation
In-situ generation techniques involve producing this compound in the reaction mixture where it is immediately consumed in a subsequent reaction. This approach avoids the accumulation of dangerous concentrations of the explosive compound. Various methods for the in-situ generation of azides have been developed, often employing safer precursors and milder reaction conditions.[6]
Flow Chemistry: A Paradigm Shift in Safety
The advent of flow chemistry has revolutionized the synthesis of hazardous materials like this compound. By performing the reaction in a continuous flow reactor, only small quantities of the azide are present at any given time, dramatically reducing the risk of a dangerous exothermic event.[7] Flow reactors also offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.
A typical flow chemistry setup for this compound synthesis involves pumping solutions of the reagents (e.g., dimethyl sulfate and sodium azide) through a heated microreactor where they mix and react. The resulting this compound stream can then be directly introduced into a second reactor for an immediate subsequent reaction, embodying the principles of in-situ utilization for enhanced safety.
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the logical progression of this compound synthesis from its historical roots to modern, safety-focused methodologies.
Safety Considerations: A Historical Perspective
The handling of this compound and its precursors has always been fraught with danger. Early researchers often worked with limited knowledge of the explosive potential of these compounds. Over the decades, a greater understanding of the hazards has led to the development of stringent safety protocols.
-
Early Years: Limited safety measures, with reports of explosions during handling and purification.
-
Mid-20th Century: Increased awareness of the toxicity of reagents like dimethyl sulfate and the explosive nature of small organic azides. Introduction of fume hoods and safety shields as standard practice.
-
Late 20th Century to Present: Emphasis on minimizing the quantity of hazardous material handled at any one time. Development of "Rule of Six" and other guidelines to assess the stability of organic azides.[8] Strong recommendations against the use of chlorinated solvents, which can form highly explosive diazidomethane and triazidomethane.[9][10][11]
-
Modern Era: The adoption of in-situ generation and flow chemistry represents the pinnacle of safety evolution, designing out the hazard at its source.
Conclusion
The journey of this compound synthesis, from its discovery in 1905 to the sophisticated and safety-conscious methods of today, reflects the broader evolution of synthetic organic chemistry. The initial batch preparations, while groundbreaking, posed significant risks that have been systematically addressed through a deeper understanding of reaction mechanisms and the application of innovative technologies like flow chemistry. For researchers, scientists, and drug development professionals, the history of this compound synthesis serves as a compelling case study in the importance of continuous improvement in both synthetic methodology and laboratory safety. As the demand for complex molecules grows, the principles learned from handling this small but powerful reagent will continue to inform the development of safer and more efficient chemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Diazomethane - Wikipedia [en.wikipedia.org]
- 4. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Spectroscopic Analysis of Methyl Azide (CH₃N₃): An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for methyl azide (B81097) (CH₃N₃), a simple yet energetic organic azide. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The document details infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For methyl azide, the most prominent feature is the strong absorption band corresponding to the asymmetric stretch of the azide moiety (-N₃), which appears in a relatively uncongested region of the spectrum.
Data Presentation: IR Vibrational Modes
The key vibrational frequencies for gaseous this compound are summarized below. The assignments are based on comparisons with deuterated analogs and theoretical calculations.[1]
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
| Asymmetric CH₃ Stretch | 3023 | a' |
| Asymmetric CH₃ Stretch | 2962 | a'' |
| Symmetric CH₃ Stretch | 2935 | a' |
| Asymmetric N₃ Stretch | 2106 | a' (Characteristic) |
| CH₃ Deformation | 1447 | a', a'' |
| CH₃ Deformation | 1417 | a' |
| Symmetric N₃ Stretch | 1272 | a' |
| CH₃ Rock | 1187 or 1132 | a' |
| CH₃ Rock | 1036 | a'' |
| C-N Stretch | 910 | a' |
| N-N-N Bend | 666 | a' |
| N-N-N Bend | 560 | a'' |
| Torsion | 245 | a' |
| Torsion | 126 | a'' |
Note: The asymmetric azide stretch around 2100 cm⁻¹ is the most intense and diagnostically significant peak in the IR spectrum of this compound.[2]
Experimental Protocol: Gas-Phase IR Spectroscopy
-
Sample Preparation: Gaseous this compound is carefully introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl) to a partial pressure of approximately 10-50 torr. The cell is then sealed. Due to the explosive nature of this compound, all handling must be performed with appropriate safety precautions, including working in a fume hood and behind a safety shield.[3]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
-
Data Acquisition: The spectrometer is purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference. A background spectrum of the empty gas cell is recorded. The spectrum of the sample-filled cell is then acquired.
-
Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 1-2 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a simple molecule like this compound, the spectra are straightforward and confirm the presence of a single type of methyl group.
Data Presentation: ¹H and ¹³C NMR
The following table summarizes the expected NMR chemical shifts for this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 3.3 | Singlet (s) | CH₃ |
| ¹³C | ~ 51.5 | Singlet | CH₃ |
Interpretation: The ¹H NMR spectrum shows a single peak (singlet), indicating that the three protons of the methyl group are chemically equivalent and have no adjacent proton neighbors to couple with. The ¹³C NMR shows a single resonance, confirming the presence of one unique carbon environment. The chemical shifts are downfield from a typical alkane due to the deshielding effect of the adjacent electronegative azide group.[4][5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[6][7]
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is performed to ensure that all carbon signals appear as singlets. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its elemental composition and structure. The primary fragmentation pathway for azides involves the loss of a nitrogen molecule (N₂).
Data Presentation: Mass Spectrometry Fragmentation
The following table lists the major ions observed in the electron ionization (EI) mass spectrum of this compound.
| m/z | Relative Intensity | Proposed Ion/Fragment |
| 57 | Moderate | [CH₃N₃]⁺˙ (Molecular Ion, M⁺˙) |
| 29 | High | [CH₃N]⁺˙ (Loss of N₂) |
| 28 | Base Peak | [N₂]⁺˙ or [CH₂N]⁺ |
| 15 | Moderate | [CH₃]⁺ |
Interpretation: The molecular ion peak at m/z 57 confirms the molecular weight of this compound. The most significant fragmentation is the facile loss of a neutral nitrogen molecule (N₂, 28 Da), resulting in a prominent peak at m/z 29.[8][9] This fragmentation is characteristic of azide compounds. The peak at m/z 15 corresponds to the methyl cation, arising from the cleavage of the C-N bond.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) or the neat vapor is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals or molecules.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.
Visualizations of Spectroscopic Workflow and Logic
The following diagrams illustrate the logical relationship between the different spectroscopic techniques and a general workflow for analysis.
Caption: Logical relationship between spectroscopic methods and structural elucidation.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 13C nuclear magnetic resonance studies of azide-containing C18 fatty ester derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. rsc.org [rsc.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations on Methyl Azide Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the quantum chemical calculations performed on the isomers of methyl azide (B81097) (CH₃N₃). It provides a comprehensive overview of the computational methodologies employed to investigate the structures, energies, and isomerization pathways of these compounds. This information is crucial for understanding the reactivity and potential applications of methyl azide and its isomers in various fields, including the development of high-energy materials and pharmaceuticals.
Core Concepts in Computational Analysis of this compound Isomers
Quantum chemical calculations have become an indispensable tool for elucidating the properties of molecules at the atomic level. For this compound and its isomers, these calculations provide insights into their relative stabilities, geometric parameters (bond lengths and angles), and the energy barriers that separate them. Density Functional Theory (DFT) and ab initio methods are the most common computational approaches used for these investigations.
DFT methods, such as B3LYP and M06-2X, offer a good balance between computational cost and accuracy, making them suitable for studying the electronic structure and energies of molecules. Ab initio methods, like Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used for more accurate energy calculations, particularly for systems where electron correlation is important. The choice of basis set, which describes the atomic orbitals, is also critical for obtaining reliable results. Common basis sets used for calculations on this compound isomers include Pople-style basis sets (e.g., 6-31G*, 6-311++G**) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ).
Key Isomers of this compound
While this compound (azidomethane) is the most stable and well-known isomer, several other structural isomers of CH₃N₃ exist on the potential energy surface. These include, but are not limited to:
-
This compound (CH₃-N₃): The linear azide structure.
-
Cyclic Isomers: Various ring structures containing the three nitrogen atoms and the methyl group.
-
Branched Isomers: Structures with different connectivity of the nitrogen and carbon atoms.
The relative energies of these isomers determine their thermodynamic stability, while the transition states connecting them provide information about the feasibility and kinetics of their interconversion.
Data Presentation: Calculated Properties of this compound Isomers
The following tables summarize the key quantitative data obtained from quantum chemical calculations on this compound and some of its potential isomers. These values are typically calculated at a specific level of theory and basis set.
Table 1: Relative Energies of this compound Isomers
| Isomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| This compound | B3LYP | 6-311++G | 0.00 |
| Hypothetical Isomer A | B3LYP | 6-311++G | Value |
| Hypothetical Isomer B | B3LYP | 6-311++G | Value |
| This compound | MP2 | 6-311++G | 0.00 |
| Hypothetical Isomer A | MP2 | 6-311++G | Value |
| Hypothetical Isomer B | MP2 | 6-311++G | Value |
Note: Specific relative energy values for isomers other than this compound require targeted computational studies that explicitly report these values. The table structure is provided for when such data is available.
Table 2: Selected Geometric Parameters of this compound
| Parameter | Computational Method | Basis Set | Value |
| C-N Bond Length | B3LYP | 6-311++G | Value (Å) |
| N-N Bond Lengths | B3LYP | 6-311++G | Value (Å), Value (Å) |
| C-N-N Bond Angle | B3LYP | 6-311++G | Value (°) |
| N-N-N Bond Angle | B3LYP | 6-311++G | Value (°) |
Note: Specific geometric parameters are dependent on the chosen computational level and require sourcing from relevant literature or direct calculation.
Experimental and Computational Protocols
The investigation of this compound isomers through quantum chemical calculations follows a systematic workflow.
Computational Methodology
A typical computational protocol for studying this compound isomers involves the following steps:
-
Structure Optimization: The geometry of each isomer is optimized to find the minimum energy structure on the potential energy surface. This is achieved using methods like B3LYP or MP2 with an appropriate basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE), which is used to correct the total electronic energy.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate relative energies.
-
Transition State Searches: To study the isomerization pathways, transition state structures connecting different isomers are located. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method. The transition state is confirmed by the presence of a single imaginary frequency.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state correctly connects the two desired minima (isomers).
Visualizations
Logical Workflow for Quantum Chemical Calculations
The following diagram illustrates the typical workflow for the computational investigation of this compound isomers.
Isomerization Pathway of this compound
The following diagram depicts a hypothetical isomerization pathway for this compound, illustrating the relationship between stable isomers and the transition states that connect them.
Gas-Phase Kinetics of Methyl Azide Pyrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl azide (B81097) (CH₃N₃) is the simplest organic azide and serves as a prototypical molecule for understanding the thermal decomposition of this important class of compounds. The gas-phase pyrolysis of methyl azide is a fundamental process in chemical kinetics, with implications for combustion chemistry, atmospheric science, and the synthesis of nitrogen-containing compounds. This technical guide provides a comprehensive overview of the core principles of this compound pyrolysis, focusing on the kinetic data, experimental methodologies, and reaction pathways.
Quantitative Kinetic Data
The thermal decomposition of this compound in the gas phase is predominantly a unimolecular process, yielding nitrogen gas and the highly reactive methylnitrene intermediate. The kinetics of this process have been determined both experimentally and through theoretical calculations.
Experimental Unimolecular Rate Constants
The seminal experimental work on the static pyrolysis of this compound was conducted by O'Dell and Darwent. Their findings are summarized in the table below. The reaction was found to be homogeneous and follows first-order kinetics[1][2].
| Temperature (°C) | Temperature (K) | First-Order Rate Constant (k, s⁻¹) |
| 155 | 428.15 | 3.47 x 10⁻⁵ |
| 170 | 443.15 | 1.67 x 10⁻⁴ |
| 200 | 473.15 | 3.21 x 10⁻³ |
Table 1: Experimentally determined first-order rate constants for the unimolecular decomposition of this compound at various temperatures.
Arrhenius Parameters
From the temperature dependence of the rate constant, the Arrhenius parameters have been determined. These parameters are crucial for predicting the reaction rate at different temperatures.
| Parameter | Experimental Value | Theoretical Value |
| Pre-exponential Factor (A) | 2.85 x 10¹⁴ s⁻¹ | 2.69 x 10⁹ s⁻¹ * T¹·⁴⁰⁵ |
| Activation Energy (Ea) | 40.5 kcal/mol (169.5 kJ/mol) | 39.0 kcal/mol (163.2 kJ/mol) |
Table 2: Experimental and theoretical Arrhenius parameters for the gas-phase pyrolysis of this compound.
The experimental Arrhenius equation is given by: k(T) = 2.85 x 10¹⁴ exp(-40500 / RT) s⁻¹ [1][2]
A theoretically derived rate expression is: k(T) = 2.69 x 10⁹ * T¹·⁴⁰⁵ * exp(-39000 / RT) s⁻¹
Reaction Mechanism and Pathways
The pyrolysis of this compound is initiated by the unimolecular elimination of molecular nitrogen to form methylnitrene. This highly reactive intermediate can exist in either a singlet or triplet state and rapidly undergoes subsequent reactions.
Primary Decomposition
The primary step in the pyrolysis is the formation of methylnitrene and dinitrogen:
CH₃N₃ → CH₃N + N₂
Theoretical studies suggest that the energy barrier for this initial N₂ extrusion is approximately 41 kcal/mol.
Secondary Reactions of Methylnitrene
The methylnitrene intermediate is short-lived and undergoes further reactions, primarily isomerization to methyleneimine (CH₂=NH). Methyleneimine can then undergo chemically activated decomposition to form hydrogen cyanide (HCN) and molecular hydrogen (H₂).
References
An In-depth Technical Guide to the Photochemistry and Photolysis of Methyl Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl azide (B81097) (CH₃N₃), the simplest organic azide, serves as a significant precursor for the generation of highly reactive nitrene intermediates and other nitrogen-containing species. Its photochemistry is characterized by a rich and complex series of reactions that are highly dependent on the excitation wavelength and the surrounding environment (gas phase, solution, or cryogenic matrix). This guide provides a comprehensive overview of the photolytic decomposition of methyl azide, detailing the primary photochemical pathways, key transient species, and final products. We present quantitative data, including quantum yields and branching ratios, in structured tables for comparative analysis. Furthermore, detailed experimental protocols for gas-phase, matrix isolation, and photofragment translational spectroscopy studies are described. Visual diagrams generated using Graphviz are provided to illustrate the core reaction mechanisms and experimental workflows, offering a clear and concise understanding of the underlying processes.
Introduction
The study of this compound photolysis is crucial for understanding fundamental chemical reaction dynamics, particularly the behavior of nitrenes and the formation of novel nitrogen-containing molecules. The absorption of ultraviolet (UV) light by this compound leads to its electronic excitation, followed by rapid decomposition through several competing pathways. These pathways have been elucidated through a variety of experimental techniques, providing valuable insights into the bond-breaking and rearrangement processes that occur on ultrafast timescales. This guide synthesizes the current understanding of this compound photochemistry, with a focus on the quantitative and mechanistic aspects relevant to researchers in physical chemistry, organic synthesis, and materials science.
Photochemical Decomposition Pathways
Upon UV irradiation, this compound primarily undergoes decomposition via two main channels: a radical channel and a molecular elimination channel.[1] The branching ratio between these channels is highly dependent on the photolysis wavelength.
Radical Channel
The radical channel involves the cleavage of the C-N bond, yielding a methyl radical (CH₃) and an azide radical (N₃).[1]
CH₃N₃ + hν → CH₃• + N₃•
A significant finding in the study of this channel is the formation of the high-energy cyclic-N₃ isomer, particularly at shorter excitation wavelengths like 193 nm and 157 nm.[2][3] At 157 nm, the radical channel exclusively produces cyclic-N₃.[3] A small fraction of the radical channel can also produce the linear N₃ isomer.[2]
Molecular Elimination Channel
The molecular elimination channel is the major dissociation pathway and involves the concerted elimination of a nitrogen molecule (N₂) to produce methylnitrene (CH₃N).[1]
CH₃N₃ + hν → CH₃N + N₂
Methylnitrene is a highly reactive intermediate that can exist in either a singlet or triplet state. Singlet methylnitrene can undergo rapid isomerization to methyleneimine (CH₂=NH).[4] Further decomposition of the energized methyleneimine can lead to the formation of hydrogen cyanide (HCN) and hydrogen isocyanide (HNC).
The overall photochemical pathways are summarized in the diagram below.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Photofragmentation translational spectroscopy of this compound (CH3N3) photolysis at 193 nm: molecular and radical channel product branching ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The collision-free photochemistry of this compound at 157 nm: Mechanism and energy release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl azide (B81097) (CH₃N₃), the simplest organic azide, is a colorless, volatile, and highly energetic liquid at room temperature. Its unique chemical reactivity, stemming from the azido (B1232118) functional group, has positioned it as a valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and in the realm of bioconjugation chemistry. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has further propelled the utility of methyl azide and other organic azides in drug discovery, chemical biology, and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data-driven insights, detailed experimental protocols, and safety considerations to enable its effective and safe use in a research setting.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is presented below. These data are crucial for its identification, purification, and safe handling.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 624-90-8 | |
| Molecular Formula | CH₃N₃ | |
| Molecular Weight | 57.056 g/mol | |
| Appearance | Colorless liquid/White solid (at low temp) | |
| Boiling Point | 20-21 °C (293-294 K) | |
| Melting Point | -92 °C | |
| Density | 0.869 g/cm³ at 15 °C | |
| Solubility | Slightly soluble in water; Soluble in alkanes and ether | |
| Dipole Moment | 2.17 D |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Wavenumber/Chemical Shift | Assignment | Reference(s) |
| ¹H NMR (CDCl₃) | δ 3.40 ppm (s) | -CH₃ | |
| ¹³C NMR (CDCl₃) | δ 51.5 ppm | -CH₃ | |
| IR Spectroscopy | ~2100 cm⁻¹ (strong) | Asymmetric stretch of N₃ group | |
| ~1250 cm⁻¹ (strong) | Symmetric stretch of N₃ group |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the energetic and versatile azide functional group.
Synthesis
This compound is typically prepared by the methylation of an azide salt, most commonly sodium azide. The choice of methylating agent can vary, with dimethyl sulfate (B86663) being a classical and effective reagent.
Thermal Decomposition
This compound is thermally unstable and can decompose explosively, particularly in the condensed phase. In the gas phase, its decomposition has been studied and is known to proceed via a unimolecular reaction to form a methylnitrene intermediate and dinitrogen gas.
Reaction: CH₃N₃ → CH₃N + N₂
The generated methylnitrene is highly reactive and can undergo subsequent reactions, such as rearrangement to methanimine (B1209239) (CH₂=NH) or insertion into C-H bonds.
Cycloaddition Reactions
This compound readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes, to form five-membered heterocyclic rings. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of its reactivity. This reaction can be performed thermally, but often requires elevated temperatures and may result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).
The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized this transformation, allowing it to proceed under mild, often aqueous, conditions with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole. This reaction is a prime example of "click chemistry."
Experimental Protocols
Synthesis of this compound
The following protocol is a representative method for the laboratory-scale synthesis of this compound using dimethyl sulfate and sodium azide.
Experimental Workflow for the Synthesis of this compound
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a drying tube (filled with anhydrous calcium chloride or sodium hydroxide) which in turn is connected to a cold trap cooled to -78 °C (dry ice/acetone bath), a solution of sodium azide (e.g., 1.3 equivalents) in a mixture of water and methanol is prepared.
-
Addition of Methylating Agent: Dimethyl sulfate (1 equivalent) is added dropwise to the stirred solution of sodium azide.
-
Reaction: The reaction mixture is gently warmed to 40-50 °C. The volatile this compound (boiling point 20-21 °C) distills as it is formed.
-
Purification and Collection: The gaseous this compound is passed through the drying tube to remove any traces of hydrazoic acid and water vapor. The purified this compound is then condensed and collected in the cold trap.
-
Yield: This method typically affords this compound in good yield.
Caution: this compound is explosive and should be handled with extreme care. All operations should be conducted in a well-ventilated fume hood behind a blast shield. Avoid friction, shock, and heat.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the CuAAC reaction between this compound and a terminal alkyne.
Experimental Workflow for a CuAAC Reaction
Procedure:
-
Reaction Setup: To a solution of the terminal alkyne (1 equivalent) in a suitable solvent system (e.g., a 1:1 mixture of tert-butanol (B103910) and water) is added a solution of this compound (1.1 equivalents).
-
Catalyst Preparation: A fresh solution of sodium ascorbate (B8700270) (e.g., 0.1 equivalents) in water is added, followed by the addition of a solution of copper(II) sulfate pentahydrate (e.g., 0.01-0.05 equivalents) in water. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction: The reaction mixture is stirred vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 1,4-disubstituted 1,2,3-triazole.
Role in Studying Biological Signaling Pathways
This compound itself is not directly involved in biological signaling pathways. However, its utility as a compact and reactive bioorthogonal handle has made it an indispensable tool for chemical biologists to study these intricate networks. The azide group is abiotic, meaning it is absent from most biological systems, and its reactivity is orthogonal to the functional groups found in biomolecules. This allows for the specific chemical labeling of azide-modified molecules in complex biological environments without interfering with native cellular processes.
Logical Relationship of this compound in Chemical Biology
Key applications include:
-
Metabolic Labeling: Cells can be fed with azide-modified metabolic precursors (e.g., azido sugars, amino acids, or fatty acids). These precursors are incorporated by the cellular machinery into biopolymers like glycoproteins, proteins, and lipids.
-
Bioorthogonal Ligation: The azide-labeled biomolecules can then be selectively tagged with a reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification and subsequent mass spectrometry-based identification) that bears a complementary alkyne functional group via a click reaction.
-
Activity-Based Protein Profiling (ABPP): Azide-containing probes can be designed to covalently bind to the active sites of specific enzymes. Subsequent click reaction with a reporter tag allows for the identification and quantification of active enzymes within a complex proteome, providing insights into their roles in signaling pathways.
-
Chemical Proteomics: This approach utilizes azide-functionalized small molecules (e.g., drugs or metabolites) to identify their protein targets in a cellular context. The small molecule is allowed to bind to its target proteins, and subsequent click chemistry-based tagging enables the enrichment and identification of these interacting proteins.
Through these methodologies, this compound-derived tools have been instrumental in elucidating protein function, tracking post-translational modifications, identifying drug targets, and mapping the dynamics of various signaling cascades.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Explosive Hazard: It is highly sensitive to shock, friction, and heat and can decompose explosively.
-
Toxicity: While specific toxicity data for this compound is not extensively documented, organic azides, in general, should be handled with care. Inhalation, ingestion, and skin contact should be avoided.
-
Handling: Always work in a well-ventilated chemical fume hood, behind a blast shield. Use personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves. Avoid using metal spatulas or stir bars, as they can form shock-sensitive metal azides.
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat, sources of ignition, and incompatible materials such as strong acids and oxidizing agents. For long-term storage, keeping it at -80 °C is recommended.
Conclusion
This compound is a potent and versatile chemical tool with significant applications in organic synthesis and chemical biology. Its well-defined physical and spectroscopic properties, coupled with its predictable reactivity in cycloaddition reactions, make it a valuable building block for the synthesis of complex molecules. The development of bioorthogonal reactions involving the azide group has further expanded its utility, enabling researchers to probe and understand complex biological processes, including signaling pathways. However, the inherent instability and potential explosive nature of this compound necessitate strict adherence to safety protocols to ensure its safe and effective use in the laboratory.
An In-depth Technical Guide to Methyl Azide as a Precursor for Methylnitrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl azide (B81097) (CH₃N₃) as a crucial precursor for the generation of methylnitrene (CH₃N), a highly reactive intermediate of significant interest in chemical synthesis and mechanistic studies. This document details the synthesis and handling of methyl azide, its conversion to methylnitrene via photolysis and thermolysis, and the subsequent reactivity of this nitrene species.
Introduction to this compound and Methylnitrene
This compound is the simplest organic azide, a white solid at standard conditions, and serves as a clean and efficient source of methylnitrene upon decomposition.[1] The generation of methylnitrene, a species with a monovalent nitrogen atom, opens avenues for various chemical transformations. The reactivity of methylnitrene is dictated by its spin state, with the triplet state being the ground state and the singlet state being a higher-energy, fleeting intermediate.[2] Understanding the conditions that favor the formation of either the singlet or triplet species is critical for controlling the outcome of subsequent reactions.
Synthesis and Handling of this compound
2.1. Synthesis Protocol
This compound can be synthesized through the methylation of sodium azide. A common laboratory-scale procedure involves the reaction of dimethyl sulfate (B86663) with sodium azide in an alkaline solution.[1][3]
Experimental Protocol: Synthesis of this compound [1][3]
-
Reaction Setup: In a well-ventilated fume hood and behind a blast shield, a solution of sodium azide (NaN₃) in water is prepared in a round-bottom flask equipped with a dropping funnel and a condenser.
-
Addition of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is added dropwise to the sodium azide solution while maintaining the reaction temperature between 70-80 °C.
-
Collection of this compound: The gaseous this compound that evolves is passed through a drying tube containing anhydrous calcium chloride or sodium hydroxide (B78521) to remove any traces of hydrazoic acid (HN₃).[3]
-
Condensation: The purified this compound gas is then condensed and collected in a cold trap cooled to -78 °C (e.g., with a dry ice/acetone bath). The yield is typically in the range of 80-90%.[3]
-
Purification: If necessary, the collected this compound can be purified by fractional distillation, though this should be done with extreme caution due to its explosive nature.[3]
2.2. Safety and Handling
This compound is a potent explosive and must be handled with extreme caution.[3][4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood.[5]
-
Storage: Pure this compound can be stored indefinitely in the dark at -80 °C.[1][3] It is advisable to store it in plastic amber containers and at concentrations not exceeding 1 M.[4]
-
Incompatible Materials: Avoid contact with metals, as this can lead to the formation of shock-sensitive metal azides.[4] Do not use metal spatulas.[4] Halogenated solvents should also be avoided as they can form explosive di- and tri-azidomethane.[4][7]
-
Disposal: All azide-containing waste must be disposed of through a designated chemical waste program and should not be mixed with acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[4]
Generation of Methylnitrene from this compound
Methylnitrene can be generated from this compound through either photolytic or thermolytic methods. The choice of method influences the spin state of the resulting nitrene and the subsequent reaction pathways.
3.1. Photolytic Generation
The photolysis of this compound involves irradiating the molecule with UV light, leading to the extrusion of molecular nitrogen. The wavelength of the light used can influence the reaction channels.
At 248 nm, the primary products are CH₃N and N₂.[8] The process is believed to predominantly form singlet methylnitrene (¹CH₃N).[8] At 193 nm, two primary dissociation channels are observed: a major molecular elimination channel leading to CH₃N + N₂ and a minor radical channel producing CH₃ + N₃.[9][10]
Diagram of this compound Photolysis Pathways
Caption: Photolytic decomposition pathways of this compound.
3.2. Thermolytic Generation
Thermal decomposition of this compound also yields methylnitrene and nitrogen gas. Computational studies suggest that this process can proceed through both spin-allowed (singlet) and spin-forbidden (triplet) pathways, with the singlet pathway being generally favored.[11] The activation energy for the thermal decomposition has been experimentally determined to be around 40.5-43.5 kcal/mol.[11]
Flash vacuum pyrolysis (FVP) is a powerful technique for studying the thermal decomposition of this compound in the gas phase.[12] In a typical FVP experiment, this compound is vaporized under high vacuum and passed through a heated quartz tube, where it decomposes. The products are then rapidly quenched and can be analyzed spectroscopically.[12][13]
Diagram of this compound Thermolysis and Subsequent Reactions
Caption: Thermolytic decomposition pathways of this compound.
Quantitative Data
The following tables summarize key quantitative data from studies on the decomposition of this compound.
Table 1: Product Branching Ratios in the Photolysis of this compound
| Wavelength (nm) | Channel | Products | Branching Ratio | Reference |
| 193 | Molecular | CH₃N + N₂ | 0.983 ± 0.004 | [10] |
| 193 | Radical | CH₃ + N₃ | 0.017 ± 0.004 | [10] |
| 157 | Molecular | CH₃N + N₂ | 97.7% ± 0.6% | [9] |
| 157 | Radical | CH₃ + N₃ | 2.3% ± 0.6% | [9] |
Table 2: Activation Energies for the Thermal Decomposition of this compound
| Method | Activation Energy (kcal/mol) | Reference |
| Experimental (Pyrolysis) | 40.5 | [11] |
| Experimental (Pyrolysis) | ~43.5 | [11] |
| Computational (CASSCF) | 41 | [14] |
Experimental Workflows: FVP and Matrix Isolation
The study of highly reactive species like methylnitrene often requires specialized experimental techniques such as flash vacuum pyrolysis coupled with matrix isolation spectroscopy.
Experimental Protocol: FVP of this compound with Matrix Isolation [12][15][16]
-
Sample Preparation: A dilute mixture of this compound in an inert matrix gas (e.g., argon or nitrogen) is prepared.
-
Pyrolysis: The gas mixture is introduced into a high-vacuum chamber and passed through a heated quartz tube (the pyrolysis zone), with temperatures typically ranging from 500-900 °C.[12]
-
Matrix Deposition: The products exiting the pyrolysis zone are immediately deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to a very low temperature (typically 10-20 K). The inert gas solidifies, trapping the reaction products in an inert matrix.
-
Spectroscopic Analysis: The isolated species on the cold window are then analyzed using various spectroscopic techniques, such as infrared (IR), ultraviolet-visible (UV-Vis), or electron spin resonance (ESR) spectroscopy, to identify and characterize the products.[17][18]
Diagram of FVP-Matrix Isolation Experimental Workflow
Caption: Workflow for FVP of this compound with matrix isolation.
Reactivity of Methylnitrene
The primary reaction of singlet methylnitrene is a rapid 1,2-hydrogen shift to form methanimine (CH₂=NH).[2] This isomerization is highly exothermic.[2] The resulting methanimine can be chemically activated and may undergo further decomposition, especially under the high-energy conditions of FVP, to produce hydrogen cyanide (HCN) and molecular hydrogen.[2][19]
Triplet methylnitrene is more stable than the singlet state and can be observed spectroscopically in low-temperature matrices.[17][18] Its reactivity is different from the singlet state, and it can participate in reactions such as C-H insertion and addition to double bonds, although these are less documented for methylnitrene itself compared to other nitrenes.
Conclusion
This compound is a valuable and versatile precursor for the generation of methylnitrene. A thorough understanding of its synthesis, safe handling, and the conditions of its decomposition is paramount for harnessing the synthetic potential of the resulting nitrene. The combination of techniques like flash vacuum pyrolysis and matrix isolation spectroscopy has been instrumental in elucidating the complex chemistry of methylnitrene, from its formation in different spin states to its subsequent isomerization and decomposition pathways. This guide provides a foundational understanding for researchers and professionals working in areas where the controlled generation of reactive nitrogen species is essential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Photofragmentation translational spectroscopy of this compound (CH3N3) photolysis at 193 nm: molecular and radical channel product branching ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Matrix isolation - Wikipedia [en.wikipedia.org]
- 16. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Methyl Azide in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3][4] Methyl azide (B81097), as the simplest organic azide, offers a small, minimally-perturbing functional group for these transformations. These notes provide detailed protocols and data for the application of methyl azide in CuAAC reactions.
Factors Influencing Reactivity
The success and rate of the CuAAC reaction are influenced by several factors:
-
Electronic Properties: The reactivity of the azide can be influenced by the electronic nature of its substituent. While detailed comparative studies are not always available for this compound specifically, the general trend is that electron-withdrawing groups on the azide can increase the reaction rate.[5]
-
Steric Hindrance: Less sterically hindered azides and alkynes generally exhibit faster reaction kinetics.[5] this compound, being the smallest organic azide, presents minimal steric hindrance, which can be advantageous.
-
Catalyst System: The choice of copper(I) source, ligand, and reducing agent is critical. Copper(II) sulfate (B86663) in combination with a reducing agent like sodium ascorbate (B8700270) is a commonly used system to generate the active Cu(I) species in situ.[6]
-
Ligands: The use of ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can stabilize the Cu(I) catalyst, prevent catalyst disproportionation, and accelerate the reaction rate.[7]
-
Solvent: The reaction can be performed in a variety of solvents, including water, alcohols, and DMSO, or mixtures thereof. The choice of solvent can influence the solubility of reactants and the reaction rate.
Data Presentation
While direct, side-by-side comparative quantitative data for this compound under various conditions is not extensively documented in single studies, the CuAAC reaction is generally known for its high to quantitative yields.[2] Theoretical studies have calculated the activation barrier for the uncatalyzed reaction of this compound with propyne (B1212725) to be approximately 25 kcal/mol, which is significantly lowered in the presence of a copper catalyst.[8] The following table provides representative yields for CuAAC reactions with various small azides to illustrate the general efficiency of the reaction. It is important to note that yields are highly dependent on the specific alkyne, catalyst system, and reaction conditions.
| Azide | Alkyne | Catalyst System | Solvent | Reaction Time | Yield (%) |
| Benzyl (B1604629) Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | Quantitative |
| Phenyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 30 min | Quantitative |
| Benzyl Azide | Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 h | Quantitative |
| Benzyl Azide | Phenylacetylene | CuI | Cyrene™ | 4 h | >95% |
Note: This table is a compilation from multiple sources and is intended for illustrative purposes. Direct comparison between entries is not possible due to varying reaction conditions. The data for benzyl azide and phenyl azide are included as common benchmarks for CuAAC reactions.[9][10]
Experimental Protocols
Safety Precautions: Organic azides, including this compound, are potentially explosive and should be handled with extreme caution.[8] They can be sensitive to heat, shock, and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid using metal spatulas to handle azides.
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a general method for the reaction of this compound with a terminal alkyne.
Materials:
-
This compound solution (handle with care)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, but recommended)
-
Solvent (e.g., deionized water, t-BuOH/H₂O mixture, DMSO)
Procedure:
-
In a reaction vial, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) and, if used, the ligand (0.05 - 0.25 eq) in deionized water.
-
To the stirred solution of the alkyne and azide, add the copper/ligand solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, the work-up procedure will depend on the properties of the product. For small molecules, an extractive work-up followed by column chromatography is common. For bioconjugates, purification may involve size-exclusion chromatography or dialysis.
Protocol 2: Bioconjugation using CuAAC with an Azide-Modified Biomolecule
This protocol provides a general method for labeling an alkyne-containing biomolecule with an azide-functionalized small molecule.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Azide-containing cargo molecule (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Procedure:
-
Prepare a stock solution of the alkyne-modified biomolecule in the desired buffer.
-
Prepare stock solutions of the azide-cargo, CuSO₄, THPTA, and sodium ascorbate in a suitable solvent (e.g., water or DMSO for the cargo molecule).
-
In a microcentrifuge tube, combine the alkyne-biomolecule solution with the azide-cargo solution.
-
Prepare a premixed solution of CuSO₄ and THPTA (a 1:5 molar ratio is common).
-
Add the CuSO₄/THPTA solution to the biomolecule/azide mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations will need to be optimized, but typical ranges are 10-100 µM for the biomolecule, a 2-10 fold excess of the azide-cargo, 50-250 µM CuSO₄, and 1-5 mM sodium ascorbate.[6]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.
-
Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted small molecules and the copper catalyst.
Mandatory Visualization
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
The 1,3-Dipolar Cycloaddition of Methyl Azide: A Detailed Protocol for Researchers
Application Notes and Protocols
The 1,3-dipolar cycloaddition of azides with dipolarophiles, particularly alkynes and alkenes, is a cornerstone of modern organic chemistry, enabling the efficient synthesis of 5-membered heterocycles. Methyl azide (B81097), as a simple and accessible azide, serves as a fundamental building block in the construction of various 1,2,3-triazole and triazoline derivatives. These heterocyclic scaffolds are of significant interest to researchers in drug development and materials science due to their remarkable chemical stability and diverse biological activities.
This document provides detailed application notes and experimental protocols for the three primary modalities of the 1,3-dipolar cycloaddition reaction involving methyl azide: the thermal Huisgen cycloaddition, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to 1,3-Dipolar Cycloaddition with this compound
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 1,3-dipole (this compound) reacts with a dipolarophile (an alkyne or alkene) to form a five-membered ring.[1][2] The choice of reaction conditions and dipolarophile dramatically influences the reaction's efficiency, regioselectivity, and scope.
-
Thermal Huisgen Cycloaddition: This classic method involves heating the azide and dipolarophile, often without a catalyst. It typically requires elevated temperatures and can lead to a mixture of regioisomers, particularly with unsymmetrical alkynes.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A key "click chemistry" reaction, CuAAC proceeds under mild conditions with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[4][5] This method is widely used in bioconjugation, drug discovery, and materials science.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free variant utilizes strained cycloalkynes, such as cyclooctyne (B158145) derivatives, to achieve rapid cycloaddition at or below room temperature. The relief of ring strain provides the driving force for the reaction, making it ideal for applications in living systems where the toxicity of a copper catalyst is a concern.[7][8][9]
Comparative Data of Cycloaddition Protocols
The choice of protocol depends on the specific requirements of the synthesis, such as the desired regioselectivity, tolerance of functional groups, and the need for biocompatibility. The following tables summarize quantitative data for each method to facilitate comparison.
Table 1: Thermal Huisgen 1,3-Dipolar Cycloaddition
| Dipolarophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (1,4:1,5) |
| Phenylacetylene | Toluene (B28343) | 110 | 24 | ~70-80 | Mixture |
| Ethyl Propiolate | Xylene | 130 | 18 | ~60-70 | Mixture |
| Styrene | DMF | 100 | 48 | ~50-60 | N/A |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne | Copper Source | Ligand | Solvent | Temperature (°C) | Time | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O/Na Ascorbate (B8700270) | None | t-BuOH/H₂O | Room Temp | 1-4 h | >95 |
| Propargyl Alcohol | CuI | None | CH₃CN/H₂O | Room Temp | 2 h | 90 |
| 1-Octyne | Cu(OAc)₂/Na Ascorbate | THPTA | DMSO/H₂O | Room Temp | 1 h | >95 |
Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cycloalkyne | Solvent | Temperature (°C) | Time | Yield (%) |
| Bicyclononyne (BCN) | Acetonitrile | Room Temp | < 1 h | >99 |
| Dibenzocyclooctynol (DIBO) | Methanol | Room Temp | Minutes | >99 |
| Difluorinated Cyclooctyne (DIFO) | PBS Buffer | 37 | Minutes | >99 |
Experimental Protocols
Protocol for Thermal Huisgen 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the thermal cycloaddition of this compound with an alkyne.
Materials:
-
This compound (handle with extreme care due to its explosive nature; it is often generated in situ)
-
Alkyne (e.g., phenylacetylene)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyne (1.0 eq) in anhydrous toluene.
-
Add a solution of this compound (1.1 eq) in toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the regioisomers.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][10]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water
-
Reaction vessel (e.g., vial or flask)
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture should turn a heterogeneous yellow-green color.
-
Stir the reaction vigorously at room temperature for 1-4 hours. The reaction is often complete within an hour.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the catalyst-free cycloaddition of this compound with a strained cycloalkyne.[7][11]
Materials:
-
This compound
-
Strained cycloalkyne (e.g., a derivative of cyclooctyne like BCN or DIBO)
-
Solvent (e.g., acetonitrile, methanol, or a biological buffer)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the strained cycloalkyne (1.0 eq) in the chosen solvent.
-
Add a solution of this compound (1.0-1.1 eq) to the reaction vessel.
-
Stir the reaction mixture at room temperature. The reaction is typically very fast and can be complete in minutes to a few hours.
-
Monitor the reaction progress by TLC, LC-MS, or NMR spectroscopy.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The product is often obtained in high purity and may not require further purification. If necessary, purification can be achieved by column chromatography.
Signaling Pathways and Logical Relationships
The mechanisms of these cycloaddition reactions are distinct and are visualized below using the DOT language.
Caption: Thermal Huisgen Cycloaddition Workflow.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
References
- 1. Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Methyl Azide in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl azide (B81097) (CH₃N₃) is the simplest organic azide, serving as a versatile and highly reactive building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its utility primarily stems from its participation in [3+2] cycloaddition reactions, where it acts as a 1,3-dipole. These reactions provide efficient routes to fundamental heterocyclic cores, such as 1,2,3-triazoles and tetrazoles, which are prevalent scaffolds in medicinal chemistry, drug discovery, and materials science. This document provides detailed application notes, experimental protocols, and quantitative data for the use of methyl azide in the synthesis of these important heterocycles.
Safety Precautions
This compound is a volatile and potentially explosive compound and must be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment, including safety glasses, a lab coat, and gloves, is mandatory. All operations should be conducted behind a safety shield. Avoid contact with skin and eyes. It is crucial to prevent the formation of aerosols and to use non-sparking tools. This compound should be stored at low temperatures (e.g., -80°C) in the dark and handled in solution whenever possible to minimize the risk of explosion.
I. Synthesis of 1-Methyl-1,2,3-Triazoles via [3+2] Cycloaddition
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound readily participates in this reaction with terminal alkynes to afford 1-methyl-4-substituted-1,2,3-triazoles.
General Reaction Scheme:
Caption: General scheme for the Cu(I)-catalyzed [3+2] cycloaddition of this compound with a terminal alkyne.
Experimental Protocol: Copper(I)-Catalyzed Synthesis of 1-Methyl-4-Phenyl-1H-1,2,3-triazole
Materials:
-
This compound (solution in a suitable solvent, e.g., toluene)
-
Phenylacetylene (B144264) (1.0 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (0.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a round-bottom flask charged with phenylacetylene (1.0 mmol) and copper(I) iodide (0.05 mmol), add the solvent (e.g., DCM, 5 mL).
-
Add N,N-diisopropylethylamine (0.1 mmol) to the mixture.
-
Slowly add a solution of this compound (1.1 mmol) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-methyl-4-phenyl-1H-1,2,3-triazole.
Quantitative Data for 1-Methyl-1,2,3-Triazole Synthesis
| Entry | Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | CuI / DIPEA | DCM | 12 | 95 | [1] |
| 2 | 1-Octyne | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 4 | 92 | [2] |
| 3 | Propargyl alcohol | Cu/C (flow) | DCM | <3 min | 96 | [1] |
| 4 | Ethyl propiolate | CuI | CH₃CN/H₂O | 12 | 90 | [3] |
| 5 | 4-Ethynylanisole | Cu(OAc)₂ | scCO₂ | 24 | 94 | [4] |
II. Synthesis of 1-Methyl-1H-Tetrazoles via [3+2] Cycloaddition with Nitriles
This compound can undergo a [3+2] cycloaddition reaction with nitriles to form 1,5-disubstituted tetrazoles. This reaction often requires activation of the nitrile with a Lewis or Brønsted acid and is typically performed at elevated temperatures.[5][6] The reaction of this compound with a nitrile (R-C≡N) can potentially lead to two regioisomers: 1-methyl-5-R-1H-tetrazole and 2-methyl-5-R-2H-tetrazole. The regioselectivity is influenced by the electronic properties of the nitrile substituent.[7]
General Reaction Scheme:
Caption: General scheme for the synthesis of 1-methyltetrazoles from this compound and nitriles.
Experimental Protocol: Zinc-Catalyzed Synthesis of 1-Methyl-5-phenyl-1H-tetrazole
Materials:
-
This compound (solution in a suitable solvent)
-
Benzonitrile (B105546) (1.0 equiv)
-
Zinc chloride (ZnCl₂) (1.2 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, dissolve benzonitrile (1.0 mmol) in DMF (5 mL).
-
Add zinc chloride (1.2 mmol) to the solution.
-
Carefully add a solution of this compound (1.5 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 120-130 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with dilute HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1-methyl-5-phenyl-1H-tetrazole.
Quantitative Data for 1-Methyltetrazole Synthesis
| Entry | Nitrile Substrate | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | ZnCl₂ | DMF | 130 | 48 | 85 | [8] |
| 2 | Acetonitrile | NH₄Cl | DMF | 120 | 24 | 75 | [9] |
| 3 | 4-Chlorobenzonitrile | ZnBr₂ | H₂O | 100 | 18 | 94 | [5] |
| 4 | Valeronitrile | ZnCl₂ | i-PrOH | 80 | 24 | 88 | [5] |
| 5 | 4-Cyanopyridine | ZnBr₂ | H₂O | 100 | 18 | 94 | [5] |
III. Synthesis of Other N-Methyl Heterocycles
While the synthesis of 1,2,3-triazoles and tetrazoles are the most prominent applications of this compound, it can also be a precursor for other N-methylated heterocycles, often through the in situ formation of a methylnitrene intermediate or by acting as a source of the -N(CH₃)- fragment in multicomponent reactions.
A. Synthesis of N-Methyl Pyrroles
The synthesis of N-methyl pyrroles can be achieved from dienyl azides, although specific protocols detailing the use of this compound are less common. The general strategy involves the reaction of a 1,3-diene system containing an azide group, which upon thermal or metal-catalyzed decomposition, can lead to the formation of a pyrrole (B145914) ring.
Conceptual Workflow for N-Methyl Pyrrole Synthesis:
References
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Multicomponent cyclization with azides to synthesize N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Methyl Azide for the Synthesis of Triazoles and Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl azide (B81097) (CH₃N₃) is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a source of the azido (B1232118) group for the construction of nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazoles and 1-methyltetrazoles using methyl azide. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their widespread presence in pharmacologically active compounds.
The primary synthetic routes discussed are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,4-disubstituted 1,2,3-triazoles and the [3+2] cycloaddition with nitriles (or their in situ generated precursors) for 1,5-disubstituted-1-methyltetrazoles.
Synthesis of 1-Methyl-1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. This method is characterized by its mild reaction conditions, high yields, and broad substrate scope.
General Reaction Scheme
Application Notes and Protocols: Methyl Azide as a Methylaminating Agent in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the emerging use of methyl azide (B81097) and related azide-based methodologies for the introduction of methylamino groups in the total synthesis of complex molecules. These methods offer alternatives to traditional, often hazardous, methylating agents like methyl iodide or diazomethane.
Introduction to Azide-Based Methylamination
The methylamino group is a crucial pharmacophore found in numerous pharmaceuticals and biologically active natural products.[1] Traditional methods for its introduction often suffer from drawbacks such as the use of toxic reagents, lack of selectivity leading to over-methylation, and harsh reaction conditions incompatible with complex, polyfunctionalized substrates.[1] The use of azides as precursors to methylamines provides a powerful and versatile strategy to overcome these limitations. This document outlines two primary approaches: the direct use of organic azides with a methyl source and the conversion of azides into N-monomethylamines via intermediate species.
Ruthenium-Catalyzed N-Methylation of Azides with Methanol (B129727)
A sustainable and atom-economical approach for the synthesis of N-methylamines involves the use of organic azides and methanol, which serves as both a solvent and a C1 source. This transformation can be efficiently catalyzed by a Ruthenium(II) complex, enabling the selective synthesis of both N-monomethylated and N,N-dimethylated amines by controlling the reaction time.[2][3]
Logical Workflow for Ru(II)-Catalyzed Methylamination
References
Application Notes and Protocols for Bioconjugation and Labeling with Methyl Azide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques are pivotal in modern research and drug development, enabling the precise linkage of molecules to bestow novel functionalities. Among the most powerful strategies in this field is the use of methyl azide (B81097) derivatives in "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][2] These bioorthogonal reactions allow for the efficient and specific labeling of biomolecules such as proteins, nucleic acids, and glycans, even in complex biological environments.[3][4] The small size and metabolic stability of the methyl azide group make it an ideal chemical handle for introducing functionality with minimal perturbation to the biological system.[4][5]
This document provides detailed application notes and protocols for utilizing this compound derivatives in bioconjugation and labeling, tailored for researchers, scientists, and professionals in drug development.
Core Concepts and Applications
The fundamental principle behind labeling with this compound derivatives is the introduction of an azide moiety onto a target biomolecule, which then serves as a handle for covalent modification with a probe or another molecule of interest containing a terminal alkyne.[6] This is most commonly achieved through the highly efficient and specific CuAAC reaction, which forms a stable triazole linkage.[7][8]
Key Applications Include:
-
Cellular Imaging and Tracking: Fluorescent dyes functionalized with alkynes can be "clicked" onto azide-modified biomolecules to visualize their localization, trafficking, and dynamics within living cells.[9]
-
Drug Development and Delivery: this compound derivatives are instrumental in constructing antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.[10] They are also used in pro-drug activation and targeted therapies.[9]
-
Proteomics and Genomics: Azide-labeled metabolic precursors can be incorporated into newly synthesized proteins, DNA, or RNA, allowing for their subsequent isolation, identification, and quantification.[11][12]
-
Biomaterial Science: Surface functionalization with azide-containing molecules allows for the immobilization of biomolecules to create biosensors and other advanced materials.[4]
Quantitative Data Summary
The efficiency of bioconjugation reactions with this compound derivatives can be influenced by various factors including the choice of catalyst, ligand, and reaction conditions. The following tables summarize key quantitative data for common labeling protocols.
Table 1: Comparison of Reaction Conditions for CuAAC Labeling
| Parameter | Labeling of Oligonucleotides/DNA[13] | Labeling of Cell Lysate[13] | Labeling of Proteins[14] |
| Azide/Alkyne Reagent | 4-50 equivalents excess of azide | 2-40 µM final concentration | 1.5-10x excess of dye alkyne/azide |
| Copper Source | CuSO₄ | CuSO₄ | Copper (II) salt |
| Ligand | THPTA (1:2 ratio with CuSO₄) | THPTA | THPTA |
| Reducing Agent | Sodium Ascorbate (40 equivalents) | Sodium Ascorbate (300 mM stock) | Sodium Ascorbate (50 mM stock) |
| Reaction Time | 30-60 minutes | 30 minutes | 8-16 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
Table 2: Reagent Concentrations for a Typical CuAAC Protein Labeling Reaction
| Reagent | Stock Concentration | Final Concentration |
| Azide/Alkyne-modified Protein | 1-10 mg/mL | Variable |
| Dye Alkyne/Azide | 10 mM in DMSO or water | 3x excess relative to protein |
| 1.5x Protein Labeling Buffer | 1.5x | 1x |
| Ascorbic Acid | 50 mM in water (freshly prepared) | Variable |
| Copper (II) Sulfate | 20 mM | 0.10 mM |
| THPTA Ligand | 50 mM | 0.50 mM |
Data synthesized from multiple sources to provide a representative protocol.[14][15][16]
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of a protein containing an azide or alkyne handle with a corresponding alkyne or azide-functionalized dye.
Materials:
-
Azide- or alkyne-modified protein in an azide-free buffer (e.g., PBS)
-
Dye-alkyne or dye-azide (10 mM stock in DMSO or water)
-
1.5x Protein Labeling Buffer (containing Copper (II) salt, THPTA ligand, and aminoguanidine)[14]
-
Ascorbic Acid (50 mM stock in water, freshly prepared)[14]
-
Inert gas (Nitrogen or Argon)
-
Reaction tubes
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Determine Reaction Volume: Calculate the total reaction volume based on the amount of protein to be labeled. The volume of the protein solution should not exceed one-third of the total reaction volume.[14]
-
Reagent Calculation: Calculate the required volumes of each reagent based on the desired final concentrations (refer to Table 2). A 3-fold excess of the dye is recommended as a starting point.[14]
-
Reaction Setup: a. In a reaction tube, add the calculated volume of the modified protein solution. b. Add the 1.5x protein labeling buffer and vortex gently to mix. c. Add the calculated volume of the dye-alkyne or dye-azide stock solution and vortex again.
-
Degassing (Recommended): To prevent oxidation of the copper (I) catalyst, degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 5-10 minutes.[14]
-
Initiate the Reaction: Add the freshly prepared ascorbic acid solution to the reaction mixture.
-
Incubation: Purge the headspace of the tube with inert gas, cap it tightly, and incubate at room temperature for 8-16 hours with gentle mixing.[14] Protect from light if using a fluorescent dye.
-
Purification: Purify the labeled protein from excess reagents using dialysis or size-exclusion chromatography.
Protocol 2: Labeling of Alkyne-Modified DNA with an Azide Derivative via CuAAC
This protocol is recommended for labeling alkyne-modified DNA with an azide-containing molecule.[17]
Materials:
-
Alkyne-modified DNA
-
Nuclease-free water
-
2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0
-
DMSO
-
Azide stock solution (10 mM in DMSO)
-
Ascorbic Acid stock solution (5 mM in water)
-
Copper (II)-TBTA stock solution (10 mM in 55% DMSO)
-
Inert gas (Nitrogen, Argon, or Helium)
-
Acetone (B3395972) (for precipitation)
-
Centrifuge
-
Purification system (e.g., RP-HPLC or PAGE)
Procedure:
-
Dissolve DNA: Dissolve the alkyne-modified DNA in nuclease-free water.
-
Buffering: Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.
-
Add Reagents: a. Add DMSO and vortex. b. Add the azide stock solution and vortex. c. Add the 5mM Ascorbic Acid stock solution and vortex briefly.
-
Inert Atmosphere: Bubble inert gas through the solution for 30 seconds.[17]
-
Add Catalyst: Add the required amount of 10 mM Copper (II)-TBTA stock solution. Flush the vial with inert gas.[17]
-
Incubation: Vortex the mixture thoroughly. If precipitation is observed, heat the vial for 3 minutes at 80°C and vortex. Keep at room temperature overnight.[17]
-
Precipitation: a. Add at least a 4-fold volume of acetone to the mixture. Mix thoroughly and keep at -20°C for 20 minutes. b. Centrifuge at 10,000 rpm for 10 minutes. c. Discard the supernatant.
-
Washing: Wash the pellet with acetone and centrifuge again at 10,000 rpm for 10 minutes.
-
Final Steps: Discard the supernatant, dry the pellet, and purify the conjugate by RP-HPLC or PAGE.[17]
Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for CuAAC bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism
Caption: SPAAC reaction mechanism.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
Ensure the freshness of the reducing agent (e.g., sodium ascorbate), as it is prone to oxidation.[14]
-
Optimize the ratio of azide to alkyne; a higher excess of the labeling reagent may be required.
-
Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the copper (I) catalyst.
-
-
Protein Precipitation:
-
The use of organic solvents like DMSO to dissolve hydrophobic probes can lead to protein precipitation. Minimize the percentage of organic solvent in the final reaction mixture.[18]
-
Consider using water-soluble derivatives of your probe if available.
-
-
Copper-Induced Damage to Biomolecules:
-
Safety Precautions:
-
Organic azides can be explosive. Handle with care and follow appropriate safety protocols. In situ generation of methanesulfonyl azide can be a safer alternative for synthesis.[19]
-
References
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. mdpi.com [mdpi.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyltransferase‐Directed Labeling of Biomolecules and its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 13. broadpharm.com [broadpharm.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. scispace.com [scispace.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl Azide in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl azide (B81097) (CH₃N₃) is the simplest organic azide, a versatile and highly reactive reagent in organic synthesis.[1] Its primary utility lies in its ability to introduce a nitrogen atom or a three-nitrogen unit into organic molecules, making it a valuable tool for the construction of a wide array of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.[2][3][4] This document provides detailed application notes, experimental protocols, and safety considerations for the use of methyl azide in the synthesis of key nitrogen-containing heterocycles, including triazoles, tetrazoles, and aziridines.
Safety Precautions
Extreme caution is advised when handling this compound. It is a highly explosive and shock-sensitive white solid with a low boiling point of 20–21 °C.[1]
-
Handling: All manipulations should be conducted in a well-ventilated fume hood behind a blast shield.[5][6] Use non-metal spatulas and avoid friction or impact.[7]
-
Storage: this compound can be stored indefinitely in the dark at -80 °C.[1][6]
-
In situ Generation: To minimize risks, in situ generation of this compound is often preferred.[4][8]
-
Quenching: Any unreacted azide should be carefully quenched. A common method is the addition of a reducing agent like triphenylphosphine (B44618) (Staudinger reaction).
-
Waste Disposal: Azide-containing waste should be collected separately and never mixed with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[7][9] Flush drains with large amounts of water when disposing of aqueous azide solutions to prevent the formation of explosive heavy metal azides in plumbing.[9]
Applications in Heterocyclic Synthesis
This compound is a key building block for several classes of nitrogen-containing heterocycles, primarily through cycloaddition reactions and nitrene-mediated transformations.
Synthesis of 1-Methyl-1,2,3-Triazoles via [3+2] Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone reaction for the synthesis of 1,2,3-triazoles.[10][11] While the thermal reaction often requires high temperatures and can lead to a mixture of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" provides exclusively the 1,4-disubstituted triazole with high efficiency under mild conditions.[2][10][12] Ruthenium-catalyzed reactions can selectively yield the 1,5-disubstituted isomer.[2][13]
Caption: General scheme for the synthesis of 1-methyl-1,2,3-triazoles.
| Entry | Alkyne Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene (B144264) | CuI | DMF | 2-3 | 90 | [14] |
| 2 | Ethyl propiolate | CuI | t-BuOH | - | 94 | [3] |
| 3 | Terminal Alkynes | Cu(I) | Aqueous | - | High | [12] |
| 4 | β-Carbonyl phosphonates | Cs₂CO₃ | DMSO | - | up to 99 | [2][15] |
This protocol is adapted from general procedures for CuAAC reactions.[11]
-
Reaction Setup: In a round-bottom flask, dissolve phenylacetylene (1.0 mmol) in a suitable solvent such as a 1:1 mixture of water and t-butanol (10 mL).
-
Addition of Reagents: Add a freshly prepared solution of this compound (1.2 mmol) in the same solvent.
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by mixing copper(II) sulfate (B86663) pentahydrate (0.05 mmol) and sodium ascorbate (B8700270) (0.1 mmol) in water (1 mL) until the blue color disappears.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-methyl-4-phenyl-1H-1,2,3-triazole.
Synthesis of 1-Methyl-1H-tetrazoles from Nitriles
Tetrazoles are important bioisosteres for carboxylic acids in medicinal chemistry.[16][17] The [3+2] cycloaddition of azides with nitriles is a common method for their synthesis. This reaction can be promoted by Lewis or Brønsted acids.[16]
Caption: General scheme for the synthesis of 1-methyl-1H-tetrazoles.
| Entry | Nitrile Substrate | Catalyst/Acid | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile (B105546) | Ammonium (B1175870) Chloride | DMF | Several | 22 (crude) | [16] |
| 2 | Various Nitriles | Zinc salts | Water | 24-48 | 75-98 | [18] |
| 3 | Benzoyl cyanide | Flow reactor | - | - | - | [19] |
This protocol is based on a general procedure for tetrazole synthesis from nitriles.[16]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile (1.0 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol) in dimethylformamide (DMF, 5 mL).
-
Heating: Heat the reaction mixture at a suitable temperature (e.g., 100-120 °C) for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully acidify the reaction mixture with aqueous acid (e.g., HCl) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization.
A flow synthesis approach for the reaction of this compound with benzoyl cyanide has also been developed to enhance safety.[19]
Synthesis of Aziridines via Nitrene Addition to Alkenes
This compound can undergo thermal or photochemical decomposition to generate a highly reactive methylnitrene intermediate (CH₃N), which can then add to alkenes to form aziridines.[1][20] This reaction can also be catalyzed by transition metals.[21] The addition of singlet nitrenes to alkenes is typically a concerted process, while triplet nitrenes react in a stepwise manner.[20]
Caption: General scheme for the synthesis of aziridines from this compound.
Quantitative data for the direct aziridination using this compound is less commonly tabulated in a comparative format due to the reactive nature of the nitrene intermediate. Yields are often substrate-dependent. DFT studies have investigated the mechanism and barriers for the reaction of methylnitrene with various alkenes.[20][21]
Note: This is a conceptual protocol due to the hazardous nature of the reaction. It should only be performed by experienced chemists with appropriate safety measures.
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the alkene substrate in an inert, high-boiling solvent.
-
Addition of this compound: Carefully add a solution of this compound to the reaction vessel.
-
Heating: Seal the vessel and heat it to a temperature sufficient to induce the decomposition of this compound to the nitrene.
-
Reaction Monitoring: Monitor the reaction progress by suitable analytical techniques (e.g., GC-MS).
-
Work-up and Purification: After cooling and carefully venting the vessel, the product would be isolated and purified using standard techniques like distillation or chromatography.
Conclusion
This compound is a potent reagent for the synthesis of a variety of nitrogen-containing heterocycles. Its application in [3+2] cycloaddition reactions provides reliable routes to triazoles and tetrazoles, while its decomposition to a nitrene enables the formation of aziridines. Despite its hazardous nature, the development of safer handling procedures, such as in situ generation and flow chemistry, continues to expand the utility of this compound in modern organic synthesis and drug discovery. Researchers should always consult detailed safety data sheets and perform thorough risk assessments before working with this compound.[5][7][9][22]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. medline.com [medline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. Click Chemistry [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Generation of hazardous this compound and its application to synthesis of a key-intermediate of picarbutrazox, a new potent pesticide in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 21. researchgate.net [researchgate.net]
- 22. echemi.com [echemi.com]
Flow Chemistry Protocols for Reactions Involving Methyl Azide: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl azide (B81097) (CH₃N₃) is a high-energy, potentially explosive molecule that serves as a valuable reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.[1] Its hazardous nature, however, often limits its use in traditional batch chemistry. Continuous flow chemistry offers a significantly safer and more efficient alternative for handling such hazardous reagents.[2][3] By generating and consuming methyl azide in situ within a sealed and controlled microreactor environment, the risks associated with its accumulation, storage, and handling are largely mitigated.[4][5] This document provides detailed application notes and protocols for conducting chemical reactions involving this compound using flow chemistry, enabling researchers to leverage the synthetic utility of this reagent with enhanced safety and control.
The primary advantages of employing flow chemistry for this compound reactions include:
-
Enhanced Safety: In-situ generation and immediate consumption of this compound prevent the accumulation of explosive concentrations.[2][4]
-
Precise Reaction Control: Microreactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.[6]
-
Rapid Reaction Screening and Optimization: The small scale and automated nature of flow systems facilitate rapid screening of reaction conditions.
-
Scalability: Flow chemistry protocols can often be scaled up more easily and safely than batch processes.[7]
This document will focus on the in-situ generation of this compound and its subsequent use in [3+2] cycloaddition reactions to synthesize important heterocyclic scaffolds like tetrazoles.
Core Concepts and Workflow
The general workflow for reactions involving in-situ generated this compound in a continuous flow setup involves two main stages:
-
Generation of this compound: A solution of a suitable precursor, such as sodium azide, is reacted with a methylating agent (e.g., dimethyl sulfate) in a microreactor to generate a stream of this compound solution.
-
Reaction with a Substrate: The this compound stream is then merged with a stream containing the substrate (e.g., a nitrile or an alkyne) in a second microreactor, where the desired reaction takes place.
This "generate-and-react" approach is a cornerstone of safe hazardous chemistry in flow.[4]
Application Note 1: Continuous Flow Synthesis of 5-Substituted-1H-tetrazoles
Tetrazoles are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[8] The reaction of nitriles with an azide source is a common method for their synthesis. Flow chemistry provides a safe and efficient means to perform this transformation at elevated temperatures, significantly accelerating the reaction rate.[7][8]
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
This protocol is adapted from a general method for the continuous-flow synthesis of 5-substituted tetrazoles.[8]
Reagent Preparation:
-
Solution A (Azide): Dissolve sodium azide (NaN₃, 1.05 equivalents) in deionized water.
-
Solution B (Nitrile): Dissolve the desired nitrile (e.g., benzonitrile, 1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
Flow System Setup:
-
Two syringe pumps are used to introduce the reagent solutions into the flow system.
-
The outlets of the pumps are connected to a T-mixer.
-
The T-mixer is connected to a stainless steel or PFA tubing reactor coil. The reactor length and internal diameter will determine the residence time.
-
A back-pressure regulator is installed at the outlet of the reactor to maintain a constant pressure and prevent solvent boiling at elevated temperatures.
-
The product stream is collected in a suitable vessel. For safety, an in-line quenching solution (e.g., aqueous sodium nitrite) can be introduced before collection to destroy any unreacted azide.[7]
Reaction Parameters:
| Parameter | Value |
| Reagents | |
| Benzonitrile Concentration | ~0.4 M in NMP/Water |
| Sodium Azide | 1.05 equivalents |
| Flow Parameters | |
| Flow Rate (Pump A) | To be optimized for desired residence time |
| Flow Rate (Pump B) | To be optimized for desired residence time |
| Residence Time | ~10-20 minutes |
| Temperature | 190 °C |
| Pressure | Maintained above the solvent's boiling point |
Procedure:
-
Prime the pumps and the reactor with the respective solvent.
-
Set the reactor temperature to 190 °C.
-
Start pumping Solution A and Solution B at the calculated flow rates to achieve the desired residence time.
-
Allow the system to reach a steady state before collecting the product.
-
After the reaction is complete, flush the system with fresh solvent.
-
The collected product solution is then subjected to standard work-up and purification procedures.
Quantitative Data for Tetrazole Synthesis
The following table summarizes representative yields for the synthesis of various 5-substituted-1H-tetrazoles using a continuous flow methodology.
| Nitrile Substrate | Product | Yield (%) | Reference |
| Benzonitrile | 5-Phenyl-1H-tetrazole | >95 | [8] |
| 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | >95 | [8] |
| 2-Chlorobenzonitrile | 5-(2-Chlorophenyl)-1H-tetrazole | >95 | [8] |
| Valeronitrile | 5-Butyl-1H-tetrazole | >95 | [8] |
Application Note 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Flow
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and a powerful tool for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[9][10] Performing this reaction in a continuous flow system using in-situ generated azides offers significant safety and efficiency advantages.[9]
Experimental Protocol: Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole
This protocol is a representative example based on general principles of CuAAC reactions in flow.
Reagent Preparation:
-
Solution A (this compound Generation): A solution of sodium azide in a suitable solvent (e.g., DMSO or a water/organic mixture).
-
Solution B (Methylating Agent): A solution of a methylating agent (e.g., dimethyl sulfate) in the same solvent.
-
Solution C (Alkyne): A solution of the alkyne (e.g., phenylacetylene) in the reaction solvent.
Flow System Setup:
-
The setup for this compound generation is similar to the previous application note.
-
The output from the azide generation reactor is then mixed with the alkyne solution (Solution C) at a second T-mixer.
-
The combined stream is passed through a heated reactor column packed with a heterogeneous copper catalyst (e.g., copper on charcoal or copper tubing).[9]
-
A back-pressure regulator is used to maintain the system pressure.
-
The product stream is collected for analysis and purification.
Reaction Parameters:
| Parameter | Value |
| Reagents | |
| Azide Concentration (in-situ) | ~0.1 M |
| Alkyne Concentration | ~0.13 M |
| Catalyst | Copper-on-charcoal |
| Flow Parameters | |
| Residence Time (Azide Generation) | To be optimized |
| Residence Time (CuAAC) | ~2-5 minutes |
| Temperature | 80-120 °C |
| Solvent | Dichloromethane (DCM), DMSO, or others |
Procedure:
-
Pack a column with the copper catalyst and integrate it into the flow path.
-
Prime the pumps and the entire system with the reaction solvent.
-
Set the desired temperatures for the generation and reaction coils.
-
Initiate the flow of all three reagent solutions at the calculated rates.
-
Allow the system to stabilize before collecting the product.
-
Upon completion, flush the system with solvent.
Quantitative Data for CuAAC Reactions
The following table presents data for the synthesis of various 1,2,3-triazoles using a heterogeneous copper catalyst in a continuous flow system.
| Azide | Alkyne | Product | Yield (%) | Reference |
| Phenyl Azide | Phenylacetylene | 1,4-Diphenyl-1H-1,2,3-triazole | 98 | [9] |
| Benzyl Azide | Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 99 | [9] |
| 4-Nitrophenyl Azide | Phenylacetylene | 1-(4-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole | 97 | [9] |
| 2,6-Difluorobenzyl Azide | Propiolamide | Rufinamide | 96 | [9] |
Safety Considerations
While flow chemistry significantly enhances the safety of working with this compound, it is crucial to adhere to strict safety protocols:
-
System Integrity: Ensure all connections in the flow setup are secure and leak-proof, especially when operating at elevated pressures.
-
Material Compatibility: Use materials (tubing, reactors, fittings) that are compatible with all reagents and solvents.
-
Ventilation: Operate the flow system in a well-ventilated fume hood.
-
Precursor Handling: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Quenching: Always have a quenching agent (e.g., sodium nitrite (B80452) solution) readily available to neutralize any potential spills or unreacted azide in the final product stream.[7]
-
Avoid Acidic Conditions: Do not mix azides with acids, as this can generate the highly toxic and explosive hydrazoic acid.
-
Avoid Heavy Metals: Prevent contact of sodium azide with heavy metals (e.g., lead, copper in plumbing) to avoid the formation of explosive heavy metal azides.
Conclusion
Continuous flow chemistry provides a robust and safe platform for the synthesis and application of this compound. By generating this hazardous intermediate in situ and immediately consuming it in subsequent reactions, researchers can safely access a wide range of valuable nitrogen-containing heterocyclic compounds. The protocols and data presented in these application notes serve as a starting point for developing and optimizing a variety of chemical transformations involving this compound in a continuous flow environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology [beilstein-journals.org]
- 3. Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. innosyn.com [innosyn.com]
- 6. d-nb.info [d-nb.info]
- 7. Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor [dspace.mit.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Addition of Methyl Azide to Unsaturated Bonds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanisms, quantitative data, and experimental protocols for the addition of methyl azide (B81097) to various unsaturated bonds. This versatile reaction is a cornerstone of click chemistry and finds widespread application in drug development, bioconjugation, and materials science for the synthesis of nitrogen-containing heterocycles.
Introduction to the Mechanisms
The addition of methyl azide to unsaturated bonds, such as those found in alkenes, alkynes, and allenes, primarily proceeds through a [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction leads to the formation of five-membered heterocyclic rings. The specific mechanism and outcome of the reaction are highly dependent on the nature of the unsaturated bond and the reaction conditions, which can be thermal, photochemical, or catalyzed.
Thermal [3+2] Cycloaddition: In the absence of a catalyst, the reaction between this compound and an unsaturated compound typically requires elevated temperatures. This reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single transition state. With alkynes, this thermal reaction often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. The lack of regioselectivity can be a significant drawback for specific synthetic applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction between azides and terminal alkynes and, crucially, provides exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer.[1] This high regioselectivity and the mild reaction conditions have made CuAAC a premier example of a "click" reaction. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as [Cp*RuCl] complexes, catalyze the cycloaddition of azides to both terminal and internal alkynes to selectively yield 1,5-disubstituted 1,2,3-triazoles.[2][3] The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate.[3] This complementary regioselectivity makes RuAAC a valuable tool for accessing a different class of triazole isomers.
Addition to Alkenes and Allenes: this compound can also undergo [3+2] cycloaddition with alkenes to form triazolines, which can sometimes be unstable. The reaction with allenes can be complex, with the possibility of addition across either of the two double bonds, leading to different regioisomers.[4]
Photochemical Additions: Photochemical activation can also initiate the addition of azides to unsaturated bonds. This can proceed through different mechanisms, including the generation of reactive nitrene intermediates from the azide. However, the photochemical decomposition of this compound itself primarily leads to other products and is less commonly used for direct addition to unsaturated bonds to form heterocycles.[5] More recent methods utilize photocatalysts to enable additions under mild conditions.
Mechanistic Diagrams
Caption: Thermal [3+2] Cycloaddition of this compound to an Alkyne.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Quantitative Data Summary
The following tables summarize representative quantitative data for the addition of azides to various unsaturated bonds under different conditions. Please note that yields and selectivities can be highly substrate-dependent.
Table 1: Addition of Azides to Alkynes
| Azide | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product Regioisomer | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | None | Benzene | 80 | 24 | 1,4 and 1,5 mixture | Trace | [6] |
| Benzyl azide | Phenylacetylene | [CpRuCl(COD)] (1) | Dichloroethane | 45 | 1-4 | 1,5-disubstituted | High | [7] |
| Aryl azides | Phenylacetylene | [CpRuCl]₄ (10) | DMF | 110 (MW) | 0.33 | 1,5-disubstituted | Good | [8] |
| Benzyl azide | Phenylacetylene | CuI | Various | RT | - | 1,4-disubstituted | Near quant. | [2] |
| Azido-PEG | ADC-TEG-Cl | None | CHCl₃ | 60 (MW) | 4.5 | - | 93 | [9] |
Table 2: Addition of Azides to Allenes
| Azide | Allene | Conditions | Product(s) | Yield (%) | Reference |
| Phenylazide | Tetramethylallene | Thermal | 7-N₁C₁-N₃C₂ cycloadduct | 29 | [3] |
| Phenylazide | Tetrafluoroallene | 50 °C, 14 days | Mixture of triazoles 8 and 9 (89:11) | 28 | [3] |
| 4-Methoxyphenylazide | Sulfonylallene | 65 °C, 18 h | 1,2,3-Triazole cycloadducts | - | [4] |
Table 3: Addition of Azides to Alkenes
| Azide | Alkene | Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Trimethylsilyl azide (TMSN₃) | Activated Alkenes | Visible light, photocatalyst | α-aryl-β-azido amides | Moderate to excellent |[10] | | Benzyl azide | Norbornene | - | Triazoline | - |[11] | | Organic azides | gem-difluoroalkenes | Morpholine, heat | 1,5-disubstituted-1,2,3-triazoles | 30-70 |[12] |
Experimental Protocols
Safety Precaution: Organic azides, including this compound, are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a blast shield. Avoid friction, shock, and high temperatures.
General Protocol for Thermal [3+2] Cycloaddition of an Azide to an Alkene (e.g., Norbornene)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide (e.g., Benzyl azide)
-
Alkene (e.g., Norbornene)
-
Anhydrous solvent (e.g., Toluene or xylene)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0 eq).
-
Dissolve the alkene in a minimal amount of anhydrous solvent.
-
Add the azide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and substrate reactivity).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically several hours to days), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired triazoline product.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from widely used procedures for "click chemistry".[13]
Materials:
-
Azide (e.g., this compound solution or other organic azide) (1.0 eq)
-
Terminal Alkyne (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (B8700270) (5-10 mol%)
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
-
Reaction vessel (e.g., vial or round-bottom flask)
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the azide and the terminal alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate in water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution.
-
Add the sodium ascorbate solution to initiate the reaction. The color of the solution may change.
-
Stir the reaction at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be isolated by precipitation, extraction, or filtration. If necessary, purify by column chromatography.
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is based on procedures for the synthesis of 1,5-disubstituted triazoles.[7]
Materials:
-
Azide (e.g., Benzyl azide) (1.0 eq)
-
Alkyne (terminal or internal) (1.1 eq)
-
Ruthenium catalyst (e.g., [Cp*RuCl(COD)]) (1-5 mol%)
-
Anhydrous, non-protic solvent (e.g., Dichloroethane, Toluene, or DMF)
-
Flame-dried reaction flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle and magnetic stirrer
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the azide and the alkyne.
-
Add the anhydrous solvent.
-
Add the ruthenium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 45-110 °C). For microwave-assisted reactions, heat at 110 °C for about 20 minutes.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1,5-disubstituted triazole.
General Protocol for Photochemical Addition of Azides to Alkenes
Detailed protocols for the direct photochemical [3+2] cycloaddition of this compound are not as common due to competing decomposition pathways.[5] However, recent advances in photoredox catalysis have enabled related transformations. The following is a conceptual protocol based on recent literature for photocatalyzed azidation reactions.[10]
Materials:
-
Alkene substrate
-
Azide source (e.g., Trimethylsilyl azide)
-
Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye)
-
Solvent (e.g., Acetonitrile or DMF)
-
Light source (e.g., Blue or violet LEDs)
-
Schlenk tube or similar reaction vessel for degassing
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the alkene, azide source, and photocatalyst.
-
Add the degassed solvent.
-
Seal the tube and place it in front of the light source.
-
Irradiate the mixture while stirring at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The addition of this compound to unsaturated bonds is a powerful and versatile transformation in organic synthesis. The choice of reaction conditions—thermal, copper-catalyzed, or ruthenium-catalyzed—allows for the selective synthesis of a variety of nitrogen-containing heterocycles with different substitution patterns. The protocols and data provided in these application notes serve as a valuable resource for researchers in the fields of chemistry, biology, and materials science, enabling the rational design and execution of experiments involving this important class of reactions. Careful adherence to safety protocols is paramount when working with azides.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. The Azide-Allene Dipolar Cycloaddition: Is DFT Able to Predict Site- and Regio-Selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Reaction Stereochemistry: Addition of H2O to an Achiral Alkene [almerja.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chesci.com [chesci.com]
- 12. scispace.com [scispace.com]
- 13. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Safe Handling of Methyl Azide
Disclaimer: Methyl azide (B81097) is a highly explosive and toxic substance. The information provided here is for guidance only and should not be considered a substitute for a thorough risk assessment and consultation with qualified safety professionals. All work with methyl azide must be conducted in a properly equipped laboratory with stringent safety protocols in place by trained personnel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered so hazardous?
This compound (CH₃N₃) is the simplest organic azide and exists as a white solid at standard conditions. It is considered extremely hazardous due to its high sensitivity to shock, friction, and heat, which can lead to violent explosions. The presence of mercury can increase its sensitivity. It is also incompatible with several common laboratory chemicals, further increasing the risk of an explosive incident.
Q2: What are the primary decomposition products of this compound?
The thermal or photochemical decomposition of this compound primarily yields nitrogen gas (N₂) and a highly reactive intermediate called methylnitrene (CH₃N). The methylnitrene can then undergo further reactions, including polymerization. Under certain conditions, decomposition can also produce small amounts of hydrogen (H₂), methane (B114726) (CH₄), and ethane (B1197151) (C₂H₆). In the triplet state, successive hydrogen loss from methylnitrene can lead to the formation of hydrogen cyanide (HCN).
Q3: Can I store this compound at room temperature?
No, this compound is not stable at ambient temperatures and may explode when heated or disturbed. For long-term storage, it should be kept in the dark at -80°C.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A comprehensive PPE protocol is mandatory when working with this compound. This includes, but is not limited to:
-
Fire/flame resistant and impervious clothing.
-
Tightly fitting safety goggles with side-shields or a full-face shield.
-
Chemically resistant gloves.
-
Work should be conducted in a chemical fume hood with a blast shield in place.
-
Respiratory protection may be necessary if exposure limits are exceeded or if there is a risk of aerosol formation.
Troubleshooting Guides
Scenario 1: Accidental Spill of a this compound Solution
-
Immediate Action:
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
If there is any risk of inhalation, hold your breath and exit the laboratory immediately.
-
From a safe location, notify the institutional safety officer and emergency response team.
-
-
Spill Containment (if safe to do so by trained personnel):
-
Ensure all ignition sources are eliminated.
-
Use non-sparking tools for cleanup.
-
Contain the spill using a chemically resistant absorbent pad.
-
Place the absorbent material in a designated, sealed container for hazardous waste disposal.
-
-
Decontamination:
-
Thoroughly clean the spill area with soap and water.
-
Properly dispose of all contaminated materials as hazardous waste.
-
Scenario 2: Unexpected Color Change or Gas Evolution in a Reaction with this compound
-
Immediate Action:
-
Treat this as a sign of a potential runaway reaction or decomposition.
-
Lower the sash of the fume hood completely.
-
Evacuate the immediate area and alert others.
-
Do not attempt to cool or quench the reaction unless you have a pre-approved and tested emergency protocol for this specific reaction. Uncontrolled cooling can sometimes increase shock sensitivity.
-
-
Monitoring:
-
From a safe distance, observe for any further signs of decomposition, such as increased gas evolution or temperature changes.
-
Be prepared for a potential explosion.
-
-
Post-Incident:
-
Once the situation has stabilized, consult with a hazardous materials expert before proceeding with any cleanup or quenching of the reaction mixture.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | CH₃N₃ | |
| Molar Mass | 57.056 g·mol⁻¹ | |
| Appearance | White solid | |
| Boiling Point | 20–21 °C (68–70 °F; 293–294 K) | |
| Solubility in water | Slightly soluble | |
| Solubility | Soluble in alkane, ether |
Table 2: Hazard Profile of this compound
| Hazard | Description | Source |
| Shock Sensitivity | High | |
| Friction Sensitivity | High | |
| Thermal Stability | Decomposes when heated; may explode. | |
| Incompatibilities | Methanol, dimethyl malonate, mercury, strong oxidizing agents, strong acids, heavy metals and their salts, carbon disulfide, bromine, dimethyl sulfate, nitric acid. |
Experimental Protocols
Due to the extreme danger, specific experimental protocols for the synthesis and use of this compound are not provided. Instead, the following general principles for handling highly energetic materials must be strictly adhered to.
General Protocol for Handling Highly Energetic Materials like this compound:
-
Prior Approval and Planning:
-
Obtain prior approval from the principal investigator and the institutional safety committee.
-
Develop a detailed Standard Operating Procedure (SOP) that includes a thorough risk assessment.
-
Conduct a "dry run" of the experiment without the hazardous material to identify potential issues.
-
-
Scale and Concentration:
-
Use the smallest possible scale for the experiment.
-
Avoid concentrating solutions of this compound.
-
-
Laboratory Setup:
-
Work in a designated area within a chemical fume hood.
-
Use a blast shield and keep the fume hood sash as low as possible.
-
Ensure the work area is free of clutter and incompatible materials.
-
Use equipment that is free of ground glass joints, as these can initiate decomposition.
-
Use non-sparking tools and avoid any sources of ignition.
-
-
Waste Disposal:
-
Dispose of all this compound waste in a designated, properly labeled container.
-
Do not mix azide waste with other chemical waste streams.
-
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for assessing explosion risk.
Caption: Incompatible materials with this compound.
Technical Support Center: High-Purity Methyl Azide Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe and effective purification of high-purity methyl azide (B81097). Due to the compound's inherent instability and explosive nature, all procedures must be conducted with extreme caution by trained personnel in a controlled laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when purifying methyl azide?
A: this compound is a highly explosive and toxic substance that is sensitive to heat, shock, friction, and static discharge.[1][2] The utmost priority is safety. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. Operations should be conducted behind a blast shield.[1]
-
Scale: Work with the smallest possible quantities.
-
Handling: Use only plastic or ceramic spatulas to avoid the formation of highly shock-sensitive heavy metal azides.[3] Avoid ground glass joints, which can cause explosive decomposition due to friction.
-
Environment: All work must be performed in a properly functioning chemical fume hood.[1]
-
Incompatible Materials: Avoid contact with metals, acids, halogenated solvents (e.g., dichloromethane, chloroform), dimethyl sulfate (B86663), and strong oxidizing agents.[3][4] Mixing with acids can generate highly toxic and explosive hydrazoic acid.[3][5]
Q2: What are the common impurities in crude this compound synthesized from dimethyl sulfate and sodium azide?
A: The primary impurities are unreacted starting materials and byproducts. The most common are:
-
Hydrazoic Acid (HN₃): Formed from the protonation of sodium azide. It is highly toxic and explosive.[1][5]
-
Dimethyl Ether: A common byproduct of the synthesis reaction.[1]
-
Water: Residual moisture from the reaction medium.
Q3: How can I confirm the purity of my this compound sample?
A: Purity is typically assessed using a combination of spectroscopic and chromatographic techniques:
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR can identify the characteristic peaks of this compound and detect proton-containing impurities.[1]
-
Infrared (IR) Spectroscopy: The azide functional group has a strong, characteristic absorption band.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method for separating volatile impurities and confirming the mass of the desired product.[6][7]
Q4: What is the recommended storage procedure for purified this compound?
A: Due to its instability at ambient temperatures, purified this compound should be used immediately if possible. For short-term storage, it can be kept indefinitely in the dark at -80°C.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete Reaction: The initial synthesis may not have gone to completion. | Optimize reaction conditions (temperature, time, stoichiometry). |
| Loss during Purification: Product may be lost during transfer or distillation due to its high volatility. | Ensure all joints in the distillation apparatus are well-sealed. Cool receiving flasks adequately (-78°C).[1] | |
| Decomposition: The product may be decomposing during distillation due to excessive heat.[8] | Use the lowest possible temperature for distillation. Consider vacuum distillation to lower the boiling point. | |
| Persistent Hydrazoic Acid Impurity (Confirmed by Spectroscopy) | Inefficient Scrubbing: The drying tube may be saturated or channeling may be occurring. | Repack the drying tube with fresh anhydrous calcium chloride or sodium hydroxide (B78521) pellets. Ensure the gas flow is slow enough for efficient removal.[1][2] |
| Persistent Dimethyl Ether Impurity (Confirmed by GC-MS or NMR) | Inefficient Fractional Distillation: The fractionating column may not have enough theoretical plates for separation. | Use a longer or more efficient fractionating column (e.g., a Vigreux column).[6][9] Control the heating rate carefully to allow for proper separation of fractions based on boiling points.[10] |
| Product Decomposes in Storage | Improper Storage Conditions: Exposure to light, elevated temperatures, or incompatible materials. | Store in the dark at -80°C in a tightly sealed, appropriate container.[1] Ensure the storage container is free from contaminants. |
| Explosive Decomposition During Handling or Purification | Mechanical Shock or Friction: Scratching the solid azide or using ground glass joints. | Handle the material gently. Use appropriate non-metal tools and specialized glassware without ground glass joints where possible.[3][4] |
| Excessive Heat: Overheating during distillation. | Carefully monitor and control the temperature during all heating steps. Use a water bath for gentle heating. | |
| Static Discharge: A spark can initiate decomposition. | Ground and bond all equipment.[11] |
Quantitative Data Summary
The following table provides representative data for the purification of this compound. Actual results will vary based on the specific experimental conditions.
| Parameter | Crude Product | After NaOH/CaCl₂ Tube | After Fractional Distillation |
| Yield | ~80-90% (initial collection)[1] | >95% recovery | ~70-85% (overall) |
| Purity (by GC-MS) | 85-95% | 90-98% | >99% |
| Major Impurities | Hydrazoic Acid, Dimethyl Ether, Water | Dimethyl Ether, Trace Water | Trace Volatile Organics |
Experimental Protocols
Protocol 1: Removal of Hydrazoic Acid
This protocol is a crucial first step after the initial synthesis and collection of gaseous this compound.
-
Apparatus Setup: Prepare a drying tube or a column packed with anhydrous sodium hydroxide or calcium chloride pellets.[1]
-
Gas Flow: Slowly pass the gaseous this compound evolved from the reaction vessel through the packed tube.
-
Collection: Collect the purified gas by condensing it in a cold trap cooled to -78°C (a dry ice/acetone bath).[1]
Protocol 2: Purification by Fractional Distillation
This procedure is for the removal of volatile impurities like dimethyl ether. EXTREME CAUTION IS ADVISED.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column in a fume hood behind a blast shield.[6][9] Ensure all glassware is free of cracks or defects. Use a heating mantle or water bath for controlled heating. The receiving flask should be placed in a cold bath (-78°C).
-
Distillation: Gently and slowly heat the crude this compound. The more volatile dimethyl ether will begin to distill first.
-
Fraction Collection: Discard the initial fraction that distills at a lower temperature. Collect the fraction that distills at the boiling point of this compound (20-21°C).[1]
-
Termination: Stop the distillation before the distilling flask runs dry to prevent the concentration of potentially explosive residues.
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. uvic.ca [uvic.ca]
- 5. Hydrazoic acid - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Thermal decomposition of this compound | Semantic Scholar [semanticscholar.org]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Methyl Azide Cycloadditions
Welcome to the technical support center for optimizing methyl azide (B81097) cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during methyl azide cycloaddition reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."
Q1: Why is the yield of my this compound cycloaddition reaction lower than expected?
A1: Low yields in CuAAC reactions can stem from several factors. The most common issues include inactivation of the copper catalyst, degradation of reagents, suboptimal reaction conditions, and purification losses.[1][2]
Troubleshooting Steps:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2]
-
Solution: Deoxygenate your solvent and reaction mixture by bubbling with an inert gas like nitrogen or argon for 15-20 minutes before adding the catalyst.[1] Ensure you are using a reducing agent, like sodium ascorbate (B8700270), to generate and maintain the Cu(I) state from a Cu(II) source (e.g., CuSO₄).[2][3][4]
-
-
Reagent Quality: The purity of your this compound and alkyne is crucial. Azides can be unstable and should be handled with care.[1][5]
-
Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretical, it may not be optimal in practice.
-
Solution: Using a slight excess (e.g., 1.2 equivalents) of the less expensive or more readily available reactant can often improve yields.[1]
-
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the presence of inhibitors can hinder the reaction.
-
Solution: See the detailed tables and protocols below for optimized conditions.
-
Q2: My reaction is very slow or not proceeding at all. What can I do?
A2: A sluggish reaction is often related to catalyst activity, temperature, or reactant concentration.
Troubleshooting Steps:
-
Increase Temperature: While many CuAAC reactions proceed well at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate.[1][3] However, be mindful of the thermal stability of your substrates.
-
Increase Catalyst and Ligand Concentration: In some cases, especially in bioconjugation, substrates can sequester the copper catalyst. Increasing the concentration of both the copper salt and the accelerating ligand can help.[3]
-
Check for Inhibitors: Certain functional groups or impurities can inhibit the catalyst. Ensure your starting materials and solvent are free from potential inhibitors. Acetonitrile, for example, can coordinate with Cu(I) and is best avoided as a solvent.[4][7]
Q3: I am observing the formation of side products. How can I minimize them?
A3: A common side reaction is the homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[2]
Troubleshooting Steps:
-
Use a Stabilizing Ligand: Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used to stabilize the Cu(I) catalyst and prevent side reactions.[2][8] For bioconjugation, using at least five equivalents of a water-soluble ligand like THPTA relative to the copper source is recommended.[3][9]
-
Control Oxygen Exposure: As Glaser coupling is often oxygen-dependent, thorough deoxygenation of the reaction mixture is crucial.[1]
Q4: What are the best practices for handling this compound safely?
A4: this compound is a high-energy molecule and can be explosive.[5][6] It is also toxic. Extreme caution must be exercised.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, flame-retardant lab coats, and appropriate gloves.[10][11]
-
Handling: Work in a well-ventilated fume hood.[12] Avoid friction, shock, and exposure to heat or light, which can lead to violent decomposition.[5] Do not use metal spatulas, as this can lead to the formation of highly explosive metal azides.[5]
-
Storage: Store this compound in the dark at low temperatures (-80°C for indefinite storage).[6]
-
Scale: Whenever possible, work with small quantities.
-
Waste Disposal: Dispose of all azide-containing waste through your institution's chemical waste program.[5] Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[5]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing this compound cycloaddition reactions.
Table 1: Effect of Solvent on CuAAC Reaction Yield
| Solvent System | Typical Yield | Notes |
| Water/t-Butanol | Excellent | Good for many biomolecules.[1] |
| Water/DMSO | Excellent | Good for dissolving a wide range of reactants.[1] |
| Water/Methanol | Good | Another common co-solvent system.[1] |
| Dichloromethane (DCM) | Moderate | Yields can be lower compared to aqueous systems.[13] |
| N,N-Dimethylformamide (DMF) | Low to Moderate | Can be effective but may require optimization.[13] |
| Cyrene™ | Good to Excellent | A bio-based alternative solvent showing promising results.[13] |
Table 2: Common Catalysts and Ligands for CuAAC
| Copper Source | Reducing Agent | Ligand | Key Features |
| CuSO₄ | Sodium Ascorbate | THPTA | Water-soluble ligand, ideal for bioconjugation.[2][9] |
| CuSO₄ | Sodium Ascorbate | TBTA | Common ligand, soluble in organic solvents.[2][8] |
| CuI or CuBr | None (Cu(I) source) | Various | Can be used directly but are prone to oxidation.[3] |
| Copper Wire | None | None | Can be used to form active Cu(I) in situ.[7] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., 1:1 mixture of deionized water and t-butanol)
Procedure:
-
In a reaction vessel, dissolve the alkyne-containing molecule and a slight excess (e.g., 1.1 equivalents) of this compound in the chosen solvent system.
-
Deoxygenate the solution by bubbling with argon or nitrogen gas for 15-20 minutes.[1]
-
In a separate vial, prepare a stock solution of the copper catalyst. For example, mix CuSO₄ and THPTA in a 1:5 molar ratio in deoxygenated water.[9]
-
To the reaction mixture, add the sodium ascorbate (e.g., 5 equivalents relative to the limiting reagent).
-
Initiate the reaction by adding the premixed copper/ligand solution to the reaction vessel. The final copper concentration should typically be between 50 and 100 µM for bioconjugation applications.[9]
-
Stir the reaction at room temperature. If the reaction is slow, gentle heating (e.g., 40-50°C) can be applied.[1]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the product can be isolated using standard purification techniques such as extraction, filtration, or chromatography.
Visualizations
Caption: General experimental workflow for a CuAAC reaction.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of Methyl Azide in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl azide (B81097) in various organic solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of methyl azide in organic solvents?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
Temperature: Higher temperatures significantly accelerate the rate of thermal decomposition. This compound is known to decompose at elevated temperatures, and even at room temperature, slow decomposition can occur over time.
-
Light: Photochemical decomposition can be initiated by exposure to light, particularly UV light. It is recommended to store solutions of this compound in the dark or in amber-colored containers.
-
Presence of Contaminants: Acids, heavy metals, and strong oxidizing or reducing agents can catalyze the decomposition of this compound, sometimes violently.
-
Solvent Type: While this compound is soluble in many common organic solvents, certain solvents can react with it, leading to instability. Halogenated solvents are particularly hazardous in this regard.
-
Concentration: While not extensively documented for this compound specifically, for many energetic materials, higher concentrations in solution can increase the risk of self-propagating decomposition.
Q2: Which organic solvents are generally considered compatible with this compound?
A2: this compound is soluble and generally considered compatible with a range of common aprotic organic solvents for short-term use in reactions. These include:
-
Toluene
-
Benzene
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
However, it is crucial to use pure, dry solvents, as impurities can affect stability.
Q3: Are there any organic solvents that are strictly incompatible with this compound?
A3: Yes. Halogenated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) must be avoided. They can react with azides to form highly explosive and shock-sensitive di- and tri-azidomethane.
Q4: How should I store solutions of this compound in organic solvents?
A4: For optimal stability and safety, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below. For long-term storage of pure this compound, -80°C is recommended.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: While not always necessary for short-term storage of dilute solutions, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent reactions with atmospheric oxygen or moisture.
-
Container: Use clean, glass containers with proper seals. Avoid any contact with metals that could catalyze decomposition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Gas Evolution | Thermal or photochemical decomposition of this compound, leading to the formation of nitrogen gas. | 1. Immediately ensure the reaction is being adequately cooled and shielded from light. 2. If the gas evolution is rapid, cease any heating and prepare for a potential pressure increase. Ensure the reaction is conducted in a fume hood with the sash down. 3. Consider if any incompatible reagents (e.g., trace acids, metals) could be present. |
| Solution Turns Yellow/Brown | Formation of polymeric byproducts from the methyl nitrene intermediate generated during decomposition. | 1. This is often an indication of decomposition. 2. Minimize the reaction temperature and protect it from light to slow down this process. 3. Ensure your starting materials and solvent are pure. |
| Reaction Fails or Gives Low Yield | Decomposition of this compound before or during the reaction. | 1. Prepare a fresh solution of this compound for your reaction. 2. Re-evaluate the reaction temperature and time; prolonged reaction times at elevated temperatures can lead to significant decomposition. 3. Confirm the purity of your other reagents and solvents. |
| Precipitate Forms Unexpectedly | This could be the polymeric decomposition product, or if heavy metals are present, explosive heavy metal azides. | 1. If there is any suspicion of heavy metal contamination, treat the situation with extreme caution. Do not scrape or apply friction to the precipitate. 2. If it is likely a polymeric byproduct, it can often be removed by filtration after the reaction is complete and quenched. |
Quantitative Data on this compound Stability
The thermal decomposition of gaseous this compound is a first-order unimolecular reaction. The primary products are nitrogen gas and the methyl nitrene radical.
Arrhenius Parameters for Gaseous this compound Decomposition
| Parameter | Value |
| Pre-exponential factor (A) | 2.85 x 10¹⁴ s⁻¹ |
| Activation Energy (Ea) | 40.5 kcal/mol |
Note: The stability in solution can be influenced by solvent-solute interactions, which may alter the decomposition kinetics compared to the gas phase.
Experimental Protocols
Protocol 1: Preparation of a Standardized Solution of this compound in an Organic Solvent
This protocol should be performed in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
Sodium azide (NaN₃)
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Anhydrous organic solvent (e.g., toluene, THF, acetonitrile)
-
5 M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Ice bath
-
Distillation apparatus
-
Gas-tight syringe
-
Septum-sealed vials
Procedure:
-
Set up a distillation apparatus with a dropping funnel and a receiving flask cooled in an ice-salt bath. The receiving flask should contain a known volume of the desired anhydrous organic solvent.
-
In the reaction flask, prepare a solution of sodium azide in a minimal amount of water and add the 5 M NaOH solution.
-
Cool the reaction flask in an ice bath.
-
Slowly add dimethyl sulfate dropwise from the dropping funnel to the stirred sodium azide solution. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen.
-
This compound will be generated as a gas. Pass the evolved gas through a drying tube filled with anhydrous calcium chloride before it is bubbled into the cooled organic solvent in the receiving flask.
-
Once the reaction is complete, the concentration of the this compound solution can be determined using quantitative ¹H NMR spectroscopy by integrating the this compound peak against a known internal standard.
Protocol 2: Monitoring the Stability of this compound in an Organic Solvent via ¹H NMR Spectroscopy
Objective: To determine the rate of decomposition of this compound in a specific organic solvent at a given temperature.
Materials:
-
Standardized solution of this compound in the desired deuterated organic solvent (e.g., toluene-d₈, THF-d₈, CD₃CN).
-
Internal standard (e.g., ferrocene, 1,3,5-trimethoxybenzene).
-
NMR tubes with sealable caps.
-
NMR spectrometer.
-
Constant temperature bath.
Procedure:
-
Prepare a sample for NMR analysis by adding a known concentration of the internal standard to the standardized this compound solution in a deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0). The this compound singlet typically appears around δ 3.2-3.4 ppm, but this can vary with the solvent.
-
Integrate the this compound peak and the peak of the internal standard. The ratio of these integrals is proportional to the concentration of this compound.
-
Place the NMR tube in a constant temperature bath set to the desired study temperature.
-
At regular time intervals, remove the sample from the bath, cool it to room temperature, and acquire a new ¹H NMR spectrum.
-
Repeat the integration process for each time point.
-
Plot the natural logarithm of the ratio of the this compound integral to the internal standard integral versus time. For a first-order decomposition, this should yield a straight line.
-
The negative of the slope of this line will be the first-order rate constant (k) for the decomposition of this compound in that solvent at that temperature.
Protocol 3: Analysis of this compound and its Decomposition Products by GC-MS
Objective: To qualitatively and quantitatively analyze a solution of this compound for its concentration and the presence of decomposition products.
Materials:
-
Solution of this compound in a volatile organic solvent (e.g., toluene, diethyl ether).
-
Internal standard for GC-MS analysis (e.g., a stable compound with a different retention time, like dodecane).
-
GC-MS instrument with a suitable column (e.g., a mid-polarity column like a DB-5ms).
Procedure:
-
Prepare a calibration curve by injecting known concentrations of a freshly prepared and standardized this compound solution (with the internal standard) into the GC-MS.
-
Prepare the sample to be analyzed by adding a known amount of the internal standard.
-
Inject the sample into the GC-MS.
-
The mass spectrometer can be used to identify this compound (m/z = 57) and potential volatile decomposition products.
-
The concentration of this compound in the sample can be determined by comparing its peak area relative to the internal standard against the calibration curve.
-
By analyzing samples over time, the rate of decomposition can be monitored.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Experimental workflow for stability monitoring.
how to prevent the explosive decomposition of methyl azide
Disclaimer: Methyl azide (B81097) is a highly explosive and toxic substance. The information provided here is intended for trained researchers and professionals in a controlled laboratory setting. A thorough risk assessment must be conducted before any experiment involving methyl azide. Always adhere to your institution's safety protocols and consult with a qualified safety officer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
This compound (CH₃N₃) is the simplest organic azide and exists as a white solid at standard temperature and pressure.[1] It is highly hazardous due to its extreme sensitivity to shock, friction, heat, and light, which can lead to violent explosive decomposition.[2] The decomposition reaction, CH₃N₃ → CH₃N + N₂, releases a significant amount of energy in the form of gas, leading to a rapid increase in pressure.[1]
Q2: What are the primary triggers for the explosive decomposition of this compound?
The primary triggers for the explosive decomposition of this compound include:
-
Mechanical Stimuli: High sensitivity to shock and friction.[1]
-
Thermal Stimuli: Can decompose explosively upon heating.
-
Light: Sensitive to light and should be stored in the dark.[2]
-
Contact with Incompatible Materials: Reacts violently with metals, strong acids, and halogenated solvents.[2]
Q3: How should this compound be stored safely?
This compound should be stored in a dedicated, clearly labeled container in a cool, dark, and well-ventilated area, away from heat sources.[2] For long-term storage, it can be kept indefinitely in the dark at -80 °C.[1]
Q4: What are the general stability rules for organic azides like this compound?
Two key guidelines help in assessing the stability of organic azides:
-
Carbon-to-Nitrogen (C/N) Ratio: The number of nitrogen atoms should not exceed the number of carbon atoms. For azides with a C/N ratio between 1 and 3, they should be handled in small quantities, stored at low temperatures (-18 °C), protected from light, and at concentrations not exceeding 1 M.[2]
-
Rule of Six: There should be at least six carbon atoms per energetic functional group (like the azide group) to provide sufficient dilution and render the compound relatively safe to handle.[2]
This compound, with a C/N ratio of 1/3, falls into the highly hazardous category and should be handled with extreme caution.
Troubleshooting Guides
Scenario 1: Unexpected Gas Evolution During Reaction
-
Problem: You observe a rapid and uncontrolled evolution of gas from your reaction mixture containing this compound.
-
Immediate Action:
-
Lower the fume hood sash completely.
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
If safe to do so from a distance, remove any heat source.
-
Contact your institution's emergency response team.
-
-
Possible Causes & Prevention:
-
Overheating: Localized hot spots or an exothermic reaction running out of control.
-
Prevention: Use a reliable temperature-controlled heating mantle or oil bath. For exothermic reactions, ensure adequate cooling and slow addition of reagents.
-
-
Incompatible Reagents: Accidental introduction of an incompatible substance (e.g., acid, metal catalyst).
-
Scenario 2: Accidental Spillage of a this compound Solution
-
Problem: You have spilled a solution containing this compound.
-
Immediate Action:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, wear appropriate PPE (double gloves, lab coat, face shield).
-
Absorb the spill with a non-reactive absorbent material (e.g., vermiculite (B1170534) or sand). Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent into a designated, labeled waste container.
-
Decontaminate the area with a suitable quenching solution (see quenching protocol below).
-
For large spills, evacuate the laboratory and contact the emergency response team.
-
Data Presentation
Table 1: Thermal Decomposition of Gaseous this compound
| Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Observations |
| 155 | 3.47 x 10⁻⁵ | Homogeneous and unimolecular decomposition at low conversion (<1%).[4] |
| 170 | 1.67 x 10⁻⁴ | Major products are N₂ and a polymer.[4] |
| 200 | 3.21 x 10⁻³ | Small amounts of H₂ and CH₄ are also formed.[4] |
Table 2: Incompatible Materials and Resulting Hazards
| Incompatible Material | Hazard |
| Strong Acids | Formation of highly toxic and explosive hydrazoic acid.[2] |
| Heavy Metals (Copper, Lead, etc.) | Formation of highly shock-sensitive and explosive metal azides.[2] |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Formation of extremely unstable di- and tri-azidomethane.[2] |
| Metal Utensils (e.g., Spatulas) | Can lead to the formation of shock-sensitive metal azides.[2][3] |
| Ground Glass Joints | Friction can initiate explosive decomposition. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Small Scale)
WARNING: This synthesis should only be performed by experienced chemists behind a blast shield in a certified fume hood.
Materials:
-
Sodium azide (NaN₃)
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.
-
Alkaline solution (e.g., aqueous NaOH)
-
Anhydrous calcium chloride or sodium hydroxide (B78521) pellets
-
Cold trap (-78 °C, e.g., dry ice/acetone bath)
Procedure:
-
Preparation: Set up a reaction flask with a dropping funnel and a gas outlet connected to a drying tube filled with anhydrous calcium chloride or sodium hydroxide. The outlet of the drying tube should lead to a cold trap cooled to -78 °C.
-
Reaction: In the reaction flask, prepare an alkaline solution of sodium azide.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate to the stirred sodium azide solution. The reaction is exothermic and should be controlled with an ice bath if necessary.[1]
-
Collection of this compound: The gaseous this compound that evolves is passed through the drying tube to remove any contaminating hydrazoic acid and is then condensed and collected in the cold trap.[1]
-
Storage: The collected this compound should be used immediately or stored at -80 °C in a properly sealed and labeled container.[1]
Protocol 2: Quenching of Unreacted this compound in a Reaction Mixture
This protocol is adapted from procedures for quenching sodium azide and should be performed with extreme caution.
Materials:
-
Reaction mixture containing residual this compound
-
Sodium nitrite (B80452) (NaNO₂) solution (20% w/v)
-
Sulfuric acid (H₂SO₄) solution (20% v/v)
-
Starch-iodide paper
Procedure:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sodium Nitrite: Slowly add the 20% sodium nitrite solution to the stirred reaction mixture. It is recommended to use 1.5 g of sodium nitrite for every gram of this compound estimated to be present.
-
Acidification: While maintaining the low temperature and stirring, slowly add the 20% sulfuric acid solution dropwise. This will generate nitrous acid in situ, which will quench the azide. Caution: Gas evolution (N₂ and NO) will occur. Ensure adequate ventilation.
-
Completion Check: Continue adding acid until gas evolution ceases and the solution is acidic (test with litmus (B1172312) paper).
-
Excess Nitrite Test: To ensure complete quenching of the azide, test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates that the quenching is complete.
-
Neutralization and Disposal: Neutralize the reaction mixture with a base (e.g., NaOH) before disposal according to your institution's hazardous waste procedures.
Mandatory Visualizations
Caption: Unimolecular decomposition of this compound to methylnitrene and nitrogen gas.
Caption: A logical workflow for safely conducting experiments with this compound.
Caption: Logical steps for responding to and learning from an uncontrolled reaction.
References
Technical Support Center: Troubleshooting Low Yields in Methyl Azide Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, specifically focusing on those involving methyl azide (B81097) and other small organic azides.
Frequently Asked Questions (FAQs)
Q1: My click reaction with methyl azide is giving a low yield. What are the most common initial troubleshooting steps?
Low yields in click reactions are often traced back to a few key areas: the integrity of the copper catalyst, the quality of your reagents, and the reaction setup. Start by systematically evaluating these factors. Ensure your copper(I) catalyst has not been oxidized to the inactive copper(II) state. If you are generating Cu(I) in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270), confirm the freshness and purity of the ascorbate. Additionally, verify the purity of your this compound and alkyne starting materials, as impurities can inhibit the reaction. Finally, ensure your reaction is free from oxygen, which can be achieved by degassing your solvents.[1]
Q2: How critical is the choice of copper source and is a ligand always necessary?
The choice of copper source can be significant. While copper(I) salts like CuI or CuBr can be used directly, they are prone to oxidation.[2] A more convenient and often reliable method is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate.[2][3]
The use of a copper-stabilizing ligand is highly recommended, though not strictly necessary in all cases.[2] Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) protect the Cu(I) catalyst from oxidation and disproportionation, increasing its efficacy and leading to higher yields.[1][4] For reactions in aqueous media, the water-soluble ligand THPTA is particularly effective.[1]
Q3: Can the order of reagent addition impact my reaction yield?
Yes, the order of addition is crucial for optimal results. To prevent the premature formation of insoluble copper species, it is recommended to first form a complex between the copper source and the stabilizing ligand. A widely accepted and effective procedure is as follows:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[1]
-
Add this catalyst-ligand mixture to your solution containing the this compound and the alkyne.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[1][5][6]
Adding the ascorbate last ensures that the reduction of Cu(II) to the active Cu(I) state occurs in the presence of the stabilizing ligand and the substrates.[1][5][6]
Q4: What is the optimal solvent and temperature for a this compound click reaction?
The CuAAC reaction is robust and proceeds in a wide variety of solvents.[1][7] Common choices include mixtures of t-BuOH and water, as well as polar aprotic solvents like DMSO, DMF, and THF.[1][2][8] The optimal solvent often depends on the solubility of your specific substrates. For many applications, particularly in bioconjugation, aqueous solvent systems are preferred.[3][7]
Most click reactions with small, reactive azides like this compound proceed efficiently at room temperature.[2][3] In some cases, gentle heating to 40-60°C may improve the reaction rate and yield, especially if starting materials have limited solubility at room temperature.[9][10] However, excessive heating can sometimes lead to decreased yields.[11]
Troubleshooting Guide: Diagnosing Low Yields
If you are experiencing low yields, this guide provides a systematic approach to identifying and resolving the underlying issue.
Caption: A step-by-step workflow for troubleshooting low yields in click reactions.
Data on Reaction Conditions and Yields
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on product yield.
Table 1: Effect of Copper Source on Yield
| Copper Source | Reducing Agent | Ligand | Solvent | Temperature (°C) | Yield (%) |
| CuSO₄·5H₂O (10 mol%) | Sodium Ascorbate (20 mol%) | None | DMF/H₂O (2:1) | Room Temp | 40 |
| CuSO₄·5H₂O | Sodium Ascorbate | None | DMF/H₂O (2:1) | Room Temp | 93 |
| CuI (1 mol%) | None | Et₃N | Cyrene™ | 30 | ~98 |
| CuBr (1 mol%) | None | Et₃N | Cyrene™ | 30 | <20 |
| CuCl (1 mol%) | None | Et₃N | Cyrene™ | 30 | <20 |
Data adapted from multiple sources, showcasing the variability in yield with different copper salts and conditions.[11][12]
Table 2: Effect of Solvent on Reaction Yield
| Azide | Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Azide | Phenylacetylene | DCM | 30 | 4 | ~60 |
| Benzyl Azide | Phenylacetylene | DMF | 30 | 4 | <20 |
| Benzyl Azide | Phenylacetylene | DMSO | 30 | 4 | <20 |
| Benzyl Azide | Phenylacetylene | Cyrene™ | 30 | 4 | >95 |
| Benzyl Azide | Phenylacetylene | t-BuOH/H₂O | 60 | - | Low (15%) reported in one case |
This table illustrates how solvent choice can dramatically influence reaction outcomes.[9][12]
Key Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol is a reliable starting point for the copper-catalyzed click reaction of this compound with a terminal alkyne.
-
Reagent Preparation :
-
Prepare a stock solution of your alkyne substrate in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water, or DMSO).
-
Prepare a stock solution of this compound. Caution: this compound is volatile and potentially explosive; handle with appropriate safety precautions.
-
Prepare a fresh stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).
-
Prepare a fresh stock solution of a stabilizing ligand (e.g., THPTA) in water (e.g., 500 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
-
Reaction Assembly :
-
In a reaction vial, combine the alkyne solution and the this compound solution.
-
In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.[1] Allow them to complex for a few minutes.
-
Add the copper/ligand mixture to the vial containing the azide and alkyne.
-
Degas the entire reaction mixture by bubbling argon or nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen.[1][13]
-
-
Reaction Initiation and Monitoring :
-
Work-up and Purification :
-
Once the reaction is complete, the product can be isolated. Purification strategies may include extraction, precipitation, or column chromatography, depending on the properties of the product.[4][13][14] For biomolecules, specialized purification beads or molecular weight cut-off centrifugation can be effective.[13][15]
-
Caption: A visual guide to the key steps in a standard CuAAC experimental protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. glenresearch.com [glenresearch.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
managing pressure and temperature in methyl azide synthesis
I am unable to fulfill this request.
Providing detailed troubleshooting guides and experimental protocols for the synthesis of methyl azide (B81097) would violate our safety policies. Methyl azide is a highly explosive and hazardous substance, and disseminating information that could facilitate its production would be irresponsible. My purpose is to be helpful and harmless, and that includes protecting users from potentially dangerous information.
Instead, I can offer information on general principles of chemical safety, hazard assessment, and risk management in a laboratory setting. This would include topics like:
-
Standard Operating Procedures (SOPs): The importance of developing and following detailed SOPs for any chemical reaction, especially those involving potentially hazardous materials.
-
Hazard Analysis: How to conduct a thorough hazard analysis before beginning an experiment, including identifying potential thermal runaway reactions, gas evolution, and shock-sensitive intermediates or products.
-
Personal Protective Equipment (PPE): Guidelines for selecting and using appropriate PPE for different types of chemical hazards.
-
Engineering Controls: The role of fume hoods, blast shields, and other engineering controls in mitigating risks.
-
Emergency Preparedness: Procedures for handling chemical spills, fires, and other laboratory emergencies.
If you are a researcher, scientist, or drug development professional, I strongly encourage you to consult with your institution's Environmental Health and Safety (EHS) department and to follow all established safety protocols. Always refer to peer-reviewed literature and established safety guidelines when working with potentially hazardous materials.
Technical Support Center: Detection and Quantification of Residual Methyl Azide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the detection and quantification of residual methyl azide (B81097).
Frequently Asked Questions (FAQs)
1. What is methyl azide and why is its residual quantification important?
This compound (CH₃N₃) is a highly energetic and potentially explosive organic compound.[1][2] In pharmaceutical manufacturing, azides may be used as reagents or can be generated during synthesis.[3] Due to their potential toxicity and explosive nature, it is critical to ensure that residual levels in active pharmaceutical ingredients (APIs) and drug products are below strict safety thresholds established by regulatory bodies like the ICH.[4][5]
2. What are the primary safety precautions when handling this compound?
Due to its high toxicity and explosive nature, this compound must be handled with extreme caution.[6][7] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All work should be conducted in a well-ventilated fume hood with the sash as low as possible.
-
Blast Shield: Use a blast shield for all experiments involving this compound.[1]
-
Avoid Ignition Sources: Keep away from heat, light, pressure, and shock.[6]
-
Material Compatibility: Do not use metal spatulas or ground glass joints, as these can cause explosive decomposition. Avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid.[6]
-
Storage: Store synthesized azides at low temperatures (e.g., -80°C) in the dark and in appropriately sealed containers.[1][2]
-
Small Scale: Use the smallest possible quantities for your experiments.
3. What are the common analytical techniques for detecting and quantifying residual this compound?
Several analytical techniques can be employed, often requiring a derivatization step to enhance detection and chromatographic performance. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry (MS) detection. Derivatization is typically necessary to introduce a chromophore for UV detection and improve retention on reversed-phase columns.[3][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method. Derivatization is required to make the azide volatile and thermally stable for GC analysis.[9][10][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, particularly for complex matrices, and is often used for detecting trace-level azido (B1232118) impurities in pharmaceuticals.[5]
-
Ion Chromatography (IC): Can be used for the direct determination of the azide ion without derivatization.[12]
4. Why is derivatization often necessary for this compound analysis?
Derivatization is a common strategy in this compound analysis for several reasons:
-
Improved Detectability: The azide functional group lacks a strong chromophore, making UV detection in HPLC challenging. Derivatizing agents that contain a UV-active group are introduced to enhance sensitivity.[3]
-
Increased Volatility for GC: this compound itself is a gas at room temperature, but for robust quantification in a GC system, derivatization to a more stable and less volatile compound is often preferred.[1][2]
-
Enhanced Chromatographic Retention: The azide ion is highly polar and shows poor retention on traditional reversed-phase HPLC columns. Derivatization creates a less polar molecule, improving its interaction with the stationary phase.[3]
-
Improved Stability: Derivatization can convert the reactive azide into a more stable compound, which is beneficial for sample handling and analysis.[13]
A common derivatizing agent is pentafluorobenzyl bromide (PFB-Br), which reacts with the azide to form a derivative that is amenable to both HPLC-UV and GC-MS analysis.[13][14][15]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| No or Low Peak Response | 1. Incomplete derivatization reaction. 2. Degradation of the derivatized analyte. 3. Incorrect injection volume or sample concentration. 4. Detector issue (e.g., lamp off).[16] | 1. Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the absence of interfering substances like excess water. 2. Check the stability of the derivatized sample. Analyze immediately after preparation or store under appropriate conditions (e.g., refrigerated, protected from light). 3. Verify sample preparation calculations and syringe/autosampler functionality. 4. Check the detector status and perform necessary maintenance.[16] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Presence of active sites on the column. 4. Column contamination or degradation.[17] | 1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Use a mobile phase with an appropriate pH or additive to suppress silanol (B1196071) interactions. 4. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[18] |
| Variable Retention Times | 1. Fluctuations in mobile phase composition or flow rate.[17] 2. Temperature variations.[19] 3. Inadequate column equilibration between injections.[17] 4. Air bubbles in the pump or detector.[16] | 1. Ensure mobile phase components are miscible and properly degassed. Check for pump leaks and verify the flow rate.[16] 2. Use a column oven to maintain a constant temperature.[19] 3. Increase the equilibration time in your gradient program. 4. Purge the pump and flush the system to remove air bubbles.[16] |
| Extraneous Peaks (Ghost Peaks) | 1. Sample carryover from a previous injection. 2. Contamination in the mobile phase, sample, or system. 3. Bleed from the column or other system components. | 1. Implement a robust needle wash program on the autosampler. Inject a blank solvent run to check for carryover. 2. Use high-purity solvents and freshly prepared mobile phase. Filter samples before injection. 3. Condition the column properly. If bleed is excessive, the column may need to be replaced. |
GC-MS Analysis Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| No or Low Peak Response | 1. Incomplete derivatization or sample loss during extraction. 2. Thermal degradation of the analyte in the injector. 3. Leak in the GC system (e.g., septum, column fittings).[20] 4. MS source is dirty or not tuned correctly.[21] | 1. Optimize derivatization and extraction conditions. Ensure complete solvent evaporation if applicable. 2. Use a lower injector temperature or a deactivated inlet liner. 3. Perform a leak check of the system. Replace the septum and ferrules if necessary.[20] 4. Clean the ion source and tune the mass spectrometer according to the manufacturer's instructions.[22] |
| Poor Peak Shape (Tailing) | 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Incompatible solvent for the analysis. | 1. Use a deactivated liner and column. Trim the front end of the column (10-20 cm). 2. Bake out the column at a high temperature (within its specified limit). If contamination is severe, the column may need to be replaced.[23] 3. Ensure the sample is dissolved in a volatile and compatible solvent. |
| Irreproducible Results | 1. Inconsistent injection volume or technique (manual injection). 2. Sample degradation over time in the autosampler vial. 3. Fluctuations in carrier gas flow or oven temperature.[21] 4. Sample matrix effects. | 1. Use an autosampler for precise and repeatable injections.[24] 2. Analyze samples as soon as possible after preparation. Check for analyte stability in the sample solvent. 3. Verify gas pressures and flows. Ensure the oven temperature program is consistent. 4. Use an internal standard to correct for variations in sample preparation and injection. |
| High Baseline Noise or Drift | 1. Contaminated carrier gas or gas lines. 2. Column bleed.[23] 3. Septum bleed.[20] 4. Contamination in the injector or detector.[22] | 1. Use high-purity carrier gas with appropriate gas purifiers. 2. Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit. 3. Use a high-quality, low-bleed septum and replace it regularly.[20] 4. Clean the injector port and detector as part of routine maintenance.[22] |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the quantification of azides.
Table 1: HPLC-Based Methods for Azide Quantification
| Method | Derivatizing Agent | Detection | Linearity Range | LOQ/LOD | Reference |
| Reversed-Phase HPLC | Pentafluorobenzyl bromide (PFB-Br) | UV | 50 - 1000 ppm | Not Specified | [14] |
| Ion Chromatography | None | Suppressed Conductivity | 0.082 - 0.61 µg/mL | LOQ: 0.082 µg/mL, LOD: 0.041 µg/mL | [12] |
Table 2: GC-MS Based Methods for Azide Quantification
| Method | Derivatizing Agent | Ionization Mode | Linearity Range | LOD | Reference |
| GC-MS | Pentafluorobenzyl bromide (PFB-Br) | Negative Ion Chemical Ionization (NICI) | 1 - 200 nmol/mL | 0.5 nmol/mL | [9][11] |
| Headspace GC-FID | Not Applicable (direct detection of HN₃) | Flame Ionization Detector (FID) | Not Specified | 0.35 µg/mL | [25] |
| GC-MS | Pentafluorobenzyl bromide (PFB-Br) | Electron Impact (EI) and NICI | Not Specified | EI: 0.1-0.5 µg/mL, NICI: 25-100 ng/mL | [10] |
Experimental Protocols
Protocol 1: Quantification of Residual Azide by HPLC-UV with PFB-Br Derivatization
This protocol is a generalized procedure based on methodologies described in the literature.[3][14]
-
Preparation of Reagents:
-
Azide Standard Stock Solution: Accurately weigh and dissolve sodium azide in a suitable solvent (e.g., DMSO) to a known concentration.
-
PFB-Br Derivatizing Solution: Prepare a solution of pentafluorobenzyl bromide in a compatible solvent (e.g., DMSO).
-
Sample Preparation: Dissolve a known amount of the drug substance in the same solvent as the standard to achieve the target concentration.
-
-
Derivatization Procedure:
-
To a known volume of the standard or sample solution, add an excess of the PFB-Br derivatizing solution.
-
Allow the reaction to proceed at ambient temperature for a specified time (e.g., 4-6 hours) to ensure complete derivatization.
-
Prepare a blank by derivatizing the solvent in the same manner.
-
-
HPLC-UV Analysis:
-
Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Generate a calibration curve by derivatizing and analyzing a series of azide standards of known concentrations.
-
Quantify the azide in the sample by comparing the peak area of the derivatized azide to the calibration curve.
-
Protocol 2: Quantification of Residual Azide by GC-MS with PFB-Br Derivatization
This protocol is a generalized procedure based on methodologies described in the literature.[9][10][26]
-
Preparation of Reagents:
-
Aqueous Azide Standard Stock Solution: Prepare a stock solution of sodium azide in water.
-
Internal Standard Solution: Prepare a solution of a suitable internal standard (e.g., 1,3,5-tribromobenzene) in an organic solvent (e.g., hexane).
-
PFB-Br Derivatizing Solution: Prepare a solution of PFB-Br in an organic solvent.
-
Phase-Transfer Catalyst: Use a suitable catalyst like tetradecyldimethylbenzylammonium chloride.
-
-
Derivatization and Extraction:
-
To an aqueous sample or standard, add the internal standard, PFB-Br solution, and the phase-transfer catalyst.
-
Vortex the mixture vigorously for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 38°C) to facilitate the derivatization and extraction into the organic phase.
-
Separate the organic layer for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250°C.
-
Oven Program: A temperature gradient to separate the derivatized azide from other components.
-
MS Parameters: Operate in Negative Ion Chemical Ionization (NICI) mode for high sensitivity, using a reagent gas like isobutane. Monitor characteristic ions for the derivatized azide and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the derivatized azide to the peak area of the internal standard against the concentration of the azide standards.
-
Determine the concentration of azide in the sample using this calibration curve.
-
Visualizations
Caption: General experimental workflow for the analysis of residual this compound.
Caption: A logical troubleshooting guide for common chromatographic issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. reddit.com [reddit.com]
- 8. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of azide in blood and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. shimadzu.co.uk [shimadzu.co.uk]
- 22. aimanalytical.com [aimanalytical.com]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Simultaneous GC-MS Determination of Azide, Cyanide and Thiocyanate via Phase-Transfer-Catalyzed Pentafluorobenzylation [jstage.jst.go.jp]
Technical Support Center: Methyl Azide Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common impurities found in methyl azide (B81097) (CH₃N₃), their removal, and troubleshooting for related experimental challenges. Methyl azide is a high-energy molecule and an explosive substance; therefore, all handling and purification procedures must be conducted with extreme caution, behind a blast shield, in a well-ventilated fume hood, and with appropriate personal protective equipment (PPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities in this compound, particularly when synthesized from the reaction of dimethyl sulfate (B86663) with sodium azide, are hydrazoic acid (HN₃) and dimethyl ether (CH₃OCH₃).[1][2]
Q2: How do these impurities originate?
A2: Hydrazoic acid can be formed from the protonation of the azide source. Dimethyl ether is a common byproduct of reactions involving dimethyl sulfate.
Q3: Why is it crucial to remove these impurities?
A3: Hydrazoic acid is also explosive and highly toxic.[1] Dimethyl ether, being volatile, can interfere with the accurate measurement and stoichiometry of this compound in subsequent reactions. The presence of any impurity can also potentially sensitize this compound, increasing its explosive nature.
Q4: What are the recommended methods for purifying this compound?
A4: A two-step purification process is generally recommended:
-
Removal of Hydrazoic Acid: The gaseous this compound is passed through a drying tube containing anhydrous calcium chloride or sodium hydroxide (B78521) pellets.[1][2]
-
Removal of Dimethyl Ether: Careful fractional distillation can be used to separate this compound from the higher-boiling dimethyl ether.[2] However, this procedure is extremely hazardous and should only be performed by experienced personnel with appropriate safety measures in place.
Q5: Are there safer alternatives to distillation for purification?
A5: Given the extreme danger associated with distilling this compound, it is often preferable to use the crude this compound immediately after synthesis and drying, especially if the presence of dimethyl ether is tolerable for the intended application. For many applications, the crude product is of sufficient purity after the removal of hydrazoic acid.
Q6: How can I verify the purity of my this compound sample?
A6: Purity can be assessed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[2] Gas chromatography-mass spectrometry (GC-MS) can also be used to detect volatile impurities.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | Ensure the reaction temperature is maintained at 70-80 °C.[2] |
| Loss of gaseous product. | Ensure all connections in the apparatus are secure and the collection trap is sufficiently cold (e.g., -78 °C with a dry ice/acetone bath).[2] | |
| Presence of acidic impurities (e.g., hydrazoic acid) | Inefficient scrubbing of the gas stream. | Use a freshly packed drying tube with anhydrous calcium chloride or sodium hydroxide.[1][2] Ensure the gas flow rate is slow enough for efficient removal. |
| Presence of dimethyl ether | Incomplete separation during synthesis. | If high purity is required, proceed with extreme caution to perform a fractional distillation.[2] Otherwise, consider if the presence of this impurity is acceptable for the downstream application. |
| Unexpected side products in subsequent reactions | Impurities in the this compound starting material. | Re-purify the this compound, ensuring the removal of both hydrazoic acid and dimethyl ether. |
| Decomposition of this compound. | This compound is thermally and photolytically unstable and can decompose to form a nitrene and nitrogen gas.[1] Use the this compound solution immediately after preparation and store it in the dark at low temperatures (-80 °C) if temporary storage is necessary.[2] |
Quantitative Data on Impurities
While precise quantitative data for impurity levels can vary significantly with reaction conditions, the following table provides a general overview of what might be expected before and after purification.
| Impurity | Typical Level in Crude Product | Target Level After Purification | Analytical Method for Detection |
| Hydrazoic Acid | Variable, can be significant | Not detectable | Acid-base titration (indirectly), IR Spectroscopy |
| Dimethyl Ether | Can be a major impurity | < 1% (with careful distillation) | ¹H NMR, GC-MS |
Experimental Protocols
Extreme Caution is Advised. These procedures should only be carried out by trained professionals with appropriate safety measures in place.
Protocol 1: Synthesis and Removal of Hydrazoic Acid
-
Reaction Setup: In a fume hood and behind a blast shield, assemble a reaction flask equipped with a dropping funnel and an outlet connected to a drying tube filled with anhydrous calcium chloride or sodium hydroxide pellets. The outlet of the drying tube should lead to a cold trap immersed in a dry ice/acetone bath (-78 °C).
-
Synthesis: Prepare an alkaline solution of sodium azide. Slowly add dimethyl sulfate to the solution while maintaining the reaction temperature at 70-80 °C.[2]
-
Collection: The evolved gaseous this compound will pass through the drying tube, where hydrazoic acid is removed, and condense in the cold trap.[1][2]
-
Yield: This process typically yields 80-90% of this compound.[2]
Protocol 2: Fractional Distillation for Removal of Dimethyl Ether (Expert Use Only)
WARNING: this compound is highly explosive. Distillation can lead to a catastrophic explosion if not performed correctly. Avoid if at all possible.
-
Apparatus: Use a micro-distillation apparatus with a short, efficient fractionating column. All glassware must be free of scratches or cracks. Use a heating mantle with precise temperature control. Never use an open flame.
-
Condensation: Ensure a highly efficient condenser is used, and the receiving flask is cooled in an ice bath to minimize loss of the volatile product (boiling point: 20-21 °C).[2]
-
Distillation: Gently and slowly heat the crude this compound. Carefully monitor the temperature at the head of the column. Collect the fraction that distills at 20-21 °C.
-
Storage: The purified this compound should be used immediately or stored in a suitable solvent at -80 °C in the dark.[2] Do not store neat this compound.
Logical Workflow Diagram
References
Technical Support Center: Scale-Up of Reactions with Methyl Azide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the considerations and challenges associated with scaling up chemical reactions involving methyl azide (B81097). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Troubleshooting Guide
Issue 1: Reaction runaway or explosion during scale-up.
-
Possible Cause A: Accumulation of neat methyl azide. this compound is a highly unstable and explosive compound, sensitive to shock, friction, and heat.[1][2] Isolating or concentrating this compound is extremely hazardous and should be avoided.
-
Troubleshooting:
-
Utilize in situ generation: Generate this compound in the reaction mixture for immediate consumption. This prevents its accumulation to dangerous levels.[3][4]
-
Implement flow chemistry: Continuous-flow reactors are highly recommended for the generation and immediate use of hazardous intermediates like this compound.[5][6][7] This approach minimizes the volume of hazardous material at any given time, significantly enhancing safety.
-
Ensure adequate cooling: Monitor and control the reaction temperature rigorously. Exothermic reactions can lead to a dangerous rise in temperature, increasing the risk of decomposition.
-
-
-
Possible Cause B: Formation of explosive byproducts. Reactions of azides with certain materials can form highly shock-sensitive and explosive compounds.
-
Troubleshooting:
-
Avoid incompatible materials: Do not use metal spatulas or stir bars that can form shock-sensitive metal azides.[3][8] Ensure all equipment, including reactor vessels and transfer lines, are free from incompatible metals like copper, lead, brass, and silver.[9][10]
-
Solvent selection: Avoid halogenated solvents such as dichloromethane (B109758) (DCM) or chloroform, which can react with azides to form explosive di- and tri-azidomethane.[8][11][12]
-
-
-
Possible Cause C: Localized hot spots. Poor mixing in a larger reactor can lead to localized areas of high temperature, which can initiate explosive decomposition.[13]
-
Troubleshooting:
-
Ensure efficient stirring: Use appropriate agitation that ensures homogenous mixing throughout the reaction vessel. The efficiency of mixing becomes more critical on a larger scale.[14]
-
Controlled reagent addition: Add reagents slowly and sub-surface if possible to ensure they react quickly and do not accumulate.
-
-
Issue 2: Low or inconsistent yield upon scale-up.
-
Possible Cause A: Poor temperature control. What works in a small flask with a large surface-area-to-volume ratio may not translate to a large reactor where heat dissipation is less efficient.[14]
-
Troubleshooting:
-
Calorimetry studies: Before scaling up, perform reaction calorimetry to understand the heat flow of the reaction and determine appropriate cooling requirements.
-
Jacketed reactors: Utilize jacketed reactors with precise temperature control.
-
-
-
Possible Cause B: Inefficient mixing or mass transfer limitations.
-
Troubleshooting:
-
Optimize agitation: The type and speed of the stirrer may need to be adjusted for the larger vessel geometry to ensure efficient mixing.
-
Consider solvent effects: A reaction that is homogenous on a small scale may become heterogeneous on a larger scale due to slight temperature or concentration gradients. Ensure the chosen solvent can maintain all reactants in the solution at the intended scale.
-
-
Issue 3: Formation of hydrazoic acid (HN₃).
-
Possible Cause: Presence of acidic conditions. Sodium azide or other azide salts will react with acids to form hydrazoic acid, which is highly toxic, volatile, and explosive.[15][16]
-
Troubleshooting:
-
Maintain basic or neutral pH: Ensure the reaction medium remains basic or neutral at all times to prevent the formation of HN₃.[15] A buffer, such as triethylamine (B128534) hydrochloride, can be used.[15]
-
Careful workup: Avoid acidic quenches or workup procedures until all residual azide has been destroyed.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of working with this compound?
A1: this compound is a highly explosive substance that can decompose violently with minimal energy input from shock, pressure, or heat.[2] It is also toxic. A significant hazard is the potential for inadvertent formation of hydrazoic acid (HN₃), which is also highly toxic, volatile, and explosive.[15][16] Additionally, contact between azides and heavy metals (e.g., copper, lead) or halogenated solvents (e.g., DCM, chloroform) can form extremely sensitive and explosive compounds.[8][17]
Q2: Is it safe to store this compound?
A2: While it can be stored indefinitely in the dark at -80°C, it is strongly recommended to generate this compound in situ for immediate use to avoid the hazards associated with its storage and handling.[1][2] If storage is absolutely necessary, it should be done with extreme caution and behind a blast shield.
Q3: What is the recommended method for preparing this compound on a larger scale?
A3: For scales beyond the laboratory bench, the use of continuous-flow technology is the recommended and safest method.[5][6] A flow reactor allows for the generation of this compound from a suitable precursor (e.g., dimethyl sulfate (B86663) and sodium azide) and its immediate introduction into the reaction stream.[5] This minimizes the amount of explosive material present at any one time, significantly reducing the risk of a runaway reaction.[18][19]
Q4: How should I quench a reaction containing residual this compound?
A4: Residual azides should be carefully quenched before disposal. A common and effective method involves the use of sodium nitrite (B80452) under acidic conditions.[11][12] This procedure should be performed in a well-ventilated fume hood as it releases toxic nitric oxide (NO) gas.[11]
Q5: What personal protective equipment (PPE) is required when working with this compound?
A5: At a minimum, a flame-resistant lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves should be worn.[3][20] All operations should be conducted in a certified chemical fume hood, and a blast shield must be used for all procedures, including setup, reaction, workup, and cleaning.[8][20]
Q6: What are the critical parameters to monitor during a scale-up reaction with this compound?
A6: The most critical parameters are temperature, addition rate of reagents, and mixing efficiency. Continuous monitoring of the reaction temperature is essential to prevent exotherms. The addition of reagents should be controlled to match the reaction rate and avoid accumulation. Efficient mixing is crucial to ensure homogenous temperature and concentration throughout the reactor.[13][14]
Data Presentation
Table 1: Hazard Summary and Mitigation for this compound
| Hazard | Description | Mitigation Strategies | Citations |
| Explosion | Highly sensitive to shock, friction, and heat. | Use in situ generation, employ flow chemistry, avoid isolation/concentration, use a blast shield. | [1][2][5][8] |
| Hydrazoic Acid (HN₃) Formation | Forms in the presence of acids; highly toxic and explosive. | Maintain basic/neutral pH, use buffered systems, avoid acidic workups with residual azide. | [15][16] |
| Explosive Metal Azides | Forms highly shock-sensitive salts with heavy metals (Cu, Pb, Ag, etc.). | Use non-metal spatulas and equipment; ensure reactor is free of incompatible metals. | [3][9][10] |
| Explosive Halogenated Azides | Forms explosive compounds with halogenated solvents (DCM, chloroform). | Avoid the use of halogenated solvents in reactions and extractions. | [8][11][12] |
| Toxicity | This compound and hydrazoic acid are toxic upon inhalation or absorption. | Work in a well-ventilated fume hood, use appropriate PPE. | [20] |
Table 2: Scale-Up Technology Comparison
| Technology | Advantages for Azide Chemistry | Disadvantages |
| Batch Reactor | Well-understood, readily available equipment. | Higher risk due to large quantities of hazardous material, potential for thermal runaway, mixing challenges on scale. |
| Flow Reactor | Enhanced safety (small hold-up volume), superior heat and mass transfer, precise control over reaction conditions, enables use of hazardous reagents more safely. | Higher initial equipment cost, potential for clogging with solids. |
Experimental Protocols
Protocol 1: In Situ Generation of Methanesulfonyl Azide (as an example for azide generation principles)
This protocol is for methanesulfonyl azide but illustrates the principles of in situ generation that can be adapted for this compound with appropriate safety considerations.
DANGER: Methanesulfonyl azide is a potent explosive and should be handled with extreme caution. All operations must be conducted in a certified chemical fume hood, behind a blast shield.[3]
-
Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium azide in aqueous acetonitrile. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride to the cooled sodium azide solution dropwise over 30-60 minutes, maintaining the temperature at 0°C.[3] The presence of a tertiary amine base like triethylamine can accelerate the formation of the azide.[4][21]
-
In Situ Reaction: Once the formation of the azide is complete (can be monitored by IR or NMR if a safe, online method is available), the substrate for the subsequent reaction is added to the mixture.[4][21]
-
Work-up: Upon reaction completion, the mixture must be quenched to destroy any remaining azide. Carefully add a solution of sodium nitrite followed by the slow addition of an acid (e.g., sulfuric acid) until gas evolution ceases and the solution is acidic.[11][12] Test for excess nitrite with starch-iodide paper to confirm complete quenching.[12]
Visualizations
Caption: A generalized experimental workflow for the safe scale-up of reactions involving this compound.
Caption: Decision tree for selecting a safe scale-up strategy for this compound reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Generation of hazardous this compound and its application to synthesis of a key-intermediate of picarbutrazox, a new potent pesticide in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flowfrontier.co.jp [flowfrontier.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 13. hsrm.umn.edu [hsrm.umn.edu]
- 14. catsci.com [catsci.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. safety.fsu.edu [safety.fsu.edu]
- 21. cora.ucc.ie [cora.ucc.ie]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl Azide and Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity, safety, and handling of two common azide (B81097) sources in organic synthesis: the inorganic salt, sodium azide (NaN₃), and the simplest organic azide, methyl azide (CH₃N₃). Understanding the distinct properties of these reagents is crucial for selecting the appropriate compound and ensuring safe and efficient experimental outcomes in applications such as "click" chemistry, Staudinger reactions, and the synthesis of nitrogen-containing heterocycles.
At a Glance: Key Differences
| Feature | This compound (CH₃N₃) | Sodium Azide (NaN₃) |
| Nature | Covalent, molecular compound | Ionic salt |
| State | White solid, low boiling point (20-21 °C)[1] | Colorless to white crystalline solid[2] |
| Solubility | Soluble in organic solvents (alkanes, ether)[1] | Highly soluble in water, slightly soluble in ethanol, insoluble in ether |
| Primary Use | Source of the azidomethyl group in 1,3-dipolar cycloadditions | Nucleophilic source of the azide anion (N₃⁻) for SN2 reactions and in situ generation of other azides.[3] |
| Reactivity Profile | Acts as a 1,3-dipole in cycloaddition reactions.[4] | The azide anion is a potent nucleophile.[5] |
| Safety | Highly explosive (shock and friction sensitive)[1] | Highly toxic, can form explosive heavy metal azides. |
Reactivity in Key Chemical Transformations
The primary difference in reactivity between this compound and sodium azide stems from their chemical nature. Sodium azide provides the nucleophilic azide anion (N₃⁻), while this compound is a neutral molecule that primarily acts as a 1,3-dipole.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of modern chemical biology and drug discovery for its high efficiency and selectivity in forming 1,2,3-triazoles.[6][7]
-
Sodium Azide: In CuAAC reactions, sodium azide is frequently used as the azide source, often in a one-pot procedure with an alkyl halide to generate the organic azide in situ.[8] This approach is convenient as it avoids the isolation of potentially unstable organic azides. However, the presence of the azide anion can interfere with the reaction, particularly in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), by competing with the desired organic azide for the alkyne.[9]
-
This compound: As a pre-formed organic azide, this compound can directly participate in 1,3-dipolar cycloaddition reactions.[4] Computational studies show that the activation barrier for the thermal cycloaddition of this compound with propyne (B1212725) is approximately 25 kcal/mol, indicating that the reaction is slow without a catalyst.[10] While less common in standard CuAAC protocols found in the literature, its use would be analogous to other small organic azides, where reactivity is influenced by steric and electronic factors.[11][12]
Staudinger Reaction and Ligation
The Staudinger reaction is a mild method for the reduction of azides to primary amines using a phosphine, such as triphenylphosphine (B44618).[13][14][15] The reaction proceeds through an iminophosphorane intermediate.[13]
-
Sodium Azide: Sodium azide itself does not directly undergo the Staudinger reaction. It is first used to synthesize an organic azide from an appropriate precursor (e.g., an alkyl halide), which is then subjected to the Staudinger reduction.[14]
Physicochemical Properties
| Property | This compound (CH₃N₃) | Sodium Azide (NaN₃) |
| Molar Mass | 57.056 g/mol [1] | 65.0099 g/mol |
| Appearance | White solid[1] | Colorless to white solid[2][11] |
| Boiling Point | 20–21 °C[1] | Decomposes at >275 °C[11] |
| Solubility in Water | Slightly soluble[1] | 40.8 g/100 mL (20 °C) |
| Solubility in Organic Solvents | Soluble in alkanes and ether[1] | Slightly soluble in ethanol, insoluble in ether[11] |
| Thermal Decomposition | Unimolecular decomposition at temperatures as low as 155 °C.[18][19][20] | Decomposes violently when heated above 275 °C. |
Experimental Protocols
Synthesis of this compound from Sodium Azide
This protocol describes the preparation of this compound from sodium azide and dimethyl sulfate (B86663). Extreme caution must be exercised due to the highly explosive nature of this compound.
Materials:
-
Sodium azide (NaN₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous calcium chloride or sodium hydroxide pellets
-
Cold trap (-78 °C)
Procedure:
-
In a well-ventilated fume hood and behind a blast shield, prepare an alkaline solution of sodium azide.
-
Carefully add dimethyl sulfate to the solution at 70-80 °C.
-
The gaseous this compound that evolves is passed through a tube containing anhydrous calcium chloride or sodium hydroxide to remove any hydrazoic acid contaminant.
-
Collect the purified this compound in a cold trap cooled to -78 °C.
-
The collected this compound can be used directly as a gas, a neat liquid, or as a stock solution in a suitable solvent like toluene.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Organic Azide
This protocol is a general guideline for the CuAAC reaction and can be adapted for small organic azides like this compound.
Materials:
-
Organic azide (e.g., this compound)
-
Terminal alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., t-BuOH/H₂O, DMSO)
Procedure:
-
Dissolve the organic azide and the terminal alkyne in a suitable solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, work up the reaction by quenching with a suitable reagent and extract the product.
General Protocol for Staudinger Reduction of an Organic Azide
This protocol outlines the reduction of an organic azide to a primary amine.
Materials:
-
Organic azide (e.g., this compound)
-
Triphenylphosphine (PPh₃)
-
Solvent (e.g., THF, ether)
-
Water
Procedure:
-
Dissolve the organic azide in the chosen solvent.
-
Add triphenylphosphine to the solution. The reaction is often exothermic and proceeds with the evolution of nitrogen gas.
-
Stir the reaction at room temperature until the azide is consumed (monitored by TLC or IR spectroscopy).
-
Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.
-
Stir for several hours or until the hydrolysis is complete.
-
Extract the amine product and purify by standard methods. The main byproduct is triphenylphosphine oxide.
Safety and Handling
Both this compound and sodium azide are hazardous materials and require strict safety protocols.
| Hazard | This compound (CH₃N₃) | Sodium Azide (NaN₃) |
| Primary Hazard | Highly explosive , sensitive to shock, friction, and heat.[1] | Highly toxic by inhalation, ingestion, and skin absorption. |
| Explosion Risk | Can detonate with minimal energy input.[21] | Forms highly explosive heavy metal azides (e.g., with copper, lead). |
| Toxicity | Toxic, though the primary hazard is explosion. | LD₅₀ (oral, rat) = 27 mg/kg.[22] |
| Incompatibilities | Heat, shock, friction. | Heavy metals, acids (forms toxic and explosive hydrazoic acid), halogenated solvents.[5] |
| Handling | Always handle in a fume hood behind a blast shield. Use non-metal spatulas. Work with small quantities.[21] | Handle in a fume hood. Wear appropriate PPE (gloves, goggles, lab coat). Avoid contact with metals. |
| Disposal | Should be converted to a more stable compound (e.g., amine via Staudinger reduction) before disposal.[21] | Collect as hazardous waste. Do not pour down the drain to avoid formation of explosive metal azides in plumbing. Can be quenched with nitrous acid under controlled conditions. |
Conclusion
The choice between this compound and sodium azide is dictated by the specific requirements of the chemical transformation.
-
Sodium azide is the preferred reagent when a nucleophilic source of the azide anion is needed, for example, in the synthesis of organic azides from alkyl halides. Its high water solubility makes it suitable for aqueous reaction conditions. However, its high toxicity and the potential for forming explosive heavy metal azides necessitate careful handling and disposal.
-
This compound , as a small, volatile organic azide, is a direct precursor for the introduction of the azidomethyl group in cycloaddition reactions. Its solubility in organic solvents is an advantage in many synthetic setups. However, its extreme instability and explosive nature make it a significantly more hazardous reagent to handle, prepare, and store than sodium azide. For many applications, the in situ generation of other, more stable organic azides from sodium azide is a safer alternative.
For researchers in drug development and related fields, the safety and handling considerations are paramount. While both reagents are powerful tools, a thorough risk assessment should always precede their use in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Organic azide - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Staudinger Reaction [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Thermal decomposition of this compound | Semantic Scholar [semanticscholar.org]
- 21. safety.pitt.edu [safety.pitt.edu]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Methyl Azide Purity Validation
For Researchers, Scientists, and Drug Development Professionals
Methyl azide (B81097) (CH₃N₃) is a high-energy, volatile, and potentially explosive organic compound. Its purity is of paramount importance for safety and for the success of subsequent chemical reactions. This guide provides an objective comparison of key analytical methods for the validation of methyl azide purity, supported by experimental protocols and data to aid in method selection and implementation.
Executive Summary
The choice of an analytical method for this compound purity validation is a critical decision that balances accuracy, precision, sensitivity, and safety. This guide compares three principal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Due to its volatility and hazardous nature, handling and analysis of this compound require stringent safety protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation of volatile impurities and definitive identification. Quantitative Nuclear Magnetic Resonance (qNMR) provides a highly accurate and direct measure of purity without the need for a specific reference standard for the analyte itself. High-Performance Liquid Chromatography (HPLC-UV) is less suitable for the direct analysis of the volatile and weakly UV-absorbing this compound; however, it can be adapted for the analysis of non-volatile impurities or through derivatization of the azide functional group.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of each analytical method for the purity validation of this compound. The data presented are typical values and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds followed by mass-based detection and identification. | Separation of compounds in a liquid phase with detection based on UV absorbance. | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei. |
| Specificity | High. Can distinguish between this compound and volatile impurities like dimethyl ether and residual alkyl halides.[1] | Moderate to Low for direct analysis. High for non-volatile impurities or after derivatization. | High. Provides structural information that aids in the identification and quantification of impurities with distinct signals. |
| Accuracy (Recovery) | 95-105% | 90-110% (for derivatives or non-volatile impurities) | 98-102%[2][3] |
| Precision (%RSD) | < 5% | < 5% | < 2%[2][4] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999[2][4] |
| Limit of Detection (LOD) | Low ppb range | ppm range (highly dependent on chromophore) | ~0.1% |
| Limit of Quantitation (LOQ) | High ppb to low ppm range | High ppm range | ~0.3% |
| Throughput | Moderate | High | Low to Moderate |
| Key Advantages | Excellent for volatile impurities, definitive identification.[1] | Good for non-volatile impurities, widely available. | High accuracy and precision, no reference standard of the analyte needed, non-destructive.[4] |
| Key Disadvantages | Thermal decomposition of labile compounds. | Poor sensitivity for volatile compounds with weak chromophores like this compound.[5] | Lower sensitivity than chromatographic methods, higher equipment cost. |
Experimental Protocols
Safety First: Handling this compound
This compound is explosive and toxic.[6] All manipulations must be conducted in a well-ventilated fume hood behind a blast shield. Use appropriate personal protective equipment (PPE), including safety glasses, face shield, and heavy-duty gloves. Avoid friction, shock, and elevated temperatures. Solutions of this compound are generally more stable than the neat compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities that may be present in synthesized this compound, such as residual solvents (e.g., diethyl ether), unreacted starting materials (e.g., methyl iodide), and byproducts (e.g., dimethyl ether).[7]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
-
Capillary column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
Reagents and Materials:
-
This compound sample, diluted in a suitable solvent (e.g., dichloromethane, ensuring it does not contain reactive impurities).
-
High-purity helium as the carrier gas.
Chromatographic Conditions:
-
Inlet Temperature: 150 °C (to ensure volatilization without decomposition).
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
MS Detector:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 15-150.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
FID Detector:
-
Temperature: 250 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
-
Sample Preparation:
-
Carefully prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity, non-reactive solvent like dichloromethane.
-
Prepare a series of calibration standards of this compound and any known impurities in the same solvent.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library and their retention times with those of the standards.
-
Quantify the purity by the area normalization method using the FID data, assuming a similar response factor for structurally related impurities. For higher accuracy, use a calibration curve for each identified impurity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Direct analysis of this compound by HPLC-UV is challenging due to its volatility and lack of a strong UV chromophore.[8] This method is more practical for the analysis of non-volatile impurities or after derivatization of the azide. For instance, reaction with a UV-active phosphine (B1218219) (Staudinger reaction) or a strained alkyne (click chemistry) can yield a readily detectable product.
This protocol describes a general approach for analyzing potential non-volatile, UV-active impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
This compound sample.
-
HPLC-grade acetonitrile (B52724) and water.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example:
-
0-10 min: 20% to 80% acetonitrile.
-
10-15 min: Hold at 80% acetonitrile.
-
15-20 min: 80% to 20% acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for general impurities).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a known amount of the this compound sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Analyze the chromatogram for peaks other than the solvent front. The absence of significant peaks indicates high purity with respect to non-volatile, UV-active impurities. Any detected peaks would require further identification by techniques like LC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct and highly accurate determination of purity without the need for a specific this compound reference standard.[9][4][10] The purity is calculated by comparing the integral of a this compound signal to the integral of a certified internal standard of known purity and weight.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Reagents and Materials:
-
This compound sample.
-
Deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Certified internal standard (IS) of high purity (e.g., maleic acid, 1,4-dinitrobenzene). The IS should have a simple spectrum with signals that do not overlap with the this compound signal.
Experimental Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation. A value of 30 seconds is generally sufficient.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (>250:1 for the signals of interest). Typically 16 or 32 scans.
-
Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg) into the same NMR tube.
-
Add the deuterated solvent (e.g., 0.6 mL of CDCl₃) to dissolve the sample and internal standard completely.
Data Processing and Analysis:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signal of this compound (singlet at ~3.3 ppm) and a well-resolved signal of the internal standard.
-
Calculate the purity of this compound using the following formula[11]:
Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualization
Caption: Analytical workflow for this compound purity validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. youtube.com [youtube.com]
- 5. news-medical.net [news-medical.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. emerypharma.com [emerypharma.com]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Methyl Azide for Bioconjugation and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate azide (B81097) reagent is a critical consideration in the design of bioconjugation and chemical synthesis protocols, particularly in the context of "click chemistry" and other bioorthogonal reactions. Among the landscape of small organic azides, methyl azide (CH₃N₃) presents a unique profile. This guide provides an objective comparison of this compound with other small organic azides, such as ethyl azide and n-propyl azide, focusing on their physical properties, reactivity, and safety considerations, supported by available data and established chemical principles.
Quantitative Data Comparison
Small organic azides are characterized by a high nitrogen-to-carbon ratio, which significantly influences their stability and reactivity. The following table summarizes key quantitative data for methyl, ethyl, and n-propyl azide.
| Property | This compound (CH₃N₃) | Ethyl Azide (C₂H₅N₃) | n-Propyl Azide (C₃H₇N₃) |
| Molar Mass ( g/mol ) | 57.05 | 71.08 | 85.11 |
| Boiling Point (°C) | 20–21 | ~50 | 77.5 |
| Density (g/cm³) | 0.869 (at 15°C) | ~0.930 | ~0.879 |
| Carbon/Nitrogen Ratio | 0.33 | 0.67 | 1.00 |
| Physical State (STP) | Gas/Liquid | Liquid | Liquid |
| Explosive Hazard | High | High | High |
Performance and Advantages of this compound
The primary advantage of this compound lies in its minimal steric footprint, a direct consequence of being the smallest organic azide. This characteristic can be particularly beneficial in applications where the modifying group should impart the least possible structural perturbation to a target biomolecule.
The "Magic Methyl" Advantage in a Bioorthogonal Context
In drug discovery, the addition of a methyl group can sometimes lead to a dramatic improvement in a molecule's pharmacological properties, an effect often referred to as the "magic methyl" effect. While this concept typically applies to the modification of a drug candidate itself, the principle of minimal modification is highly relevant in bioconjugation. When labeling sensitive biological systems, such as proteins or nucleic acids, the small size of the methyl group on the azide can be advantageous:
-
Minimal Perturbation of Biological Activity: The introduction of a large chemical reporter can sometimes interfere with the natural function of a biomolecule. By using this compound, the resulting triazole conjugate will have the smallest possible alkyl substituent, minimizing the risk of disrupting native biological interactions or conformations.
Reactivity Considerations
The reactivity of azides in cycloaddition reactions is influenced by both electronic and steric factors. While direct comparative studies are scarce, the lower steric profile of this compound is expected to offer a kinetic advantage over larger alkyl azides in many reaction types. This can lead to faster reaction times, allowing for the use of lower reagent concentrations or shorter incubation periods, which is often crucial when working with delicate biological samples.
Safety and Handling: A Critical Disadvantage
A significant drawback of small organic azides is their inherent instability and explosive nature. The stability of organic azides is often evaluated by the "Rule of Six," which suggests that a compound is relatively safe if it has at least six carbon atoms for every energetic functional group (like an azide).
-
This compound (C/N ratio = 0.33): With only one carbon atom for three nitrogen atoms, this compound is highly explosive and sensitive to shock, friction, and heat. It should be handled with extreme caution, preferably in dilute solution and on a small scale. The use of flow chemistry is a recommended safe method for its generation and immediate use in subsequent reactions.
-
Ethyl Azide (C/N ratio = 0.67) and Propyl Azide (C/N ratio = 1.00): While still considered explosive, the increasing carbon content relative to nitrogen suggests a slight increase in stability compared to this compound. Nevertheless, all small organic azides are hazardous and require appropriate safety precautions.
Due to its high hazard profile, this compound should only be handled by experienced researchers in a controlled laboratory setting with appropriate personal protective equipment and engineering controls (e.g., fume hood, blast shield).
Experimental Protocols
While no specific protocol comparing the reactivity of methyl, ethyl, and propyl azide was found, a general protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is provided below. This can be adapted for a comparative kinetic study.
Protocol: Comparative Kinetic Analysis of Small Organic Azides via CuAAC
Objective: To compare the reaction rates of this compound, ethyl azide, and n-propyl azide with a model alkyne.
Materials:
-
Azide solutions (this compound, Ethyl azide, n-Propyl azide) in a suitable solvent (e.g., DMSO), prepared in situ via flow chemistry for this compound or from a stable stock for others.
-
Alkyne solution (e.g., a fluorescent alkyne like a coumarin-alkyne or fluorescein-alkyne for easy monitoring).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution.
-
Sodium ascorbate (B8700270) stock solution (freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution.
-
Phosphate-buffered saline (PBS).
-
Reaction vessels (e.g., microcentrifuge tubes).
-
A plate reader or fluorometer for kinetic measurements.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the alkynes, CuSO₄, sodium ascorbate, and THPTA in PBS or an appropriate buffer.
-
Prepare equimolar stock solutions of this compound, ethyl azide, and n-propyl azide. Safety Note: Handle all azides with extreme caution.
-
-
Reaction Setup:
-
In separate wells of a microplate, combine the buffer, the alkyne solution, and one of the azide solutions.
-
Prepare a catalyst premix by combining the CuSO₄ and THPTA solutions.
-
To initiate the reaction, add the catalyst premix to each well, followed immediately by the addition of the sodium ascorbate solution.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a temperature-controlled plate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorescent alkyne.
-
Record data points at regular intervals until the reaction reaches completion.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each azide.
-
Determine the initial reaction rates from the slope of the linear portion of the curve.
-
Calculate the second-order rate constants to quantitatively compare the reactivity of the three azides.
-
Visualizations
Logical Relationship: Factors Influencing Azide Selection
Caption: Decision factors for selecting a small organic azide.
Experimental Workflow: Comparative Kinetic Analysis
Caption: Workflow for comparing azide reactivity via CuAAC.
Conclusion
This compound offers a distinct advantage in its minimal size, making it an attractive reagent for applications requiring the least possible steric or functional perturbation to a biological system. This aligns with principles in drug discovery where small structural changes can lead to significant functional outcomes. However, this primary advantage is overshadowed by its extreme explosive hazard, which necessitates specialized handling procedures and limits its widespread use. For many applications, the slightly larger and comparatively more stable (though still hazardous) ethyl or propyl azides may offer a more practical balance of reactivity and safety. The choice of azide should therefore be a carefully considered decision, weighing the need for minimal modification against the significant safety challenges posed by this compound.
Characterization of Reaction Products from Methyl Azide by HPLC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The characterization of reaction products derived from methyl azide (B81097), a versatile and reactive building block in organic synthesis, is crucial for ensuring reaction efficiency, product purity, and for elucidating reaction mechanisms. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a primary analytical tool for this purpose. This guide provides an objective comparison of HPLC-MS with other analytical techniques for the characterization of methyl azide reaction products, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The choice of analytical technique for characterizing this compound reaction products, typically 1,2,3-triazoles from cycloaddition reactions, depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening. HPLC-MS offers a powerful combination of separation and detection capabilities, but other techniques provide complementary information.
| Feature | HPLC-MS | NMR Spectroscopy | GC-MS | TLC with Staining |
| Primary Use | Quantitative analysis, reaction monitoring, purity determination, and identification of products and byproducts. | Structural elucidation of purified products, mechanistic studies. | Analysis of volatile and thermally stable products. | Rapid qualitative reaction monitoring, screening for the presence of azides. |
| Sensitivity | High (picomole to femtomole range). | Relatively low (micromole to nanomole range). | High for volatile compounds. | Moderate, depends on the staining agent. |
| Resolution | High separation efficiency for complex mixtures. | Not a separation technique; requires pure samples for unambiguous analysis. | High separation efficiency for volatile compounds. | Low to moderate. |
| Quantitative Accuracy | Excellent with appropriate standards. | Excellent, directly proportional to the number of nuclei. | Good with appropriate standards. | Semi-quantitative at best. |
| Speed | Relatively fast analysis times (minutes per sample).[1] | Slower data acquisition (minutes to hours per sample).[2] | Fast analysis times for simple mixtures. | Very fast (minutes). |
| Structural Information | Provides molecular weight and fragmentation data, aiding in structural confirmation. | Provides detailed information on molecular structure and connectivity. | Provides mass spectra for identification of known compounds. | Limited to retention factor (Rf) values. |
| Throughput | High, amenable to automation.[3][4] | Low, not suitable for high-throughput screening. | Moderate, can be automated. | High. |
Experimental Protocols
HPLC-MS for Reaction Monitoring of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the real-time monitoring of a CuAAC reaction between this compound and a generic alkyne.
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Reaction quench solution (e.g., EDTA solution to chelate copper).
Procedure:
-
Set up the CuAAC reaction with this compound and the alkyne substrate in a suitable solvent (e.g., a mixture of water and an organic solvent like t-butanol).
-
At specified time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of the quench solution.
-
Inject a portion of the quenched and diluted sample (e.g., 1-5 µL) into the HPLC-MS system.
-
Separate the components using a gradient elution, for example:
-
Start with 5% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 1 minute.
-
Return to 5% Mobile Phase B and re-equilibrate for 2 minutes.
-
-
Monitor the elution of reactants, intermediates, and products using the mass spectrometer in positive ion mode, scanning a mass range that includes the expected molecular weights.
-
Quantify the reaction components by integrating the peak areas from the extracted ion chromatograms.
GC-MS Analysis of 1-Methyl-1,2,3-Triazole
This protocol is suitable for the analysis of the simple cycloaddition product of this compound and acetylene, which is volatile.
Instrumentation:
-
Gas chromatograph with a suitable capillary column (e.g., a polar stationary phase).
-
Mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Prepare a solution of the reaction product in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject 1 µL of the sample into the GC-MS system.
-
Use a temperature program for the GC oven, for example:
-
Initial temperature of 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
The mass spectrometer can be operated in full scan mode to identify the product and any volatile byproducts based on their mass spectra and retention times.[5]
TLC for Qualitative Monitoring of this compound Consumption
This method provides a rapid and simple way to visualize the presence of organic azides on a TLC plate.
Reagents:
-
TLC plates (silica gel 60 F254).
-
10% solution of triphenylphosphine (B44618) (PPh₃) in dichloromethane.
-
0.3% solution of ninhydrin (B49086) in n-butanol/acetic acid (100:3, v/v).
Procedure:
-
Spot a small amount of the reaction mixture onto a TLC plate.
-
Develop the plate using an appropriate mobile phase.
-
Dry the plate thoroughly.
-
Dip the plate into the 10% PPh₃ solution for 30 seconds.
-
Dry the plate at 80°C for 5 minutes.
-
Dip the plate into the ninhydrin solution for 30 seconds.
-
Develop the color by heating the plate at 80°C for 5 minutes. The appearance of a colored spot (typically purple) indicates the presence of an amine, formed from the reduction of the azide by PPh₃.
Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for online reaction monitoring by HPLC-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Methyl Azide Reactions with Alkynes
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition of azides with alkynes, a cornerstone of "click chemistry," offers a powerful tool for molecular synthesis and bioconjugation. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting outcomes, and developing novel applications. This guide provides a comparative analysis of the kinetics of methyl azide (B81097) reactions with various alkynes, supported by experimental data and detailed protocols.
Quantitative Kinetic Data Summary
The following tables summarize key kinetic parameters for the reaction of methyl azide with different alkynes under various conditions. These parameters are crucial for comparing the reactivity of different alkynes and the efficacy of various catalytic systems.
| Alkyne | Catalyst | Solvent | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) | Reference |
| Propyne | None (Uncatalyzed) | Gas Phase | - | ~26.0 | [1] |
| Propyne | Dinuclear Copper(I) | Water | - | ~16.0 | [2][3] |
| Acetylene | None (Uncatalyzed) | - | - | 29.9 (ΔG‡) | [4] |
| 2-Butyne | Mononuclear Copper(I) | - | - | 36.6 | [2] |
| Cyanoacetylene | None (Uncatalyzed) | - | - | 25.2 | [5] |
| Phenylacetylene | Copper(I) Iodide | Cyrene™ | - | - | [6] |
| Alkyne 2* | Isobenzofuran 5 (Organocatalyst) | 1:4 H₂O/Dioxane | (1.06 ± 0.02) x 10⁻³ M⁻¹min⁻¹ (uncatalyzed) | 21.3 | [7] |
Note: The specific structure of "Alkyne 2" is detailed in the cited reference. The provided rate constant is for the uncatalyzed reaction, with the organocatalyst leading to a 2.4-fold increase in the initial reaction rate.
Catalyst and Solvent Effects on Reaction Kinetics
The rate of the azide-alkyne cycloaddition is profoundly influenced by the choice of catalyst and solvent.
Catalysis:
-
Uncatalyzed Reactions: Thermal cycloadditions between azides and alkynes generally exhibit high activation barriers and consequently slow reaction rates.[8] These reactions often require elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers.[8]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click" reaction, demonstrating a dramatic rate acceleration of up to 10⁷ to 10⁸ compared to the uncatalyzed version.[8] The mechanism involves the formation of a copper acetylide intermediate, significantly lowering the activation energy.[3][4] DFT calculations suggest that dinuclear copper centers may be involved in the catalysis.[2]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Ruthenium catalysts, particularly those containing a Cp ligand, are effective in catalyzing the cycloaddition to yield 1,5-disubstituted 1,2,3-triazoles, complementary to the 1,4-regioselectivity of CuAAC.[1][9] The mechanism is proposed to proceed through a ruthenacycle intermediate.[8]
-
Organocatalysis: Certain organic molecules, such as diarylisobenzofurans, can catalyze the azide-alkyne cycloaddition, offering a metal-free alternative.[7]
Solvent Effects:
The choice of solvent can significantly impact reaction rates and product yields.
-
Aqueous Conditions: CuAAC reactions are notably efficient in aqueous environments, which is a significant advantage for biological applications.[8][10] DFT calculations have shown that the coordination of Cu(I) to the alkyne is exothermic in water, contributing to the rate acceleration.[8]
-
Organic Solvents: A wide range of organic solvents can be employed, including polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as less polar solvents like THF and DCM.[6][10] The optimal solvent often depends on the solubility of the reactants and the specific catalytic system.
-
Biomass-Derived Solvents: Recent research has explored the use of greener, biomass-derived solvents like Cyrene™ and γ-valerolactone (GVL), which have shown high efficiency for CuAAC reactions.[6]
-
Deep Eutectic Solvents (DESs): DESs have emerged as sustainable and reusable reaction media for CuAAC, allowing for excellent yields and easy product isolation.[11]
Experimental Protocols
Below are detailed methodologies for key experiments in the kinetic analysis of azide-alkyne cycloadditions.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a generalized procedure for performing a CuAAC reaction, which can be adapted for kinetic studies by monitoring the reaction progress over time.[12][13][14][15]
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM)
-
Ligand stock solution (e.g., THPTA or TBTA, 50 mM)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, 100 mM)
-
Aminoguanidine (B1677879) stock solution (optional, to scavenge reactive oxygen species, 100 mM)
-
Buffer (e.g., phosphate (B84403) buffer, pH 7.4) or appropriate solvent system
Procedure:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and the azide-functionalized molecule in the desired buffer or solvent.
-
Prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio. Allow this mixture to stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
If using, add the aminoguanidine stock solution to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.
-
Incubate the reaction at the desired temperature (e.g., room temperature).
-
For kinetic analysis, aliquots of the reaction mixture can be taken at various time points and quenched (e.g., by adding EDTA to chelate the copper).
-
Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC, NMR, or fluorescence spectroscopy if using a fluorogenic azide or alkyne) to determine the concentration of reactants and/or products over time.
Kinetic Analysis Workflow
The following diagram illustrates a typical workflow for conducting a kinetic analysis of an azide-alkyne cycloaddition reaction.
Signaling Pathways and Logical Relationships
The mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involves a series of coordinated steps, which can be visualized as a catalytic cycle.
This simplified diagram illustrates the key intermediates in the widely accepted mechanism for the CuAAC reaction. The cycle begins with the formation of a copper-acetylide species, which then reacts with the azide to form a six-membered cupracycle intermediate. Subsequent ring contraction and protonolysis release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arxiv.org [arxiv.org]
- 6. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Organocatalysis: Acceleration of Azide–Alkyne Cycloadditions with Mutually Orthogonal Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
A Researcher's Guide to Computational Modeling of Azide Reactivity Profiles
For researchers, scientists, and drug development professionals, understanding the reactivity of azides is paramount for applications ranging from bioconjugation to the synthesis of novel therapeutics. Computational modeling offers a powerful predictive tool to compare and understand the reactivity profiles of different azide-containing molecules before embarking on lengthy and resource-intensive experimental work. This guide provides a comparative analysis of azide (B81097) reactivity, supported by experimental data and detailed protocols for both experimental and computational workflows.
Factors Influencing Azide Reactivity
The reactivity of an azide is primarily governed by electronic and steric factors. Electron-withdrawing groups attached to the azide moiety can enhance its electrophilicity, often leading to faster reaction rates in cycloaddition reactions.[1] Conversely, bulky substituents near the azide group can sterically hinder the approach of a reaction partner, slowing the reaction.[1][2] The nature of the azide itself plays a crucial role, with different reactivity profiles observed for alkyl, aryl, acyl, and sulfonyl azides.[1] For instance, aryl azides are generally more reactive than alkyl azides in certain contexts due to electronic effects.[1][3]
Quantitative Comparison of Azide Reactivity
The following tables summarize experimental data on the reactivity of various azides in two of the most common "click" chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). It is important to note that reaction conditions such as solvent, temperature, and the nature of the alkyne partner significantly impact reaction rates. Therefore, direct comparisons should be made with caution.
Table 1: Reaction Rates for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide Substrate | Alkyne Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Benzyl Azide | Phenylacetylene | ~10 - 10⁴ | [4][5] |
| Azidohomoalanine | Terminal Alkyne | Not specified, but efficient labeling observed | [6] |
| Phenyl Azide with Electron-Withdrawing Group | Terminal Alkyne | Generally faster than unsubstituted phenyl azide | [2] |
| Alkyl Azide | Terminal Alkyne | Generally less reactive than aryl azides | [1][3] |
Table 2: Reaction Rates for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Azide Substrate | Cyclooctyne (B158145) Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Benzyl Azide | Cyclooctyne (unspecified) | 2.4 x 10⁻³ | [6] |
| Benzyl Azide | Fluorinated Cyclooctyne | 4.3 x 10⁻³ | [6] |
| Azido-labeled Chondrocytes | Dibenzylcyclooctyne (DIBAC) | 1.2 x 10⁻³ | [4] |
| Azide with Electron-withdrawing group | Cyclooctyne | More efficient than with unactivated alkyl azides | [6] |
Experimental Protocols
General Protocol for Synthesis of Alkyl Azides from Alkyl Halides
This protocol describes a common method for synthesizing alkyl azides via nucleophilic substitution.
Materials:
-
Alkyl halide (or tosylate)
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a 0.5 M solution of sodium azide in DMSO by stirring overnight at room temperature.[7]
-
In a round-bottom flask, add the alkyl halide (10 mmol) to the sodium azide solution (11 mmol in 22 mL of DMSO).[7]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by a suitable technique (e.g., TLC or GC).[7]
-
Quench the reaction by adding deionized water (50 mL).[7]
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).[7]
-
Wash the combined organic extracts with deionized water (2 x 50 mL) and then with brine (50 mL).[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the pure alkyl azide.[7]
Protocol for Kinetic Analysis of Azide-Alkyne Cycloaddition
This protocol outlines a general method for determining the reaction kinetics of an azide-alkyne cycloaddition using techniques like inline ATR-IR spectroscopy.
Materials:
-
Azide of interest
-
Alkyne partner (e.g., a cyclooctyne for SPAAC)
-
Appropriate solvent (e.g., DMSO, CD₃CN, or aqueous buffer)
-
Reaction vessel compatible with the analytical instrument
-
Inline ATR-IR spectrometer or NMR spectrometer
Procedure:
-
Prepare stock solutions of the azide and alkyne in the chosen solvent.
-
Place the azide solution in the reaction vessel and acquire a background spectrum.
-
Initiate the reaction by adding the alkyne solution.
-
Monitor the reaction progress by tracking the disappearance of the characteristic azide peak (around 2100 cm⁻¹) in the IR spectrum over time.
-
Record data at regular intervals (e.g., every 15-60 seconds) to generate a concentration vs. time profile.
-
Use appropriate kinetic models (e.g., second-order rate law) to fit the experimental data and determine the rate constant.
Computational Modeling Protocol
This section provides a generalized workflow for modeling the reactivity of azides using Density Functional Theory (DFT). This protocol is based on methodologies described in the literature and demonstrated in computational chemistry tutorials.[8][9][10][11][12]
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA)
-
A molecular visualization tool (e.g., GaussView, Avogadro)
Procedure:
-
Molecule Building and Initial Optimization:
-
Build the 3D structures of the azide and alkyne reactants using a molecular editor.
-
Perform an initial geometry optimization using a low-level theory (e.g., a semi-empirical method or a small basis set DFT) to obtain a reasonable starting structure.
-
-
Reactant and Product Optimization:
-
Perform a full geometry optimization and frequency calculation for the reactants and the expected triazole product. A commonly used level of theory for such calculations is ωB97X-D with a basis set like 6-31+G(d,p) or larger, often including a solvent model (e.g., CPCM or SMD).[10]
-
The frequency calculation is crucial to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies).
-
-
Transition State (TS) Search:
-
Propose an initial guess for the transition state structure. This can be done by manually bringing the reactants together in a plausible orientation for the cycloaddition.
-
Perform a transition state search using an appropriate algorithm (e.g., QST2, QST3, or a freezing-string method).[8]
-
Optimize the transition state structure.
-
-
Transition State Verification:
-
Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Visualize the imaginary frequency to ensure it represents the bond-forming and bond-breaking processes of the cycloaddition.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the verified transition state.[8] This calculation maps the minimum energy path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.
-
-
Energy Profile and Reactivity Analysis:
-
Calculate the activation energy (the energy difference between the transition state and the reactants) and the reaction energy (the energy difference between the products and the reactants).
-
Compare the activation energies for different azide-alkyne pairs to predict their relative reactivities. A lower activation energy corresponds to a faster reaction.
-
Visualizations
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A generalized experimental workflow for the synthesis and kinetic analysis of azides.
References
- 1. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ag-catalyzed azide alkyne cycloaddition: a DFT approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methyl Azide in Medicinal Chemistry: A Comparative Guide to a High-Energy Reagent
For Researchers, Scientists, and Drug Development Professionals
Methyl azide (B81097) (CH₃N₃), the simplest organic azide, presents a fascinating case study in the risk-reward balance of medicinal chemistry. While its small size and high reactivity make it an attractive reagent for introducing the essential azide functionality into molecules, its inherent instability and explosive nature demand rigorous evaluation and comparison with safer alternatives. This guide provides an objective comparison of methyl azide's performance against other common azide sources, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Performance and Reactivity: A Double-Edged Sword
This compound's utility in medicinal chemistry primarily revolves around its participation in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form 1,2,3-triazoles. Triazoles are a prominent structural motif in many pharmaceuticals due to their metabolic stability and ability to engage in hydrogen bonding. Additionally, this compound can be used to install the azide group, a versatile precursor for amines via Staudinger reduction or other transformations.
However, the high reactivity of this compound is intrinsically linked to its low stability. Small organic azides are notoriously energetic and can decompose explosively with minimal energy input such as heat, shock, or friction.[1][2]
Comparative Data of Azide Reagents
Direct quantitative comparisons of this compound with other azide reagents under identical conditions are scarce in the literature, largely due to the hazards associated with handling neat or concentrated this compound. The following table summarizes general characteristics and typical reaction conditions gleaned from various sources.
| Reagent | Formula | Key Advantages | Key Disadvantages | Typical Reaction Conditions (for azidation) |
| This compound | CH₃N₃ | Smallest organic azide, potentially faster reaction kinetics in some cases. | Extremely explosive and hazardous , not commercially available, must be prepared in situ or handled with extreme caution in dilute solutions.[1] | Prepared in situ from sodium azide and a methylating agent (e.g., dimethyl sulfate) and used immediately.[1] |
| Sodium Azide | NaN₃ | Inexpensive, readily available, stable solid. | Toxic, can form explosive heavy metal azides, hydrazoic acid formation in acidic conditions.[3] | Reaction with alkyl halides or tosylates in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.[4] |
| Trimethylsilyl (B98337) Azide (TMSA) | (CH₃)₃SiN₃ | Safer alternative to hydrazoic acid, versatile reagent for various transformations.[5][6] | Moisture sensitive, can release toxic hydrazoic acid upon hydrolysis.[6] | Lewis acid catalysis (e.g., ZnCl₂) for reaction with electrophiles.[7] |
| Diphenylphosphoryl Azide (DPPA) | (C₆H₅O)₂P(O)N₃ | Stable liquid, useful for Curtius rearrangement and peptide synthesis, avoids isolation of explosive acyl azides.[8][9] | Higher molecular weight, can be less atom-economical. | Used directly with carboxylic acids to form acyl azides in situ for subsequent rearrangement.[8] |
Safety and Stability: The Critical Determinant
The primary factor limiting the widespread use of this compound in medicinal chemistry is its extreme hazard profile. The stability of organic azides is often evaluated using two key principles:
-
Carbon-to-Nitrogen Ratio (C/N): For an organic azide to be considered relatively safe to handle, the number of carbon atoms should be significantly greater than the number of nitrogen atoms. This compound, with a C/N ratio of 1:3, falls squarely into the category of highly unstable and dangerous compounds.[2][10]
-
The Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient "dilution" of the energetic nature of the molecule.[10]
Due to these safety concerns, the use of this compound is generally avoided in favor of safer alternatives, especially in industrial and large-scale settings.
Experimental Protocols
In Situ Generation and Use of this compound for 1,3-Dipolar Cycloaddition (Illustrative)
Warning: This procedure should only be performed by experienced chemists in a well-ventilated fume hood with a blast shield and appropriate personal protective equipment.
Objective: To synthesize a 1-methyl-4-phenyl-1H-1,2,3-triazole via a CuAAC reaction using in situ generated this compound.
Materials:
-
Sodium azide (NaN₃)
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (1.0 mmol) and CuSO₄·5H₂O (0.05 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate, well-ventilated area and behind a blast shield, carefully prepare a dilute solution of this compound. To a cooled (0 °C) solution of sodium azide (1.2 mmol) in water (2 mL), slowly add dimethyl sulfate (1.0 mmol). Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. The resulting mixture containing this compound should be used immediately and not isolated.
-
To the flask containing the phenylacetylene solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol).
-
Slowly and carefully add the freshly prepared dilute solution of this compound to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired triazole.
Azidation of an Alkyl Halide using Sodium Azide
Objective: To synthesize benzyl (B1604629) azide from benzyl bromide.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve benzyl bromide (10 mmol) in DMF (20 mL).
-
Add sodium azide (12 mmol) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain benzyl azide. Note: While benzyl azide is more stable than this compound, it should still be handled with care.
Workflow and Logical Relationships
Conclusion
While this compound offers the most direct route for introducing a methyl-azide moiety, its extreme hazardousness makes it an impractical and often unacceptable choice for routine use in medicinal chemistry. The potential for catastrophic explosive decomposition far outweighs the benefits of its small size and reactivity. Safer and more practical alternatives such as sodium azide, trimethylsilyl azide, and diphenylphosphoryl azide are readily available and should be the preferred reagents for introducing the azide functionality. Researchers must prioritize safety and adhere to strict protocols when handling any azide-containing compound, and the use of this compound should be reserved for situations where no viable alternative exists and only under the most stringent safety precautions.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Trimethylsilyl azide - Wikipedia [en.wikipedia.org]
- 7. Item - The utility of organic azides and amine derivatives in medicinal chemistry - RMIT University - Figshare [research-repository.rmit.edu.au]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]
- 10. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
A Comparative Guide to the Regioselectivity of Methyl Azide Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
The [3+2] cycloaddition reaction between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of modern chemistry, particularly in drug discovery and bioconjugation, where the resulting triazole ring serves as a stable and versatile linker. A critical aspect of this reaction is its regioselectivity—the control over which of the two possible regioisomers, the 1,4-disubstituted or the 1,5-disubstituted triazole, is formed. This guide provides a comparative assessment of the regioselectivity of methyl azide cycloadditions under uncatalyzed (thermal), copper(I)-catalyzed, and ruthenium(II)-catalyzed conditions, supported by theoretical and experimental data.
Comparison of Regioselectivity
The choice of reaction conditions is paramount in dictating the regiochemical outcome of the cycloaddition between this compound and an alkyne. While uncatalyzed reactions typically yield a mixture of regioisomers, the use of copper or ruthenium catalysts allows for the highly selective formation of a single isomer.
Theoretical and Experimental Data Summary
The regioselectivity of these reactions can be understood through both theoretical calculations and experimental observations. Density Functional Theory (DFT) calculations provide insights into the activation energies for the formation of each regioisomer, while experimental results confirm these predictions.
| Reaction Condition | Reactants | Method | Product Ratio (1,4- : 1,5-) | Activation Energy (kcal/mol) | Reference |
| Uncatalyzed (Thermal) | This compound + Propyne (B1212725) | DFT Calculation | ~1:1 | ΔEa (1,4-isomer): 18.84ΔEa (1,5-isomer): 18.51 | [1] |
| Uncatalyzed (Thermal) | Perfluorophenyl Azide + Ethyl Propiolate | Experimental | 83:17 | Not Applicable | [2] |
| Copper(I)-Catalyzed (CuAAC) | This compound + Propyne | Theoretical | Exclusive 1,4-isomer | Lower barrier for 1,4-isomer | [3] |
| Copper(I)-Catalyzed (CuAAC) | General Azides + Terminal Alkynes | Experimental | Highly selective for 1,4-isomer | Not Applicable | [3][4][5][6][7] |
| Ruthenium(II)-Catalyzed (RuAAC) | General Azides + Terminal Alkynes | Experimental | Highly selective for 1,5-isomer | Not Applicable | [8][9][10][11] |
Key Findings:
-
Uncatalyzed (Thermal) Cycloaddition: In the absence of a catalyst, the cycloaddition of this compound with an alkyne typically proceeds at elevated temperatures and results in a mixture of both 1,4- and 1,5-disubstituted triazoles.[3] DFT calculations on the reaction of this compound with propyne show very similar activation energy barriers for the formation of the two isomers, explaining the lack of regioselectivity.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exquisite control over the regioselectivity, yielding almost exclusively the 1,4-disubstituted triazole.[3][4][5][6][7] This high selectivity is a cornerstone of "click chemistry".
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Conversely, ruthenium(II) catalysts, such as [Cp*RuCl], also promote the cycloaddition but with the opposite regioselectivity, affording the 1,5-disubstituted triazole as the major product.[8][9][10][11]
Reaction Mechanisms and Experimental Workflows
The differing regioselectivities of the catalyzed reactions are a direct result of their distinct reaction mechanisms.
Experimental Protocols
The following are representative protocols for each type of cycloaddition. Safety Note: Organic azides are potentially explosive and should be handled with appropriate safety precautions.
1. Uncatalyzed (Thermal) Cycloaddition of this compound with Phenylacetylene (B144264)
-
Materials:
-
This compound (solution in a suitable solvent, e.g., toluene)
-
Phenylacetylene
-
Toluene (B28343) (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
To a solution of phenylacetylene (1.0 mmol) in toluene (5 mL) in a round-bottom flask is added a solution of this compound (1.1 mmol) in toluene.
-
The reaction mixture is heated to reflux (approx. 110 °C) and stirred for 24-48 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to separate the 1,4- and 1,5-regioisomers.
-
2. Copper(I)-Catalyzed Cycloaddition of this compound with Phenylacetylene (CuAAC)
-
Materials:
-
This compound (solution in a suitable solvent, e.g., t-butanol/water)
-
Phenylacetylene
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, phenylacetylene (1.0 mmol) is dissolved in a 1:1 mixture of tert-butanol and water (10 mL).
-
A solution of this compound (1.1 mmol) is added to the flask.
-
A freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) is added, followed by a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred vigorously at room temperature for 4-12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
3. Ruthenium(II)-Catalyzed Cycloaddition of this compound with Phenylacetylene (RuAAC)
-
Materials:
-
This compound (solution in a suitable solvent, e.g., THF)
-
Phenylacetylene
-
Pentamethylcyclopentadienyl ruthenium(II) chloride tetramer ([Cp*RuCl]₄) or a similar Ru(II) catalyst
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask and argon or nitrogen atmosphere
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, [Cp*RuCl]₄ (0.0125 mmol, 1.25 mol% per Ru) and anhydrous THF (5 mL) are added.
-
Phenylacetylene (1.0 mmol) and a solution of this compound (1.1 mmol) are added sequentially.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 60 °C) for 12-24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Conclusion
The regioselectivity of the cycloaddition between this compound and alkynes can be effectively controlled through the choice of reaction conditions. While the thermal reaction provides poor selectivity, the use of copper(I) or ruthenium(II) catalysts allows for the highly regioselective synthesis of either the 1,4- or 1,5-disubstituted 1,2,3-triazole, respectively. This control is crucial for applications in drug development and chemical biology, where precise molecular architecture is essential for function. The provided protocols offer a starting point for researchers to explore these powerful transformations in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Organocatalysis: Acceleration of Azide–Alkyne Cycloadditions with Mutually Orthogonal Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative DFT Study of Methyl Azide and Hydrazoic Acid: A Guide for Researchers
This guide provides a comparative analysis of methyl azide (B81097) (CH₃N₃) and hydrazoic acid (HN₃) using Density Functional Theory (DFT). The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the structural, vibrational, and energetic properties of these two fundamental azide compounds.
Data Presentation
The following tables summarize key quantitative data obtained from DFT calculations, providing a direct comparison between methyl azide and hydrazoic acid.
Table 1: Optimized Geometries
The optimized geometric parameters for this compound and hydrazoic acid have been determined using the B3LYP/6-311G** level of theory.[1] These calculations provide insights into the bond lengths and angles of the ground state structures.
| Parameter | Hydrazoic Acid (HN₃) | This compound (CH₃N₃) |
| Bond Lengths (Å) | ||
| N₁-N₂ | 1.244 | 1.243 |
| N₂-N₃ | 1.135 | 1.134 |
| H-N₁ / C-N₁ | 1.014 | 1.469 |
| Bond Angles (º) | ||
| H-N₁-N₂ / C-N₁-N₂ | 108.7 | 116.8 |
| N₁-N₂-N₃ | 171.5 | 173.2 |
Table 2: Vibrational Frequencies
The vibrational frequencies of this compound and hydrazoic acid are crucial for their characterization. The calculated harmonic vibrational frequencies using the B3LYP/6-311G** method are presented below, alongside experimental values for comparison.[2]
| Vibrational Mode | Hydrazoic Acid (HN₃) Calculated (cm⁻¹) | Hydrazoic Acid (HN₃) Experimental (cm⁻¹) | This compound (CH₃N₃) Calculated (cm⁻¹) | This compound (CH₃N₃) Experimental (cm⁻¹) |
| N-H/C-H Stretch | 3330 | 3530 | 2950 | 2990 |
| Asymmetric N₃ Stretch (νₐ) | 2250 | 2140 | 2250 | 2140 |
| Symmetric N₃ Stretch (νₛ) | 1330 | 1270 | 1330 | 1260 |
| N-N-N Bend | 650 | 608 | 650 | 660 |
| H-N-N/C-N-N Bend | 530 | 525 | 530 | 540 |
Note: Experimental values can vary slightly depending on the measurement conditions (gas phase, matrix isolation, etc.).
Table 3: Thermochemical Data
The thermodynamic stability of azides is a key consideration in their application. This table presents calculated activation energies for the decomposition of this compound and hydrazoic acid. These values represent the energy barrier for the initial step of thermal decomposition, leading to the formation of a nitrene intermediate and molecular nitrogen.
| Compound | Decomposition Reaction | Activation Energy (kcal/mol) - B3LYP/6-31G(d,p) |
| Hydrazoic Acid (HN₃) | HN₃ → HN + N₂ | 52.66[3] |
| This compound (CH₃N₃) | CH₃N₃ → CH₃N + N₂ | 40.5 (close to experimental)[3] |
Experimental and Computational Protocols
The data presented in this guide is based on previously published computational studies. The primary computational method employed is Density Functional Theory (DFT), a robust method for predicting molecular properties.
Geometry Optimization and Vibrational Frequency Calculations: The optimized geometries and harmonic vibrational frequencies were calculated using the B3LYP functional combined with the 6-311G** basis set.[1][2] This level of theory is well-established for providing accurate predictions for organic molecules. All optimized structures were confirmed to be true minima on the potential energy surface by the absence of imaginary frequencies.[1]
Thermochemical Calculations: The activation energies for the decomposition reactions were calculated using the B3LYP functional with the 6-31G(d,p) basis set.[3] These calculations involve locating the transition state structure for the unimolecular decomposition and determining its energy relative to the ground state of the reactant molecule.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a comparative DFT study and the decomposition pathways of this compound and hydrazoic acid.
Caption: Workflow for a comparative DFT study of this compound and hydrazoic acid.
References
Safety Operating Guide
Proper Disposal of Methyl Azide: A Guide for Laboratory Professionals
Disclaimer: Methyl azide (B81097) is a highly explosive and toxic substance. These procedures should only be carried out by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. Always consult your institution's environmental health and safety (EHS) department before proceeding with any chemical waste disposal.
Methyl azide (CH₃N₃) is the simplest organic azide and is known for its extreme instability, posing significant risks of explosive decomposition from shock, friction, heat, or light. Proper handling and disposal are critical to ensure the safety of laboratory personnel and facilities. This guide provides essential safety information and a step-by-step protocol for the chemical neutralization of this compound prior to disposal.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves.
-
Engineered Controls: All manipulations must be conducted in a certified chemical fume hood. The sash should be kept as low as possible. A blast shield is mandatory for all operations involving this compound.
-
Scale of Operation: Work with the smallest possible quantities of this compound. In-situ generation and immediate use are preferable to isolation and storage. If storage is necessary, it must be in the dark at -80°C.[1]
-
Avoid Incompatibilities: Prevent all contact with heavy metals, strong acids, strong bases, and halogenated solvents (e.g., dichloromethane, chloroform).[2] Use of metal spatulas or equipment with ground glass joints should be avoided, as friction can initiate detonation.[2]
Quantitative Hazard Data
The inherent instability of this compound is highlighted by its chemical properties and energetic characteristics. The following table summarizes key data for risk assessment.
| Parameter | Value | Reference(s) |
| Chemical Formula | CH₃N₃ | [1] |
| Molar Mass | 57.056 g·mol⁻¹ | [1] |
| Appearance | White solid | [1] |
| Boiling Point | 20–21 °C (68–70 °F) | [1] |
| Shock Sensitivity | High | [1] |
| Friction Sensitivity | High | [1] |
| Carbon/Nitrogen Ratio | 1/3 (Indicates high energetic potential) | [2] |
| Thermal Decomposition | Begins at temperatures as low as 155 °C | [3] |
| Activation Energy (Decomposition) | ~40.5 kcal/mol | [3][4] |
Disposal Plan: Chemical Neutralization via Staudinger Reduction
The recommended procedure for the disposal of this compound is its conversion to a stable, non-explosive amine derivative through chemical reduction. The Staudinger reaction is a mild and effective method for this purpose, utilizing a phosphine (B1218219) reagent, such as triphenylphosphine (B44618), to reduce the azide to an amine.[5][6]
The overall reaction is: CH₃N₃ + P(C₆H₅)₃ + H₂O → CH₃NH₂ + O=P(C₆H₅)₃ + N₂
This process converts the volatile and explosive this compound into methylamine (B109427) and stable triphenylphosphine oxide, with the evolution of nitrogen gas.
Experimental Protocol: Staudinger Reduction for this compound Disposal
This protocol is designed for the safe neutralization of small quantities of this compound, typically in a solution.
Materials:
-
This compound solution (in a non-halogenated solvent like THF or diethyl ether)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, non-halogenated solvent (e.g., Tetrahydrofuran (THF))
-
Water (H₂O)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or argon gas supply with a bubbler outlet
-
Ice bath
Procedure:
-
Preparation (In Fume Hood with Blast Shield):
-
Equip a three-neck round-bottom flask of appropriate size with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a bubbler.
-
Ensure the flask is clean and completely dry.
-
Purge the flask with an inert gas (nitrogen or argon).
-
-
Reagent Preparation:
-
Dissolve triphenylphosphine (a 1.5 to 2-fold molar excess relative to the amount of this compound) in an anhydrous, non-halogenated solvent (e.g., THF).
-
If the this compound is neat or highly concentrated, dilute it with the same cold, anhydrous solvent in a separate flask before proceeding. Do not exceed a 1 M concentration of the azide solution. [2]
-
-
Reaction Setup:
-
Transfer the triphenylphosphine solution to the three-neck flask.
-
Cool the flask in an ice bath to 0 °C.
-
Carefully transfer the cold this compound solution to the dropping funnel.
-
-
Staudinger Reaction:
-
Slowly add the this compound solution from the dropping funnel to the stirred triphenylphosphine solution at 0 °C.
-
A vigorous evolution of nitrogen gas will be observed. Maintain slow, dropwise addition to control the rate of gas evolution.
-
After the addition is complete, allow the mixture to stir at 0 °C for at least one hour.
-
Slowly warm the reaction mixture to room temperature and continue stirring for an additional 2-4 hours to ensure the complete reaction of the azide.
-
-
Hydrolysis of the Iminophosphorane:
-
Once the reaction is complete (cessation of gas evolution), slowly add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.
-
Stir the mixture for at least 30 minutes.
-
-
Verification of Complete Neutralization (Optional but Recommended):
-
The disappearance of the characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹) can confirm the complete destruction of the this compound.
-
-
Final Waste Disposal:
-
The resulting mixture, containing methylamine, triphenylphosphine oxide, and the solvent, should be collected in a designated hazardous waste container.
-
Label the container clearly with all its contents.
-
Dispose of the waste according to your institution's and local regulations. Do not pour down the drain.
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Methyl Azide
For researchers, scientists, and drug development professionals, the safe handling of highly reactive and potentially explosive compounds is paramount. Methyl azide (B81097) (CH₃N₃) is a valuable reagent in organic synthesis but demands rigorous safety protocols due to its inherent instability. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe laboratory use of methyl azide.
Core Safety and Handling Precautions
This compound is a highly explosive substance that can decompose with the slightest input of external energy such as pressure, impact, or heat. It is a white solid with a very low boiling point of 20-21°C, meaning it can be a gas at room temperature. Therefore, it must be handled with extreme caution.
Key Handling Principles:
-
Work in a designated area: All work with this compound should be conducted in a properly functioning chemical fume hood with a blast shield in place.[1]
-
Small scale operations: Use the smallest possible quantities of this compound for your experiments.
-
Avoid friction and shock: Do not use metal spatulas or ground-glass joints which can cause friction and initiate detonation. Use plastic or ceramic spatulas instead.
-
Temperature control: Keep reactions at the lowest possible temperature.
-
No lone workers: Never handle this compound while working alone. Ensure at least one other person familiar with the hazards is present.
-
Immediate use: It is preferable to prepare and use this compound immediately rather than storing it. If storage is necessary, it can be stored indefinitely in the dark at -80°C.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the required and recommended PPE.
| PPE Category | Specification |
| Hand Protection | Double gloving is recommended. Use a thicker nitrile rubber glove as the outer layer. While specific permeation data for this compound is not available, nitrile gloves are generally recommended for handling azides.[2] For tasks with a high risk of splash, consider a Silver Shield/4H® glove as an inner layer. Always consult the glove manufacturer's chemical resistance guide for the specific gloves you intend to use. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A full-face shield should be worn over the goggles, especially when there is a potential for splashes or explosions. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) should be worn over long-sleeved clothing and long pants. An additional chemical-resistant apron may be necessary for larger quantities or splash-prone procedures. |
| Respiratory Protection | For procedures that may generate this compound vapor or aerosols, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates is required. In the event of a spill or leak, a self-contained breathing apparatus (SCBA) may be necessary. |
Quantitative Exposure Limits
No specific occupational exposure limits have been established for this compound. Therefore, it is prudent to adhere to the exposure limits for the closely related and highly toxic compounds, sodium azide and hydrazoic acid, as a conservative measure.
| Substance | Agency | Exposure Limit |
| Sodium Azide | NIOSH | Ceiling: 0.3 mg/m³ (as NaN₃) (skin)[3] |
| ACGIH | Ceiling: 0.29 mg/m³ (as NaN₃)[3] | |
| Hydrazoic Acid | NIOSH | Ceiling: 0.1 ppm (as HN₃) (skin)[3] |
| ACGIH | Ceiling: 0.11 ppm (as HN₃ vapor)[3] |
Note: The "Ceiling" limit indicates a concentration that should not be exceeded at any time during the workday. The "skin" notation indicates that skin absorption is a potential route of exposure.[3]
Experimental Protocol: Safe Handling of Gaseous this compound
Due to its low boiling point, this compound is often handled as a gas. This protocol outlines a procedure for the safe generation and use of gaseous this compound in a laboratory setting.
1. Preparation and Setup:
- Ensure the entire apparatus is set up in a chemical fume hood with the sash lowered as much as possible and a blast shield in place.
- All glassware must be free of cracks and stars. Use greaseless joints where possible. If grease is necessary, use a minimal amount of a hydrocarbon-based grease.
- The reaction vessel for generating this compound should be a three-necked flask equipped with a magnetic stirrer, a dropping funnel for the addition of reagents, and a condenser.
- The outlet of the condenser should be connected via tubing to a trap cooled with dry ice/acetone to collect any unreacted starting materials or byproducts.
- The gas stream from the trap should then be directed into the reaction mixture where the this compound will be consumed.
- A final bubbler containing a quenching solution (see disposal section) should be placed after the reaction vessel to trap any unreacted this compound.
2. Generation of Gaseous this compound:
- This compound gas is typically generated by the reaction of sodium azide with an alkylating agent, such as dimethyl sulfate. This reaction is exothermic and must be controlled carefully.
- The sodium azide solution should be cooled in an ice bath before the slow, dropwise addition of the alkylating agent from the dropping funnel.
- Maintain a gentle flow of an inert gas (e.g., nitrogen or argon) through the system to carry the gaseous this compound into the reaction vessel.
3. Reaction and Monitoring:
- The reaction consuming the this compound should be monitored closely to ensure it is proceeding as expected.
- If the reaction is sluggish, the flow of this compound should be stopped until the reaction catches up.
4. Shutdown and Quenching:
- Once the reaction is complete, continue the inert gas flow for a period to purge all residual this compound from the generation flask and tubing into the reaction vessel or the final quenching bubbler.
- The generation flask and any traps containing residual azide should be quenched carefully using the procedure outlined in the disposal section.
Emergency Procedures and Disposal
Spill Response Workflow
A prompt and well-rehearsed spill response plan is crucial. The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Logical workflow for responding to a this compound spill.
Disposal Plan: Quenching of this compound
Residual this compound and azide-containing waste must be chemically neutralized before disposal. Never pour azide solutions down the drain, as this can lead to the formation of highly explosive heavy metal azides in the plumbing.[4]
A common method for quenching azides is by reaction with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid. This procedure should be performed in a fume hood.
Procedure for Quenching Azide Waste:
-
Dilute the azide-containing waste with water so that the concentration of azide does not exceed 5%.
-
In a three-necked flask equipped with a stirrer, cool the diluted azide solution in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (approximately 1.5 g of sodium nitrite per gram of azide).
-
While stirring vigorously, slowly add a 2M solution of sulfuric acid dropwise. Gas evolution (nitrogen and nitric oxide) will be observed.
-
Continue adding acid until the solution is acidic (test with pH paper) and gas evolution has ceased.
-
To confirm the absence of residual azide, a starch-iodide paper test can be used to check for an excess of nitrite (a blue-black color indicates excess nitrite and complete azide destruction).
-
The quenched solution can then be neutralized and disposed of as aqueous waste according to your institution's guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
